Gallopamil Hydrochloride
Description
Properties
IUPAC Name |
5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N2O5.ClH/c1-20(2)28(19-29,22-17-25(33-6)27(35-8)26(18-22)34-7)13-9-14-30(3)15-12-21-10-11-23(31-4)24(16-21)32-5;/h10-11,16-18,20H,9,12-15H2,1-8H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCRIUNHEQSXFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047858 | |
| Record name | Gallopamil hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>78.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855637 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
16662-46-7 | |
| Record name | Gallopamil hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16662-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gallopamil hydrochloride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016662467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GALLOPAMIL HYDROCHLORIDE | |
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| Record name | Gallopamil hydrochloride | |
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| Record name | [3-cyano-3-(3,4,5-trimethoxyphenyl)hex-6-yl]-(5,6-dimethoxyphenethyl)methylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.989 | |
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| Record name | GALLOPAMIL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT4VR32A0T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Gallopamil Hydrochloride on L-type Calcium Channels
Preamble: Beyond Blockade - A Mechanistic Exploration of Gallopamil
For the researcher, scientist, or drug development professional, understanding a compound's mechanism of action is paramount. It is the bedrock upon which efficacy, safety, and future innovation are built. Gallopamil, a phenylalkylamine derivative and a potent L-type calcium channel antagonist, offers a compelling case study in state-dependent pharmacology.[1][2] This guide eschews a superficial overview, instead delving into the nuanced molecular interactions, kinetic properties, and experimental methodologies that define Gallopamil's engagement with its target, the Cav1.2 channel. Our objective is to provide not just the "what," but the critical "how" and "why" that drive its therapeutic effects and inform its scientific investigation.
The Molecular Target: Architecture of the L-type Calcium Channel (Cav1.2)
The primary target of Gallopamil is the high-voltage activated L-type calcium channel, specifically the Cav1.2 isoform, which is crucial for excitation-contraction coupling in cardiac and smooth muscle cells.[3][4] The channel is a heteromultimeric protein complex, but its core functionality and drug-binding sites reside within the pore-forming α1 subunit.[4] This subunit is a large polypeptide organized into four homologous domains (I-IV), each containing six transmembrane helices (S1-S6). The S5 and S6 helices from each of the four domains line the central ion-conducting pore.
The binding site for phenylalkylamines, including Gallopamil, is located deep within this pore, accessible only from the intracellular side.[3] This pocket is formed by the interface of domains III and IV, with critical contributions from the S6 helices of these domains (IIIS6 and IVS6) and the S5 helix of domain III (IIIS5).[5] The strategic location of this binding site is fundamental to Gallopamil's mechanism of action, as access is gated by the channel's own conformational state.
Caption: L-type channel structure with Gallopamil's binding pocket.
The Core Mechanism: State-Dependent Inhibition
The defining characteristic of Gallopamil's action is its state-dependence: its affinity for the Cav1.2 channel is not constant but varies dramatically with the channel's conformational state.[3] L-type channels cycle through three primary states:
-
Resting (Closed): At negative membrane potentials, the channel is closed, and the activation gate obstructs the pore.
-
Open: Upon membrane depolarization, the channel opens, allowing Ca²⁺ influx.
-
Inactivated: Following opening, the channel enters a non-conductive, inactivated state, even if the membrane remains depolarized.
Gallopamil exhibits its highest affinity for the open and inactivated states .[3][6] This is a direct consequence of its binding site location. In the resting state, the intracellular activation gate is closed, physically hindering Gallopamil's access to its receptor deep within the pore. Channel opening exposes the binding site, allowing the drug to enter and bind. Once bound, Gallopamil stabilizes the channel in the inactivated conformation, prolonging the refractory period and preventing it from returning to the resting state to be opened by the next stimulus.[7]
This mechanism gives rise to two critical pharmacological properties:
-
Use-Dependence (Frequency-Dependence): In tissues that fire action potentials frequently, such as the myocardium during tachycardia, channels cycle through the open and inactivated states more often. This provides more opportunities for Gallopamil to bind, leading to a cumulative block. At slower heart rates, there is more time between depolarizations for the drug to dissociate, resulting in less inhibition.[7][8]
-
Voltage-Dependence: Holding the membrane at more depolarized potentials increases the proportion of channels in the inactivated state, thereby increasing the apparent affinity and blocking potency of Gallopamil.[9]
Caption: Experimental workflow for a patch-clamp protocol.
High-Throughput Screening: Fluorescence-Based Calcium Flux Assay
For screening compound libraries or performing dose-response analysis, patch clamp is too low-throughput. Homogeneous, no-wash calcium flux assays using indicators like Fluo-4 AM are the industry standard.
Objective: To determine the IC₅₀ of Gallopamil on Cav1.2 channels in a high-throughput format.
Causality Behind Experimental Choices:
-
Fluo-4 AM Dye: This is a membrane-permeable dye that is cleaved by intracellular esterases to become the fluorescent Ca²⁺ indicator Fluo-4. Upon binding Ca²⁺, its fluorescence intensity increases dramatically, providing a direct readout of intracellular Ca²⁺ concentration. [10]* Depolarization Method: Instead of electrical stimulation, a chemical stimulus is used. Adding a high concentration of potassium chloride (KCl) to the external buffer depolarizes the cell membrane, opening voltage-gated channels like Cav1.2.
-
Assay Format: A 96- or 384-well plate format allows for simultaneous testing of multiple concentrations and replicates, enabling efficient generation of dose-response curves. [11] Step-by-Step Protocol:
-
Cell Plating: Seed HEK293 cells stably expressing Cav1.2 in a black-walled, clear-bottom 96-well microplate at a density of 40,000 to 80,000 cells per well. Incubate overnight. [11]2. Dye Loading:
-
Prepare a Fluo-4 AM dye-loading solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the growth medium from the cell plate and add 100 µL of the dye-loading solution to each well.
-
Incubate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature to allow for complete de-esterification. [10]3. Compound Preparation: Prepare a serial dilution of Gallopamil Hydrochloride in the assay buffer at 2x the final desired concentration in a separate "compound plate".
-
-
Assay Execution:
-
Place both the cell plate and the compound plate into a fluorescence plate reader equipped with liquid handling (e.g., a FLIPR™ or FlexStation®).
-
The instrument first transfers the compound solutions from the compound plate to the cell plate. The cells are incubated with the compound for a pre-determined time (e.g., 10-15 minutes).
-
A baseline fluorescence reading is taken (Excitation: ~490 nm, Emission: ~525 nm). [11] * The instrument then adds a depolarizing stimulus (e.g., a high-KCl buffer) to all wells to activate the channels.
-
Fluorescence is monitored kinetically for 1-2 minutes to capture the peak calcium influx.
-
-
Data Analysis:
-
The peak fluorescence response is measured for each well.
-
Data is normalized to controls (0% inhibition for vehicle-only wells, 100% inhibition for wells with a saturating dose of a known blocker).
-
Plot the normalized response against the logarithm of Gallopamil concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Quantitative Data & Comparative Analysis
The potency of Gallopamil can be quantified by its half-maximal inhibitory concentration (IC₅₀). This value is highly dependent on the experimental conditions due to the drug's state-dependent nature.
| Compound | Channel/Tissue | Assay Type | IC₅₀ (nM) | Conditions | Reference |
| Gallopamil | Cav1.2 (HEK293 cells) | Electrophysiology | 17 | Two-electrode voltage clamp | [1] |
| Verapamil | Human Atrial Trabeculae | Organ Bath (Function) | ~123 | Isoprenaline-stimulated | [12] |
| Verapamil | Human Vasa Vasorum | Myograph (Function) | ~550 | K⁺-contracted | [12] |
| Nifedipine | Human Atrial Trabeculae | Organ Bath (Function) | ~112 | Isoprenaline-stimulated | [12] |
| Nifedipine | Human Vasa Vasorum | Myograph (Function) | ~17 | K⁺-contracted | [12] |
Note: IC₅₀ values are converted from pIC₅₀ where applicable. Functional assays in native tissues reflect a combination of factors including channel subtype expression and baseline membrane potential.
The data clearly illustrates the different profiles of phenylalkylamines (Verapamil) and dihydropyridines (Nifedipine). Nifedipine is significantly more potent in vascular smooth muscle than in cardiac tissue, consistent with its clinical use as a vasodilator. [12]Conversely, Verapamil shows higher potency in cardiac tissue, reflecting the use-dependent nature of its block in the more rapidly firing cardiac cells. [12]Gallopamil's nanomolar potency in a heterologous expression system underscores its powerful intrinsic activity at the channel level. [1] Kinetic analysis of Verapamil, a close structural analog, reveals that the time constant for recovery from block is extremely slow (τ ≈ 5-6 seconds) and independent of drug concentration. [7]This indicates that the rate-limiting step for recovery is the slow dissociation (unbinding) of the drug from its receptor site within the channel pore, further cementing the model of a high-affinity, stabilized drug-channel complex. [7]
Conclusion
The mechanism of action of this compound is a sophisticated example of state-dependent drug-ion channel interaction. It is not a simple occlusion of the pore, but a dynamic process governed by the channel's own gating. Gallopamil preferentially binds to an intracellular site on the Cav1.2 channel that is most accessible during the open state and stabilizes the subsequent inactivated state. This leads to a potent, use- and voltage-dependent inhibition that is most pronounced in frequently depolarizing tissues like the heart. A thorough understanding of this mechanism, validated through precise electrophysiological and functional assays, is essential for its rational clinical application and for the development of next-generation cardiovascular therapeutics.
References
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Sewing, K. F., & Hannemann, H. (1983). Calcium channel antagonists verapamil and gallopamil are powerful inhibitors of acid secretion in isolated and enriched guinea pig parietal cells. Pharmacology, 27(1), 9–14. [Link]
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Berjukow, S., et al. (2000). On the Role of Ca2+- and Voltage-Dependent Inactivation in Cav1.2 Sensitivity for the Phenylalkylamine (-)Gallopamil. Circulation Research, 86(9), 947-953. [Link]
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Tikhonov, D. B., & Zhorov, B. S. (2009). Structural model for phenylalkylamine binding to L-type calcium channels. The Journal of biological chemistry, 284(41), 28018–28028. [Link]
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Tikhonov, D. B., & Zhorov, B. S. (2009). Structural Model for Phenylalkylamine Binding to L-type Calcium Channels. Journal of Biological Chemistry, 284(41), 28018-28028. [Link]
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Protocols.io. (n.d.). Whole Cell Patch Clamp Protocol. Protocols.io. [Link]
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Tikhonov, D. B., & Zhorov, B. S. (2009). Structural Model for Phenylalkylamine Binding to L-type Calcium Channels. ResearchGate. [Link]
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RCSB PDB. (2024). 8HMA: Cryo-EM structure of human high-voltage activated L-type calcium channel CaV1.2 in complex with tetrandrine (TET). RCSB Protein Data Bank. [Link]
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Nyborg, N. C., & Mulvany, M. J. (1998). Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists. Journal of human hypertension, 12(1), 47–51. [Link]
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Kim, H. S., et al. (2005). Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes. Korean Journal of Physiology & Pharmacology, 9(4), 169-177. [Link]
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Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit Guide. Molecular Devices. [Link]
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Hockerman, G. H., et al. (1997). Molecular Determinants of Drug Binding and Action on L-type Calcium Channels. Annual Review of Pharmacology and Toxicology, 37, 361-396. [Link]
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Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. AXOL Bioscience. [Link]
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Kuryshev, Y. A., et al. (2014). Evaluating State Dependence and Subtype Selectivity of Calcium Channel Modulators in Automated Electrophysiology Assays. ASSAY and Drug Development Technologies, 12(1), 33-45. [Link]
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DrugCentral. (n.d.). gallopamil. DrugCentral. [Link]
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Dilmac, N., Hilliard, N., & Hockerman, G. H. (2004). Molecular determinants of frequency dependence and Ca2+ potentiation of verapamil block in the pore region of Cav1.2. Molecular pharmacology, 66(4), 986–996. [Link]
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Nawrath, H., & Wegener, J. W. (1995). Kinetics and state-dependent effects of verapamil on cardiac L-type calcium channels. Journal of molecular and cellular cardiology, 27(9), 1963–1973. [Link]
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A Comparative Analysis of Gallopamil and Verapamil: A Technical Guide for Researchers
Introduction
In the landscape of cardiovascular therapeutics, calcium channel blockers (CCBs) remain a cornerstone for the management of a spectrum of disorders, including hypertension, angina pectoris, and cardiac arrhythmias. Within the non-dihydropyridine class of CCBs, Verapamil has long been a benchmark agent. Its close analog, Gallopamil, while sharing a common mechanistic framework, exhibits a distinct pharmacological profile that warrants a detailed comparative evaluation. This technical guide provides an in-depth analysis of the core differences between Gallopamil and Verapamil, designed for researchers, scientists, and drug development professionals. We will dissect their chemical structures, explore their nuanced mechanisms of action, compare their pharmacodynamic and pharmacokinetic properties, and discuss their differential clinical implications.
I. Molecular and Chemical Distinctions
At a fundamental level, the divergence in the pharmacological profiles of Gallopamil and Verapamil originates from a subtle yet significant difference in their chemical structures. Both are phenylalkylamine derivatives, but Gallopamil is a methoxy derivative of Verapamil[1][2]. Specifically, Gallopamil possesses an additional methoxy group on the benzene ring, which contributes to its distinct properties[3].
Diagram: Chemical Structures of Verapamil and Gallopamil
Caption: Chemical structures of Verapamil and Gallopamil.
This seemingly minor structural modification has profound implications for the lipophilicity, receptor binding affinity, and metabolic stability of Gallopamil relative to Verapamil, which in turn dictates their distinct pharmacodynamic and pharmacokinetic profiles.
II. Mechanism of Action: A Shared Pathway with Divergent Potencies
Both Gallopamil and Verapamil exert their therapeutic effects primarily by blocking L-type voltage-gated calcium channels. This inhibition of calcium ion influx into cardiac muscle, cardiac conduction tissue, and vascular smooth muscle cells forms the basis of their anti-arrhythmic, anti-anginal, and anti-hypertensive properties.
The binding of these phenylalkylamine derivatives to the α1 subunit of the L-type calcium channel is use-dependent, meaning their blocking effect is more pronounced at higher frequencies of channel opening. This characteristic is particularly relevant in the management of tachyarrhythmias.
Diagram: Mechanism of Action of Phenylalkylamine Calcium Channel Blockers
Caption: Simplified signaling pathway of Gallopamil and Verapamil.
While the fundamental mechanism is shared, a critical distinction lies in their relative potencies. In isolated guinea-pig myocardial preparations, Gallopamil has demonstrated significantly higher negative chronotropic and inotropic potencies compared to Verapamil. Specifically, Gallopamil was found to be 7.2 times more potent in its negative chronotropic effects and 4.3 times more potent in its negative inotropic effects than Verapamil[4]. Interestingly, the same study revealed that the potency for inhibiting the L-type Ca2+ current was actually greater for Verapamil, suggesting that Gallopamil's enhanced cardiac effects may be mediated by additional mechanisms beyond L-type calcium channel blockade[4].
III. Pharmacodynamic and Pharmacokinetic Profiles: A Comparative Overview
The structural and mechanistic differences between Gallopamil and Verapamil translate into distinct pharmacodynamic and pharmacokinetic profiles.
| Parameter | Gallopamil | Verapamil |
| Potency | Higher negative chronotropic and inotropic potency[4] | Lower relative potency[4] |
| Half-life | Approximately 5 hours | 3 to 7 hours |
| Metabolism | Hepatic | Extensive first-pass hepatic metabolism |
| Bioavailability | Information not readily available in comparative studies | Low and variable (20-35%) |
| Protein Binding | High | High (approx. 90%) |
| Primary Metabolite | Norgallopamil | Norverapamil |
IV. Clinical Efficacy and Therapeutic Applications
Both Gallopamil and Verapamil are utilized in the management of similar cardiovascular conditions. However, their differing potencies and side effect profiles may influence clinical decision-making.
Angina Pectoris: Both drugs are effective in the treatment of stable angina pectoris[1]. Studies have shown that Gallopamil is at least as effective as other calcium antagonists like nifedipine and diltiazem in this indication[1]. A study comparing Gallopamil to nifedipine in patients with stable angina demonstrated a more pronounced anti-anginal effect with a single oral dose of 50 mg of Gallopamil.
Arrhythmias: As non-dihydropyridine CCBs, both Gallopamil and Verapamil are effective in the management of supraventricular tachyarrhythmias due to their ability to slow atrioventricular (AV) conduction[5]. However, in a study on patients with permanent atrial fibrillation, while both were superior to digoxin in controlling ventricular rate during exercise, Gallopamil appeared to be the least effective of the calcium blockers tested (including diltiazem and verapamil) at controlling resting and exercise ventricular rate[6].
Hypertension: Both agents are effective in lowering blood pressure through peripheral vasodilation.
V. Side Effect Profiles: A Key Differentiator
The side effect profiles of Gallopamil and Verapamil show considerable overlap, with common adverse effects including dizziness, headache, and flushing. However, a notable distinction lies in their gastrointestinal tolerability. Verapamil is well-known for causing constipation, which can be a significant limiting factor for some patients. Gallopamil is reported to have a lower propensity for causing cardiovascular and gastrointestinal adverse effects, making it a potentially better-tolerated alternative[1].
VI. Experimental Protocol: Comparative Analysis of L-type Calcium Channel Blockade using Patch-Clamp Electrophysiology
To quantitatively assess the differential effects of Gallopamil and Verapamil on L-type calcium channels, a whole-cell patch-clamp electrophysiology experiment can be employed.
Objective: To determine and compare the concentration-dependent inhibition of L-type calcium channel currents (ICa,L) by Gallopamil and Verapamil in isolated ventricular myocytes.
Methodology:
-
Cell Preparation: Isolate ventricular myocytes from a suitable animal model (e.g., adult rat or guinea pig) using enzymatic digestion.
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Use an internal (pipette) solution containing a Cs+-based solution to block K+ currents and a high concentration of a Ca2+ buffer (e.g., EGTA) to control intracellular Ca2+.
-
Use an external (bath) solution containing a physiological concentration of Ca2+ (or Ba2+ as the charge carrier to enhance current amplitude and reduce Ca2+-dependent inactivation) and blockers of Na+ and K+ channels (e.g., tetrodotoxin and 4-aminopyridine, respectively).
-
-
Voltage-Clamp Protocol:
-
Hold the cell membrane at a hyperpolarized potential (e.g., -80 mV) to ensure the availability of calcium channels.
-
Apply a series of depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments) to elicit ICa,L.
-
Record the peak inward current at each voltage step.
-
-
Drug Application:
-
After obtaining a stable baseline recording of ICa,L, perfuse the cell with increasing concentrations of Verapamil (e.g., 0.1, 1, 10, 100 µM).
-
Repeat the voltage-clamp protocol at each concentration.
-
After a washout period, repeat the procedure with Gallopamil.
-
-
Data Analysis:
-
Measure the peak ICa,L amplitude at each drug concentration and test potential.
-
Construct concentration-response curves for the inhibition of ICa,L by Gallopamil and Verapamil.
-
Calculate the IC50 (half-maximal inhibitory concentration) for each drug to quantitatively compare their potencies.
-
Diagram: Experimental Workflow for Patch-Clamp Analysis
Caption: Workflow for comparing the effects of Gallopamil and Verapamil.
VII. Conclusion
Gallopamil, a methoxy derivative of Verapamil, presents a distinct pharmacological profile characterized by greater negative inotropic and chronotropic potency, despite potentially lower direct L-type calcium channel blocking activity. This suggests a more complex mechanism of action for Gallopamil that warrants further investigation. From a clinical perspective, Gallopamil's potentially improved side effect profile, particularly with respect to gastrointestinal tolerance, may offer a therapeutic advantage in certain patient populations. For drug development professionals, the structure-activity relationship between Verapamil and Gallopamil underscores the significant impact of subtle molecular modifications on the overall pharmacological and clinical properties of a drug. Further head-to-head clinical trials are necessary to fully elucidate the comparative efficacy and safety of these two related yet distinct calcium channel blockers.
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Brogden RN, Benfield P. Gallopamil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in ischaemic heart disease. Drugs. 1994 Jan;47(1):93-115. [Link]
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Scrutinio D, Lagioia R, Mangini SG, et al. [Gallopamil in stable effort angina. Effects of 2 different dosages]. G Ital Cardiol. 1988 Sep;18(9):749-54. [Link]
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Rowland E, McKenna WJ, Krikler DM. Effect of nifedipine on atrioventricular conduction as compared with verapamil. Intracardiac electrophysiological study. Br Heart J. 1983 Mar;49(3):271-5. [Link]
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Noguchi K, Masumiya H, Takahashi K, et al. Comparative effects of gallopamil and verapamil on the mechanical and electrophysiological parameters of isolated guinea-pig myocardium. Can J Physiol Pharmacol. 1997 Dec;75(12):1316-21. [Link]
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Maggi GC, Gherardi S, De Palos F, et al. Effects of the novel calcium channel blocker, anipamil, on the isolated rabbit heart. Comparison with verapamil and gallopamil. Pharmacol Res Commun. 1988 Dec;20(12):1095-108. [Link]
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Boriani G, Biffi M, Capucci A, et al. Modulation of ventricular rate in permanent atrial fibrillation: Randomized, crossover study of the effects of slow-release formulations of gallopamil, diltiazem, or verapamil. Pacing Clin Electrophysiol. 1998 Jul;21(7):1443-8. [Link]
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Bender F, Meesmann W, eds. Treatment with Gallopamil: Results of recent research on calcium antagonism. Steinkopff; 1989. [Link]
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Miguel E, de la Fuente L, Garcia-Robles R, et al. Comparative study of gallopamil versus nifedipine in patients with ischemic heart disease. J Cardiovasc Pharmacol. 1993;22 Suppl 7:S38-41. [Link]
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Sewing KF, Hannemann H. Calcium channel antagonists verapamil and gallopamil are powerful inhibitors of acid secretion in isolated and enriched guinea pig parietal cells. Pharmacology. 1983;27(1):9-14. [Link]
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Makani H, Bangalore S, Romero J, et al. Comparative peripheral edema for dihydropyridines calcium channel blockers treatment: A systematic review and network meta-analysis. J Am Heart Assoc. 2021;10(11):e018733. [Link]
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Lathrop DA, Valle-Aguilera JR, Millard RW, et al. Heart rate-dependent atrioventricular nodal conduction and the effects of calcium channel blocking drugs: comparison of verapamil and nifedipine. J Pharmacol Exp Ther. 1983 Sep;226(3):650-6. [Link]
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Pharmacological profile of Gallopamil Hydrochloride in vitro
An In-Depth Technical Guide to the In Vitro Pharmacological Profile of Gallopamil Hydrochloride
Executive Summary
This compound, a phenylalkylamine derivative and a structural analog of verapamil, is a potent L-type calcium channel blocker.[1] Its pharmacological activity is characterized by a high-affinity, state-dependent interaction with the Ca(v)1.2 channel, leading to significant effects on cardiovascular and smooth muscle tissues. This guide provides a comprehensive in vitro profile of Gallopamil, detailing its molecular mechanism of action, quantitative pharmacology, selectivity, and functional effects in various cellular and tissue models. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's properties for preclinical research and development.
Introduction to this compound
Gallopamil (also known as D600 or Methoxyverapamil) is classified as a highly specific calcium channel antagonist.[2] It belongs to the phenylalkylamine class, which also includes verapamil.[1][3] Its primary therapeutic effects, including antiarrhythmic and vasodilatory actions, stem from its ability to inhibit the transmembrane influx of calcium ions into cardiac muscle, cardiac pacemaker cells, and vascular smooth muscle cells.[4] Experimental studies have consistently shown that Gallopamil's effects on the myocardium, cardiac pacemakers, and vasculature are quantitatively comparable to, and in some functional aspects, surpass those of verapamil.[5]
Chemical and Physical Properties:
| Property | Value |
| CAS Number | 16662-46-7 |
| Molecular Formula | C₂₈H₄₀N₂O₅·HCl |
| Molecular Weight | 521.1 g/mol |
| Class | Phenylalkylamine Calcium Channel Blocker |
Molecular Mechanism of Action: State-Dependent Channel Blockade
Gallopamil's primary molecular target is the α1 subunit of the L-type voltage-gated calcium channel (Ca(v)1.2).[3] Its mechanism is nuanced, exhibiting a sophisticated dependence on the channel's conformational state, which underpins its tissue-specific effects.
Binding Site and Molecular Interactions
As a phenylalkylamine, Gallopamil accesses its binding site from the intracellular side of the channel pore.[3] Computational modeling and mutagenesis studies have elucidated key interaction points within the channel's structure. The binding pocket is formed by transmembrane segments from domains III and IV. Specifically, key interactions include:
-
Hydrogen bonding between a meta-methoxy group on one of Gallopamil's aromatic rings and a tyrosine residue in the IIIS6 segment (Tyr_IIIS6).[6][7]
-
A similar hydrogen bond between a methoxy group on the second aromatic ring and a tyrosine residue in the IVS6 segment (Tyr_IVS6).[6][7]
-
Stabilization of the protonated amine group at the convergence of the P-helices within the channel pore.[6][7]
-
Interaction of the nitrile group with a Ca²⁺ ion coordinated by glutamate residues in the channel's selectivity filter.[6][7]
These interactions anchor the drug molecule within the pore, physically occluding the passage of Ca²⁺ ions.
State-Dependent Binding: The Key to Cardiac Selectivity
The affinity of Gallopamil for the L-type calcium channel is not constant; it changes dramatically depending on the channel's functional state (resting, open, or inactivated). This is the cornerstone of its pharmacological profile.
-
Higher Affinity for Open and Inactivated Channels: Gallopamil exhibits a significantly higher affinity for channels that are in the open or inactivated state compared to the resting (closed) state.[3][8]
-
Use-Dependence (Frequency-Dependence): In tissues that undergo frequent depolarization, such as cardiac muscle, channels cycle through the open and inactivated states more often. This increased time spent in high-affinity states allows Gallopamil to bind more readily and exert a more potent inhibitory effect. This phenomenon, known as use-dependence or frequency-dependence, means the reduction of the Ca²⁺ current (I(Ca)) increases with the number of depolarizations.[8]
-
Voltage-Dependence: Depolarized cells, which have a higher proportion of channels in the inactivated state, are more sensitive to Gallopamil blockade than well-polarized cells.[8]
This state-dependent mechanism explains why Gallopamil has more pronounced effects on the heart (which has a high firing rate) than on most vascular smooth muscle at resting potentials.[3]
Caption: State-dependent binding of Gallopamil to the L-type calcium channel.
Quantitative In Vitro Pharmacology
Directly comparing the potency of Gallopamil and its analog verapamil reveals important distinctions. While Gallopamil often demonstrates greater functional effects in tissue preparations, verapamil can be more potent at the level of direct channel inhibition.
| Parameter | Compound | Value / Observation | Tissue/Assay System | Reference |
| L-Type Ca²⁺ Current (I(Ca)) Inhibition | Gallopamil | Reduces I(Ca) to 11% of control at 3 µM | Rat Ventricular Myocytes | [9] |
| L-Type Ca²⁺ Current (I(Ca)) Inhibition | Verapamil | More potent than Gallopamil in reducing I(Ca) amplitude | Guinea-Pig Ventricular Myocytes | [5] |
| Negative Inotropic Potency | Gallopamil | 4.3 times higher than Verapamil | Guinea-Pig Papillary Muscle | [5] |
| Negative Chronotropic Potency | Gallopamil | 7.2 times higher than Verapamil | Guinea-Pig Right Atria | [5] |
| Acid Secretion Inhibition (IC₅₀) | Gallopamil | 10.9 µM | Guinea-Pig Parietal Cells | [10] |
| Acid Secretion Inhibition (IC₅₀) | Verapamil | 12.1 µM | Guinea-Pig Parietal Cells | [10] |
These data suggest that Gallopamil's superior negative chronotropic and inotropic effects in tissues may arise from factors beyond simple L-type Ca²⁺ current inhibition, possibly involving interactions with other ion channels or intracellular mechanisms.[5]
Selectivity Profile and Off-Target Effects
While highly specific for L-type calcium channels, Gallopamil exhibits activity at other targets in vitro, particularly at higher concentrations.
-
Potassium Channels: The cardiac effects of Gallopamil show a marked dependence on the extracellular K⁺ concentration. This suggests a potential modulatory effect on K⁺ channels, which could contribute to its ability to shorten the action potential duration.
-
Ryanodine Receptors (RyR): Gallopamil interacts with cardiac sarcoplasmic reticulum (SR) Ca²⁺-release channels (ryanodine receptors). It has been shown to reduce the probability of channel opening, thereby decreasing passive Ca²⁺ efflux from the SR. This action could contribute to its cardioprotective effects.
-
Proton Pumps (K⁺/H⁺-ATPase): Gallopamil is a potent inhibitor of gastric acid secretion, an effect attributed to its noncompetitive inhibition of the parietal cell proton pump, K⁺/H⁺-ATPase.[10]
Functional Effects in In Vitro Models
Cardiovascular Tissues
-
Cardiac Myocytes: By blocking Ca²⁺ influx during the plateau phase of the action potential, Gallopamil reduces the trigger for calcium-induced calcium release from the sarcoplasmic reticulum. This results in a negative inotropic effect (reduced myocardial contractility).[4]
-
Sinoatrial (SA) and Atrioventricular (AV) Nodes: The electrical activity of nodal tissues is highly dependent on the slow inward Ca²⁺ current. Gallopamil's blockade of these channels leads to a negative chronotropic effect (decreased heart rate) and a negative dromotropic effect (slowed AV conduction).[3][4]
-
Vascular Smooth Muscle: Inhibition of Ca²⁺ influx into vascular smooth muscle cells prevents the activation of myosin light-chain kinase, leading to muscle relaxation and vasodilation . This is the basis of its antihypertensive effect.[4][8]
Other Tissues
-
Tracheal Smooth Muscle: Gallopamil effectively inhibits acetylcholine-induced contractions of tracheal smooth muscle in vitro, demonstrating potent relaxant properties. Studies in ovine tracheal strips found Gallopamil to be significantly more potent than verapamil in this regard.
Key In Vitro Experimental Protocols
Electrophysiology: Whole-Cell Patch-Clamp
This is the gold-standard method for directly measuring the effect of a compound on ion channel currents.
Caption: Workflow for IC₅₀ determination using patch-clamp electrophysiology.
Step-by-Step Methodology:
-
Cell Preparation: Isolate ventricular myocytes from an appropriate animal model (e.g., rat, guinea pig) or use a stable cell line (e.g., HEK-293) expressing the human Ca(v)1.2 channel complex.
-
Pipette Solution: Prepare an internal pipette solution containing a caesium-based salt (to block K⁺ currents), a Ca²⁺ buffer (e.g., EGTA), and ATP/GTP.
-
External Solution: Use an external solution containing a charge carrier for the calcium channel (e.g., Ca²⁺ or Ba²⁺) and blockers for Na⁺ (e.g., Tetrodotoxin) and K⁺ currents.
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell membrane at a negative potential (e.g., -80 mV) to keep channels in the resting state.
-
Apply a series of depolarizing voltage pulses (e.g., 200 ms pulses to +10 mV) at a set frequency (e.g., 0.2 Hz) to elicit L-type Ca²⁺ currents.
-
-
Data Acquisition: Record baseline currents until a stable amplitude is achieved.
-
Drug Perfusion: Sequentially perfuse the cell with increasing concentrations of this compound, allowing the current inhibition to reach a steady state at each concentration.
-
Analysis: Measure the peak inward current at each concentration. Normalize the data to the baseline current and plot the percent inhibition against the log of the Gallopamil concentration. Fit the data with a Hill equation to determine the IC₅₀ value.
Functional Tissue Assay: Aortic Ring Contraction
This ex vivo method assesses the vasorelaxant properties of compounds on intact arterial segments.[3]
Caption: Workflow for assessing vasorelaxant activity in isolated aortic rings.
Step-by-Step Methodology:
-
Tissue Preparation: Isolate the thoracic aorta from a euthanized rat or rabbit and carefully clean it of adhering connective tissue. Cut the aorta into rings approximately 2-4 mm in width.
-
Mounting: Suspend the aortic rings between two L-shaped hooks in an organ bath containing Krebs-Henseleit solution, aerated with 95% O₂ / 5% CO₂ and maintained at 37°C. One hook is fixed, and the other is connected to an isometric force transducer.
-
Equilibration: Apply a resting tension (e.g., 1.5-2.0 g) and allow the tissue to equilibrate for 60-90 minutes, with solution changes every 15-20 minutes.
-
Contraction: Induce a submaximal, stable contraction with a vasoconstrictor agent, such as Phenylephrine (e.g., 1 µM) or a high concentration of KCl (e.g., 60 mM).
-
Concentration-Response Curve: Once the contraction is stable, add Gallopamil to the organ bath in a cumulative manner, increasing the concentration stepwise after the response to the previous concentration has plateaued.
-
Data Analysis: Record the tension at each concentration. Express the relaxation as a percentage of the pre-contraction induced by the agonist. Plot the percentage of relaxation against the log of the Gallopamil concentration to determine the EC₅₀ (the concentration causing 50% of the maximal relaxation).
Conclusion
This compound is a potent phenylalkylamine calcium channel blocker with a well-defined in vitro pharmacological profile. Its mechanism of action is characterized by high-affinity, state-dependent binding to the L-type calcium channel, resulting in significant use- and voltage-dependent inhibition. This sophisticated mechanism translates into potent functional effects, including negative inotropy, chronotropy, and dromotropy in cardiac tissue, as well as vasorelaxation in smooth muscle. While its primary target is the Ca(v)1.2 channel, it also demonstrates activity at other ion channels and transporters, particularly at higher concentrations. The detailed protocols and quantitative data presented in this guide provide a robust framework for utilizing this compound as a reference compound and investigational tool in cardiovascular research.
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An In-Depth Technical Guide to the Discovery and Synthesis of Gallopamil Hydrochloride
Introduction: A Methoxy Derivative of a Landmark Calcium Channel Blocker
Gallopamil hydrochloride is a distinguished member of the phenylalkylamine class of L-type calcium channel blockers, playing a significant role in the management of cardiovascular conditions such as angina pectoris and hypertension.[1][2] Structurally, it is a methoxy derivative of verapamil, the first calcium channel antagonist to be introduced into therapy in the early 1960s.[3] This structural modification enhances its pharmacological profile, making it a subject of continued interest for researchers and drug development professionals. This guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, grounded in established scientific literature and patents.
Gallopamil, known by trade names such as Procorum and Galopamil, exerts its therapeutic effects by inhibiting the influx of calcium ions into cardiac and smooth muscle cells through L-type calcium channels.[1][2] This action reduces the contractility of the heart muscle and dilates coronary arteries, leading to a decrease in myocardial oxygen demand and an increase in oxygen supply to the heart muscle.[1]
Historical Context: The Evolution from Verapamil
The story of Gallopamil is intrinsically linked to the pioneering work on calcium channel antagonism by the German pharmaceutical company Knoll AG (later acquired by BASF and then Abbott Laboratories).[4][5] Following the successful introduction of verapamil, researchers at Knoll sought to develop analogues with potentially improved therapeutic profiles. While the specific "eureka" moment of Gallopamil's discovery is not extensively documented in publicly available literature, its development was a logical progression in the field of cardiovascular pharmacology, building upon the established success of its parent compound, verapamil. The focus of this era of drug discovery was often on the synthesis and screening of a multitude of related compounds to identify those with optimal efficacy and safety.[6][7]
The Synthesis Pathway: A Nucleophilic Substitution Approach
The core of this compound's synthesis lies in a nucleophilic substitution reaction. The process involves the reaction of two key precursor molecules: 2-(3,4,5-trimethoxyphenyl)acetonitrile and 2-(3,4-dimethoxyphenyl)-N-methylethylamine.[8] This reaction is followed by a salt formation step to yield the final hydrochloride salt, which enhances the compound's stability and solubility for pharmaceutical applications.
Diagram of the Gallopamil Synthesis Workflow
Caption: A schematic overview of the this compound synthesis pathway.
Detailed Experimental Protocol: Synthesis of this compound
The following protocol is a synthesized representation based on established chemical principles for nucleophilic substitution reactions of this nature, as specific, detailed public-domain protocols for Gallopamil are scarce.
Step 1: Synthesis of the Precursor 2-(3,4,5-trimethoxyphenyl)acetonitrile
This precursor can be synthesized from 3,4,5-trimethoxybenzaldehyde. A common method involves a condensation reaction, for example, with hippuric acid.[9]
Step 2: Synthesis of the Precursor 2-(3,4-dimethoxyphenyl)-N-methylethylamine
This precursor can be prepared from 3,4-dimethoxyphenylacetonitrile through a reductive amination process. This involves hydrogenation in the presence of methylamine.
Step 3: Nucleophilic Substitution to form Gallopamil (free base)
-
In a reaction vessel equipped with a stirrer, reflux condenser, and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(3,4,5-trimethoxyphenyl)acetonitrile in a suitable anhydrous solvent such as toluene or dimethylformamide (DMF).
-
Add a strong base, such as sodium amide (NaNH2) or sodium hydride (NaH), portion-wise at a controlled temperature (typically 0-25 °C) to deprotonate the benzylic carbon, forming a carbanion.
-
To this solution, add 2-(3,4-dimethoxyphenyl)-N-methylethylamine.
-
The reaction mixture is then heated to a temperature typically ranging from 80 to 120 °C for several hours to facilitate the nucleophilic substitution. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude Gallopamil free base.
Step 4: Purification of Gallopamil (free base)
The crude product is typically purified by column chromatography on silica gel, using a gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) as the eluent.
Step 5: Formation of this compound
-
Dissolve the purified Gallopamil free base in a suitable anhydrous solvent, such as diethyl ether or isopropanol.
-
Slowly bubble dry hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in a suitable solvent (e.g., ethereal HCl), until precipitation is complete.
-
The resulting solid, this compound, is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Characterization and Quantitative Data
The identity and purity of the synthesized this compound are confirmed using a combination of spectroscopic and chromatographic techniques.
| Analytical Technique | Expected Observations for this compound |
| ¹H NMR Spectroscopy | Complex spectrum with characteristic signals for aromatic protons, methoxy groups, alkyl chains, and the isopropyl group. |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the mass of the Gallopamil free base, along with characteristic fragmentation patterns.[10] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H (aliphatic and aromatic), C≡N (nitrile), C-O (ether), and C-N bonds.[11] |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. Chiral HPLC can be used to resolve the enantiomers.[12] |
| Melting Point | The racemic hydrochloride has a reported melting point of 145–148 °C. |
Mechanism of Action: Blocking the Influx of Calcium
This compound's therapeutic efficacy stems from its ability to block L-type calcium channels in myocardial and vascular smooth muscle cells.[2] By inhibiting the influx of calcium ions, it interferes with the excitation-contraction coupling process.[2]
Diagram of Gallopamil's Mechanism of Action
Caption: The mechanism of action of Gallopamil in cardiovascular cells.
This reduction in intracellular calcium leads to:
-
Decreased Myocardial Contractility: Less calcium is available for the contractile proteins in the heart muscle, reducing the force of contraction and, consequently, the heart's oxygen demand.[2]
-
Vasodilation: In vascular smooth muscle, the reduced calcium influx leads to relaxation of the muscle cells, causing the blood vessels to widen (vasodilation). This reduces peripheral resistance and lowers blood pressure.[2]
Conclusion: A Valuable Tool in Cardiovascular Medicine
This compound remains a clinically relevant and scientifically important molecule. Its synthesis, rooted in fundamental principles of organic chemistry, provides a clear example of targeted drug design. For researchers and drug development professionals, a thorough understanding of its discovery, synthesis, and mechanism of action is essential for the development of new and improved cardiovascular therapies.
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In Vivo Effects of Gallopamil Hydrochloride on the Cardiovascular System: A Technical Guide for Researchers
This guide provides an in-depth technical analysis of the in vivo cardiovascular effects of Gallopamil Hydrochloride, a potent L-type calcium channel blocker. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on its mechanism of action, electrophysiological and hemodynamic consequences, and outlines robust methodologies for its preclinical evaluation.
Introduction: The Cardiovascular Scope of Gallopamil
This compound, a methoxy derivative of verapamil, is a highly specific calcium antagonist belonging to the phenylalkylamine class.[1][2][3] Its extensive cardiovascular effects are rooted in a singular, fundamental mechanism: the inhibition of the transmembrane influx of calcium ions into myocardial cells, cardiac pacemaker cells, and vascular smooth muscle cells.[4][5] This action on L-type calcium channels results in a broad spectrum of therapeutic applications, primarily in the management of angina pectoris, hypertension, and certain cardiac arrhythmias.[1][4] This guide will dissect the in vivo ramifications of this mechanism, offering a comprehensive overview for researchers investigating its therapeutic potential and cardiovascular safety profile.
Core Mechanism of Action: L-Type Calcium Channel Blockade
Gallopamil exerts its cardiovascular effects by binding to the intracellular side of the voltage-gated L-type calcium channels (Ca_v1.2).[6] This binding is state-dependent, with a higher affinity for open and inactivated channels, which contributes to its pronounced effects in tissues with higher firing rates, such as the heart.[6] The inhibition of calcium influx has distinct consequences in different cardiovascular tissues.[7]
In cardiac myocytes, reduced intracellular calcium leads to a decrease in myocardial contractility (negative inotropy).[1] In the sinoatrial (SA) and atrioventricular (AV) nodes, it results in a decreased heart rate (negative chronotropy) and slowed AV conduction (negative dromotropy).[6] In vascular smooth muscle, the inhibition of calcium influx leads to vasodilation, particularly in arterial resistance vessels, resulting in a reduction of systemic vascular resistance and blood pressure.[1][7]
Caption: Mechanism of Action of this compound.
In Vivo Electrophysiological Effects
Gallopamil's blockade of L-type calcium channels in the heart's conduction system manifests as several key electrophysiological changes. These effects are crucial for its antiarrhythmic properties.
Effects on Heart Rate and Sinoatrial Node Function
By dampening the pacemaker activity of the SA node, Gallopamil induces a dose-dependent reduction in heart rate.[5][8] This negative chronotropic effect is a direct consequence of reduced calcium influx during phase 0 of the SA node action potential.
Effects on Atrioventricular Conduction
Gallopamil significantly prolongs the refractory period of the atrioventricular (AV) node, thereby slowing the conduction of electrical impulses from the atria to the ventricles.[1][9] This negative dromotropic effect is particularly beneficial in managing supraventricular tachycardias.[1] Studies have shown a significant prolongation of the A-H interval on intracardiac electrocardiograms following Gallopamil administration.[9]
Antiarrhythmic Properties
In animal models of ventricular arrhythmias, Gallopamil has demonstrated significant antiarrhythmic effects.[10][11][12] In dogs with acute myocardial ischemia and reperfusion, pretreatment with Gallopamil significantly diminished the peak in epicardial conduction delay and the maximum dispersion of conduction times, leading to a suppression of ventricular arrhythmias and fibrillation.[10][13]
In Vivo Hemodynamic Effects
The hemodynamic profile of Gallopamil is characterized by its effects on blood pressure, cardiac output, and vascular resistance, stemming from its combined actions on the heart and peripheral vasculature.
Vasodilation and Reduction in Blood Pressure
Gallopamil induces vasodilation, primarily in the arteriolar resistance vessels, leading to a decrease in systemic vascular resistance.[1] This results in a reduction in arterial blood pressure, a key therapeutic effect in the management of hypertension.[14]
Effects on Cardiac Output and Contractility
The negative inotropic effect of Gallopamil, a decrease in the force of myocardial contraction, can lead to a reduction in cardiac output.[1] However, the concomitant reduction in afterload due to vasodilation often counteracts this effect, resulting in a relatively preserved or only slightly decreased cardiac output in patients with normal ventricular function.[15][16] In patients with essential hypertension, long-term treatment with Gallopamil showed a sustained reduction in total peripheral resistance, while heart rate and cardiac output returned to pretreatment levels.[14]
Coronary Hemodynamics
In patients with stable exertional angina, Gallopamil has been shown to be an effective antianginal agent.[17][18] Its beneficial effects are primarily attributed to a reduction in myocardial oxygen demand, resulting from decreased heart rate, blood pressure, and contractility.[17][18] Some studies also suggest an improvement in myocardial oxygen supply through coronary vasodilation.[18][19]
Summary of Hemodynamic Effects of this compound
| Parameter | Acute Effect | Chronic Effect | References |
| Mean Arterial Pressure | ↓ | ↓ | [14],[17],[15] |
| Heart Rate | ↓ or ↔ (reflex) | ↓ | [14],[8],[20] |
| Cardiac Output | ↔ or ↓ | ↔ | [14],[20],[15] |
| Systemic Vascular Resistance | ↓ | ↓ | [14],[21] |
| Myocardial Contractility | ↓ | ↓ | [1],[15] |
| Coronary Blood Flow | ↔ or ↑ | ↑ | [17],[19] |
↓: Decrease; ↑: Increase; ↔: No significant change
Methodologies for In Vivo Cardiovascular Assessment
A robust in vivo evaluation of Gallopamil's cardiovascular effects necessitates the use of well-established animal models and advanced physiological monitoring techniques.[22][23][24]
Animal Models
Rodent models, particularly rats and mice, are frequently used for initial preclinical screening of cardiovascular drugs.[23][25] Larger animal models, such as dogs and cats, are employed for more detailed electrophysiological and hemodynamic studies that more closely mimic human cardiovascular physiology.[10][12][26]
Experimental Protocol for Hemodynamic and Electrophysiological Monitoring
The following protocol outlines a comprehensive approach to assessing the in vivo cardiovascular effects of Gallopamil in an anesthetized large animal model.
Objective: To determine the dose-dependent effects of intravenous this compound on key hemodynamic and electrocardiographic parameters.
Materials:
-
Anesthetized, ventilated large animal model (e.g., beagle dog)
-
Intravenous catheters for drug administration and fluid maintenance
-
Fluid-filled catheters for direct blood pressure measurement (e.g., carotid artery)[27]
-
Swan-Ganz thermodilution catheter for cardiac output measurement[20]
-
Multi-lead surface electrocardiogram (ECG) for monitoring cardiac electrical activity[28]
-
Data acquisition system for continuous recording of physiological signals
-
This compound solution for intravenous infusion
Procedure:
-
Animal Preparation: Anesthetize and intubate the animal. Establish intravenous access for drug and fluid administration. Surgically place catheters for hemodynamic monitoring.[27]
-
Baseline Recording: Allow the animal to stabilize for a period of at least 30 minutes. Record baseline hemodynamic and ECG parameters continuously for 15-30 minutes.
-
Gallopamil Administration: Administer a loading dose of this compound intravenously, followed by a continuous infusion.[26]
-
Dose Escalation: Increase the infusion rate of Gallopamil in a stepwise manner at predetermined intervals (e.g., every 20-30 minutes) to achieve a range of plasma concentrations.
-
Data Acquisition: Continuously record all hemodynamic and ECG parameters throughout the infusion period.
-
Data Analysis: Analyze the recorded data to determine the effects of Gallopamil on heart rate, arterial blood pressure (systolic, diastolic, mean), cardiac output, systemic vascular resistance, and ECG intervals (e.g., PR, QRS, QT).
Caption: Experimental Workflow for In Vivo Cardiovascular Assessment.
Conclusion and Future Directions
This compound is a potent cardiovascular agent with well-defined in vivo effects stemming from its primary action as an L-type calcium channel blocker. Its negative chronotropic, dromotropic, and inotropic properties, combined with its vasodilatory effects, provide a strong therapeutic rationale for its use in angina, hypertension, and certain arrhythmias.[1][4] Future research should continue to explore its potential cardioprotective effects and its utility in specific patient populations, such as those with diastolic dysfunction or certain types of cardiomyopathies.[2][3][29] A thorough understanding of its in vivo cardiovascular profile, as outlined in this guide, is essential for the safe and effective development and application of this important therapeutic agent.
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A Technical Guide to the Non-Cardiac Cellular Targets of Gallopamil Hydrochloride
Introduction
Gallopamil hydrochloride, a methoxy derivative of Verapamil, is a well-established phenylalkylamine calcium antagonist.[1][2][3] Its primary clinical application lies in cardiovascular medicine, where it is used to manage conditions like angina pectoris and arrhythmias.[4][5][6][7] The canonical mechanism of action involves the inhibition of L-type voltage-gated calcium channels (Ca_v1.2) in myocardial and vascular smooth muscle cells.[4][8][9] By blocking the influx of calcium ions, Gallopamil reduces myocardial contractility (negative inotropy), slows the heart rate (negative chronotropy), and induces vasodilation, thereby balancing myocardial oxygen supply and demand.[5][8][9]
However, the pharmacological profile of Gallopamil extends far beyond the cardiovascular system. A growing body of evidence reveals that Gallopamil and its analog Verapamil interact with a diverse array of molecular targets in non-cardiac cells, leading to significant effects on cellular processes ranging from drug resistance in cancer to neuroprotection. This guide provides an in-depth technical exploration of these non-cardiac targets, designed for researchers, scientists, and drug development professionals. We will delve into the molecular mechanisms, present relevant experimental protocols, and synthesize the data to provide a comprehensive understanding of Gallopamil's broader therapeutic and research potential.
Reversal of Multidrug Resistance in Cancer via P-glycoprotein Inhibition
One of the most significant non-cardiac applications of phenylalkylamines like Gallopamil is in oncology, specifically in overcoming multidrug resistance (MDR).
The Target: P-glycoprotein (P-gp/ABCB1)
Many cancer cells develop resistance to chemotherapy by overexpressing ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp).[10] This 170-kDa transmembrane protein functions as an ATP-dependent efflux pump, actively expelling a wide range of structurally diverse chemotherapeutic agents from the cell, thereby lowering their intracellular concentration to sub-therapeutic levels.[10][11]
Causality of Inhibition
Gallopamil, like its parent compound Verapamil, acts as a potent inhibitor of P-gp.[11][12] The mechanism is multifaceted:
-
Competitive Inhibition: Gallopamil can directly bind to P-gp, likely at a substrate-binding site, and competitively inhibit the efflux of anticancer drugs.[12] Studies with Verapamil show it can enhance the intracellular accumulation and cytotoxicity of drugs like doxorubicin, epirubicin, and vinblastine in resistant cancer cell lines.[11][13]
-
Downregulation of Expression: Beyond functional inhibition, long-term exposure to Verapamil has been shown to decrease the expression of P-gp at both the mRNA and protein levels, suggesting an effect on gene transcription or message stability.[14] This dual-action profile makes it a powerful tool for sensitizing resistant tumors.
The primary barrier to the clinical use of Verapamil as a chemosensitizer is the high concentration required, which often leads to dose-limiting cardiovascular side effects.[15] This has spurred research into derivatives like Gallopamil and other analogs that retain high P-gp inhibitory activity but have reduced calcium channel blocking effects.[15]
Visualization: P-gp Mediated Drug Efflux and its Inhibition
Caption: Flow cytometry workflow to identify and isolate cancer side populations.
Experimental Protocol: Colony Formation (Clonogenic) Assay
Principle: This assay measures the ability of a single cell to undergo sufficient proliferation to form a colony. It is a gold-standard method for assessing the cytotoxic and anti-proliferative effects of a compound.
Methodology:
-
Cell Seeding: Harvest the cancer cell line of interest (e.g., L3.6pl pancreatic cancer cells). Create a single-cell suspension and determine cell viability (e.g., via Trypan Blue). Seed a low, empirically determined number of viable cells (e.g., 200-1000 cells) into 6-well plates.
-
Drug Treatment: After allowing cells to adhere for 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 µM to 100 µM) or a vehicle control.
-
Incubation: Incubate the plates for 7-14 days at 37°C in a CO2 incubator, or until colonies in the control well are visible and contain at least 50 cells. Do not disturb the plates during this period.
-
Colony Staining:
-
Carefully aspirate the medium.
-
Gently wash the wells twice with PBS.
-
Fix the colonies by adding 1 mL of a methanol:acetic acid solution (3:1) to each well for 5 minutes.
-
Aspirate the fixative.
-
Stain the colonies by adding 1 mL of 0.5% (w/v) Crystal Violet solution (in methanol) to each well for 15 minutes.
-
-
Washing and Drying: Gently wash the plates with tap water until the excess stain is removed and allow them to air dry completely.
-
Quantification:
-
Scan or photograph the plates.
-
Count the number of colonies (defined as a cluster of ≥50 cells) in each well.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (PE of treated sample / PE of control sample)
-
-
-
Self-Validation: The number of colonies should decrease in a dose-dependent manner with increasing Gallopamil concentration. Results should be reproducible across at least three independent experiments.
Modulation of Intracellular Calcium Release from the Sarcoplasmic Reticulum
Gallopamil's influence on calcium signaling is not restricted to the plasma membrane. It also directly targets intracellular calcium release channels.
The Target: Ryanodine Receptors (RyRs)
The ryanodine receptors are a class of intracellular calcium channels located on the membrane of the sarcoplasmic/endoplasmic reticulum (SR/ER). They are crucial for excitation-contraction coupling in muscle cells. [16]Evidence suggests that phenylalkylamines, including Gallopamil, can inhibit calcium release from the SR independently of their action on L-type channels. [16][17]
Causality of Interaction
Biochemical binding assays have confirmed that Gallopamil interacts with RyRs. Specifically, it inhibits the binding of [3H]-ryanodine to its low-affinity sites on the receptor complex. [16][18]This interaction appears to modulate the receptor's conformational state, stabilizing an inactive or closed state and thereby reducing calcium-induced calcium release (CICR). This action has been observed in both skeletal and cardiac muscle preparations. [18]
Data Summary: Gallopamil's Effect on Ryanodine Binding
| Parameter | Observation | Implication | Reference |
| High-Affinity [3H]-ryanodine Binding | Not affected by Gallopamil | The primary, high-affinity state of the receptor is not the drug's target. | [18] |
| Low-Affinity [3H]-ryanodine Binding | Inhibited by Gallopamil (IC50 in µM range) | Gallopamil directly interacts with the RyR complex at a modulatory site. | [18] |
| [3H]-ryanodine Dissociation Rate | Decreased in the presence of Gallopamil | Gallopamil likely stabilizes a specific conformational state of the receptor. | [18] |
Neuroprotective and Neuromodulatory Actions
The critical role of calcium homeostasis in neuronal function and survival makes calcium channel blockers like Gallopamil intriguing candidates for neurological disorders.
Targets in the Central Nervous System
-
Voltage-Gated Calcium Channels (VGCCs): While L-type channels are the primary target, studies with Verapamil suggest that at higher concentrations, other neuronal VGCCs, such as N-type, P-type, and Q-type channels, may also be affected. [19]These channels are vital for neurotransmitter release at synapses.
-
Downstream Calcium-Dependent Pathways: Calcium dysregulation is a hallmark of neurodegenerative diseases like Alzheimer's. [20]It contributes to neuroinflammation, mitochondrial dysfunction, and the hyperphosphorylation of tau protein. [21]
Causality of Neuroprotection
Chronic administration of Verapamil in animal models of Alzheimer's disease has been shown to ameliorate cognitive and behavioral deficits. [20]The proposed neuroprotective mechanisms include:
-
Restoration of Calcium Homeostasis: By limiting excessive calcium influx, Gallopamil can prevent the downstream pathological cascades that lead to neuronal death. [21][20]* Anti-inflammatory Effects: Verapamil has been shown to reduce markers of microglial activation and levels of inflammatory cytokines in the brain, highlighting a multilevel neuroprotective action. [21]
Visualization: Gallopamil's Neuroprotective Signaling Pathway
Caption: Gallopamil blocks Ca²⁺ influx, mitigating downstream neurodegenerative pathways.
Other Notable Non-Cardiac Targets
Gallopamil's activity extends to other specialized non-cardiac cells.
-
Vascular Smooth Muscle Cells: This is the most well-characterized non-cardiac effect. By blocking L-type calcium channels, Gallopamil reduces calcium influx, leading to muscle relaxation and vasodilation. [8][22]This effect is voltage- and frequency-dependent, meaning the drug is more effective in depolarized or actively contracting vessels. [22]* Gastric Parietal Cells: Early research demonstrated that Gallopamil is a potent inhibitor of acid secretion in isolated guinea pig parietal cells, with a reported IC50 of 10.9 µM. [1][3]This suggests an interaction with the calcium signaling pathways that regulate proton pump (H+/K+-ATPase) activity, although the precise molecular target in this cell type is less defined than its other actions.
Conclusion
This compound is far more than a simple cardiovascular drug. Its pharmacological reach into non-cardiac cells presents a landscape rich with opportunities for both basic research and therapeutic development. Its ability to potently inhibit the P-glycoprotein efflux pump marks it as a valuable tool and potential lead compound for overcoming multidrug resistance in oncology. Furthermore, its direct anti-proliferative effects, modulation of intracellular calcium release via ryanodine receptors, and neuroprotective properties underscore a complex and versatile mechanism of action. Understanding these diverse targets is crucial for repurposing Gallopamil and designing next-generation therapeutics that can selectively exploit these non-canonical pathways for treating a range of challenging diseases.
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- 10. Verapamil inhibits tumor progression of chemotherapy-resistant pancreatic cancer side population cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Verapamil modulation of multidrug resistance in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Effects of the calcium antagonist gallopamil (D600) upon excitation-contraction coupling in toe muscle fibres of the frog - PMC [pmc.ncbi.nlm.nih.gov]
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Cellular Uptake and Metabolism of Gallopamil Hydrochloride in Primary Cells
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gallopamil hydrochloride, a phenylalkylamine calcium antagonist, exerts its therapeutic effects by modulating calcium influx in cardiovascular tissues. A comprehensive understanding of its cellular uptake and subsequent metabolic fate is paramount for predicting its efficacy, potential drug-drug interactions, and overall pharmacokinetic profile. This guide provides a detailed exploration of the cellular transport and biotransformation of Gallopamil, with a specific focus on methodologies employing primary cells. Primary cells, which closely mimic the physiological environment of in vivo tissues, offer a superior model for these investigations compared to immortalized cell lines. We will delve into the mechanistic pathways of cellular entry and efflux, the enzymatic processes governing its metabolism, and provide robust, field-proven protocols for their investigation. This document is intended to serve as a vital resource for researchers engaged in the preclinical assessment of Gallopamil and related compounds.
Introduction to this compound
Gallopamil, also known as D600, is a methoxy derivative of verapamil and is classified as a Group A calcium antagonist.[1] Its primary therapeutic applications are in the management of cardiovascular conditions such as angina pectoris and hypertension.[2][3] The pharmacological action of Gallopamil is rooted in its ability to inhibit the transmembrane influx of calcium ions through L-type calcium channels.[1][2] This action in myocardial and vascular smooth muscle cells leads to reduced myocardial contractility, a decreased heart rate, and vasodilation, all of which contribute to a reduction in myocardial oxygen demand and blood pressure.[2] Given its extensive first-pass metabolism, a thorough characterization of its cellular journey from uptake to metabolic clearance is critical for drug development and clinical application.
Section 1: Cellular Uptake and Efflux Mechanisms
The net intracellular concentration of Gallopamil is a dynamic equilibrium between its influx into the cell and its active efflux.
Primary Mechanism of Influx: L-Type Calcium Channel Interaction
Gallopamil's primary mode of action involves the direct blockade of L-type calcium channels located on the plasma membrane of cells, particularly cardiomyocytes and vascular smooth muscle cells.[2][3] By binding to these channels, it reduces the probability of them opening in response to depolarization, thereby inhibiting the influx of Ca²⁺ ions.[4] This interaction is the cornerstone of its therapeutic effect. While it is a channel blocker, the lipophilic nature of the molecule also suggests passive diffusion across the cell membrane contributes to its initial entry, after which it can access the intracellular side of the channel.
The Role of P-glycoprotein (P-gp) in Cellular Efflux
A critical factor limiting the intracellular accumulation and efficacy of many xenobiotics is the action of efflux transporters. P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a key player in this process.[5] It functions as a broad-spectrum efflux pump, actively removing substrates from the cell's interior.[6]
Verapamil, a close structural analog of Gallopamil, is a well-documented substrate and inhibitor of P-gp.[5][7] Research on verapamil has shown that P-gp-mediated efflux can increase the residence time of the drug within enterocytes, leading to more extensive metabolism.[8] Given the structural similarity, it is highly probable that Gallopamil is also a substrate for P-gp. This efflux mechanism would be particularly relevant in tissues with high P-gp expression, such as the intestine, liver, and kidney, as well as at the blood-brain barrier.[5][9] Investigating this interaction is crucial, as P-gp activity can significantly impact Gallopamil's bioavailability and tissue distribution.
Caption: Proposed cellular uptake and efflux pathway of Gallopamil.
Section 2: Metabolism in Primary Hepatocytes
The liver is the primary site of Gallopamil metabolism.[10] In vitro studies using primary human hepatocytes are the gold standard for elucidating biotransformation pathways, as these cells retain the full complement of drug-metabolizing enzymes and co-factors found in vivo.[11][12]
Primary Metabolic Pathways
Gallopamil undergoes extensive metabolic clearance, with very little of the parent drug being excreted unchanged.[10] The main biotransformation reactions are Phase I oxidative processes:
-
N-dealkylation: This involves the removal of alkyl groups from the nitrogen atom. The loss of the 3,4-dimethoxyphenethyl moiety results in the formation of a major metabolite, referred to as Compound A in early literature.[10]
-
O-demethylation: This reaction involves the removal of methyl groups from the methoxy moieties on the aromatic rings.[10]
Following these initial oxidative steps, the resulting metabolites can undergo Phase II conjugation, such as glucuronidation, to form more water-soluble compounds that are easier to excrete.[10][13]
Key Metabolizing Enzymes: Cytochrome P450
The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of Gallopamil. Studies have definitively identified CYP3A4 as the major isoform responsible for the metabolic clearance of both R(+) and S(-) enantiomers of Gallopamil in the human liver.[14] The activity of testosterone 6β-hydroxylation, a marker for CYP3A4, shows a high correlation with the rate of Gallopamil metabolism.[14] While CYP3A4 is dominant, other isoforms like CYP2C8 and CYP2D6 may also contribute to a lesser extent.[14] The metabolism of the closely related verapamil also heavily involves CYP3A4, CYP3A5, and CYP2C8.[15][16]
Stereoselectivity
Gallopamil is administered as a racemate, a mixture of two enantiomers (R and S). While the overall first-pass metabolism is not highly stereoselective, there is a marked degree of stereoselectivity in the formation of specific O- and N-dealkylated metabolites.[17] This can have pharmacodynamic implications, as the enantiomers may possess different pharmacological activities.
Caption: Metabolic pathway of Gallopamil in primary hepatocytes.
Section 3: Experimental Protocols for Investigation
The following protocols provide a framework for studying the cellular uptake and metabolism of Gallopamil in primary cells. These protocols are designed to be self-validating through the inclusion of appropriate controls.
Protocol 1: Cellular Uptake Assay in Primary Cardiomyocytes
This protocol aims to quantify the intracellular accumulation of Gallopamil and assess the contribution of P-gp-mediated efflux.
Methodology:
-
Cell Culture: Plate primary cardiomyocytes in 24-well plates and culture until a confluent monolayer is formed.
-
Preparation: Aspirate culture medium, wash cells twice with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Experimental Setup:
-
Test Group: Add HBSS containing a known concentration of Gallopamil (e.g., 10 µM).
-
P-gp Inhibition Group: Pre-incubate cells for 30 minutes with a P-gp inhibitor (e.g., Verapamil or Cyclosporin A) before adding HBSS containing both the inhibitor and Gallopamil.
-
Negative Control: Add HBSS without Gallopamil.
-
-
Incubation: Incubate plates at 37°C for various time points (e.g., 5, 15, 30, 60 minutes).
-
Termination: To stop uptake, aspirate the drug solution and immediately wash the cells three times with ice-cold HBSS.
-
Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1% Triton X-100 in water) and scraping the wells.
-
Quantification:
-
Collect the cell lysate.
-
Determine the protein concentration of an aliquot using a BCA protein assay for normalization.[18]
-
Analyze the remaining lysate for Gallopamil concentration using a validated LC-MS/MS method (see Protocol 3).
-
-
Data Analysis: Calculate the intracellular Gallopamil concentration (e.g., in pmol/mg protein) for each time point and condition. An increase in accumulation in the P-gp inhibition group compared to the test group indicates that Gallopamil is a P-gp substrate.
Caption: Experimental workflow for a cellular uptake assay.
Protocol 2: In Vitro Metabolism Study using Primary Hepatocytes
This protocol is designed to identify and quantify the metabolites of Gallopamil produced by primary hepatocytes.
Methodology:
-
Cell Culture: Seed cryopreserved or freshly isolated primary human hepatocytes in collagen-coated 12-well plates and allow them to attach and form a monolayer.[18]
-
Preparation: Remove the seeding medium and replace it with fresh, pre-warmed incubation medium.
-
Experimental Setup:
-
Test Wells: Add Gallopamil from a stock solution to achieve the desired final concentration (e.g., 1 µM).
-
CYP3A4 Inhibition Wells: Pre-incubate cells for 30 minutes with a selective CYP3A4 inhibitor (e.g., Ketoconazole) before adding Gallopamil.[14]
-
Vehicle Control Wells: Add the same amount of vehicle (e.g., DMSO) used for the drug stock.
-
-
Incubation: Incubate the plates at 37°C in a humidified incubator.
-
Sampling: Collect aliquots of the incubation medium and/or cell lysates at multiple time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Reaction Termination: Stop the metabolic reaction by adding an equal volume of ice-cold acetonitrile to the collected samples to precipitate proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to a new plate or vials for analysis.
-
Analysis: Analyze the samples for the disappearance of the parent compound (Gallopamil) and the formation of metabolites using LC-MS/MS.[10]
-
Data Analysis: Plot the concentration of Gallopamil versus time to determine its metabolic stability (half-life, intrinsic clearance). Identify and quantify the formed metabolites. A significant reduction in metabolism in the Ketoconazole-treated wells confirms the role of CYP3A4.
Protocol 3: LC-MS/MS Analysis of Gallopamil and its Metabolites
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical technique for its high sensitivity and specificity.[10][19]
Methodology:
-
Chromatographic Separation:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: A typical flow rate of 0.3-0.5 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. This requires defining specific precursor-to-product ion transitions for Gallopamil and each of its expected metabolites.
-
-
Method Validation:
-
Internal Standard: Use a structurally similar compound not present in the sample (e.g., a deuterated analog of Gallopamil or Verapamil) as an internal standard to correct for matrix effects and variations in instrument response.[15]
-
Calibration Curve: Prepare a calibration curve by spiking known concentrations of Gallopamil and its metabolite standards into a blank matrix (e.g., lysate from control cells).
-
Quality Controls: Prepare low, medium, and high concentration quality control samples to assess the accuracy and precision of the assay.
-
-
Sample Analysis: Inject the processed samples from the uptake or metabolism studies and quantify the analytes using the calibration curve.
Section 4: Data Interpretation and Considerations
Quantitative Data Summary
The following table summarizes key parameters that can be derived from the described experimental protocols.
| Parameter | Description | Typical In Vitro Model | Importance |
| Intracellular Concentration | Amount of drug per unit of cell protein (e.g., pmol/mg). | Primary Cardiomyocytes/Hepatocytes | Correlates with target engagement and potential for toxicity. |
| Efflux Ratio | Ratio of intracellular drug with vs. without a P-gp inhibitor. | Primary Cardiomyocytes/Enterocytes | Quantifies the impact of P-gp on drug accumulation. |
| Metabolic Half-Life (t½) | Time required for 50% of the parent drug to be metabolized. | Primary Hepatocytes | Indicates the rate of metabolic clearance. |
| Intrinsic Clearance (CLint) | The inherent ability of the liver to metabolize a drug. | Primary Hepatocytes | Used in in vitro-in vivo extrapolation (IVIVE) to predict human pharmacokinetics.[11] |
| Metabolite Formation Rate | Rate of appearance of specific metabolites over time. | Primary Hepatocytes | Helps identify major metabolic pathways and potential for active or toxic metabolites. |
Key Considerations for Experimental Design
-
Primary Cell Viability: The health and viability of primary cells are paramount. Always perform viability checks (e.g., Trypan Blue exclusion) before and after experiments.
-
Non-specific Binding: Drugs can bind to plasticware and cell culture plates. It is essential to account for this by running controls in cell-free wells to measure and correct for adsorption.[20]
-
In Vitro-In Vivo Extrapolation (IVIVE): While primary cells provide excellent data, extrapolating these findings to predict human pharmacokinetics requires sophisticated modeling that accounts for factors like blood flow, plasma protein binding, and tissue distribution.[11][21]
-
Drug-Drug Interactions (DDI): The protocols described can be adapted to study DDIs. For example, co-incubating Gallopamil with a known CYP3A4 substrate, inhibitor, or inducer can predict its potential for clinical interactions.[3][21]
Conclusion
A detailed investigation into the cellular uptake and metabolism of this compound using primary cell models provides invaluable insights for drug development. The interplay between passive diffusion, active efflux by transporters like P-glycoprotein, and extensive metabolism primarily by CYP3A4 dictates the drug's pharmacokinetic and pharmacodynamic profile. The experimental frameworks presented in this guide offer a robust approach to characterizing these processes, enabling researchers to build a comprehensive preclinical data package. Future research should continue to explore the specific roles of minor CYP isoforms and further characterize the pharmacological activity of Gallopamil's major metabolites.
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An In-depth Technical Guide to Utilizing Gallopamil Hydrochloride for the Study of Calcium Signaling Pathways
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the application of Gallopamil Hydrochloride in the study of calcium signaling. It delves into the compound's mechanism of action, offers detailed protocols for its use in key experimental paradigms, and provides insights into data interpretation.
Section 1: The Central Role of Calcium Signaling and the Utility of Pharmacological Probes
Calcium (Ca²⁺) signaling is a ubiquitous and versatile intracellular signaling mechanism that governs a vast array of cellular processes, from muscle contraction and neurotransmission to gene transcription and apoptosis. The precise spatial and temporal regulation of intracellular Ca²⁺ concentrations is paramount for normal cellular function. Disruptions in Ca²⁺ homeostasis are implicated in numerous pathological conditions, making the components of the Ca²⁺ signaling machinery attractive targets for therapeutic intervention and essential subjects of basic research.
Voltage-gated calcium channels (VGCCs) are key players in this intricate network, acting as gatekeepers that translate membrane depolarization into an influx of Ca²⁺ ions. Among the various types of VGCCs, L-type calcium channels are prominently expressed in cardiac and smooth muscle cells, as well as in neurons, where they play a critical role in excitation-contraction coupling and synaptic plasticity.[1][2] The ability to selectively modulate the activity of these channels is crucial for dissecting their contribution to specific physiological and pathophysiological processes. Pharmacological probes, such as this compound, serve as indispensable tools for achieving this modulation.
Section 2: this compound - A Phenylalkylamine L-type Calcium Channel Blocker
This compound, also known as Methoxyverapamil, is a phenylalkylamine calcium channel antagonist and a methoxy derivative of Verapamil.[3][4] It belongs to the non-dihydropyridine class of L-type calcium channel blockers.[1] Its primary mechanism of action involves the inhibition of Ca²⁺ ion influx through L-type calcium channels in cardiac and smooth muscle cells.[1][2] This action leads to a reduction in myocardial contractility and vasodilation of coronary and systemic arteries, which underlies its therapeutic use as an antiarrhythmic and vasodilator agent.[1][3]
From a research perspective, Gallopamil's utility lies in its ability to selectively block L-type calcium channels, thereby allowing investigators to probe the functional significance of these channels in various cellular contexts. It exhibits a voltage-dependent and use-dependent mechanism of action, meaning its blocking effect is more pronounced in depolarized cells and with increased frequency of channel opening.[5] This characteristic can be exploited in experimental designs to target specific cellular states.
Mechanism of Action: A Deeper Dive
Gallopamil exerts its inhibitory effect by binding to the open state of the L-type calcium channel from the intracellular side. This binding reduces the probability of the channel opening upon depolarization.[5] The voltage-dependent nature of the block signifies that Gallopamil has a higher affinity for the channel in its inactivated state, which is favored by membrane depolarization. The use-dependency, or frequency-dependence, arises from the fact that the drug has preferential access to its binding site when the channel is open.[5] This intricate mechanism allows for a nuanced modulation of Ca²⁺ influx that is dependent on the physiological activity of the cell.
dot
Caption: Workflow for determining the IC₅₀ of Gallopamil.
Calcium Imaging: Visualizing the Effects of Gallopamil
Calcium imaging is a powerful technique to visualize changes in intracellular Ca²⁺ concentration in real-time. [6]It allows for the direct observation of the inhibitory effects of Gallopamil on Ca²⁺ influx.
Protocol: Live-Cell Calcium Imaging
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Dye Loading: Load the cells with a Ca²⁺ indicator as described in the dose-response protocol.
-
Microscopy Setup: Place the dish on the stage of an inverted fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature (37°C) and CO₂ levels.
-
Baseline Recording: Acquire a time-lapse series of images to establish a stable baseline of intracellular Ca²⁺ levels.
-
Gallopamil Application: Perfuse the cells with a solution containing the desired concentration of this compound. Continue acquiring images to observe any changes in baseline Ca²⁺.
-
Stimulation and Recording: While continuing to record, stimulate the cells with a depolarizing agent. Observe the blunting or complete inhibition of the Ca²⁺ transient in the presence of Gallopamil compared to a vehicle control.
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Measure the mean fluorescence intensity within each ROI for each frame of the time-lapse series.
-
Plot the fluorescence intensity (or the ratio of intensities for ratiometric dyes like Fura-2) over time.
-
Quantify parameters such as the peak amplitude, rise time, and decay time of the Ca²⁺ transients in the presence and absence of Gallopamil.
-
Electrophysiology: Measuring the Direct Effects on Ion Channels
Patch-clamp electrophysiology is the gold standard for studying the direct effects of a compound on ion channel activity. [5]This technique allows for the precise measurement of the ionic currents flowing through individual channels or across the entire cell membrane.
Protocol: Whole-Cell Patch-Clamp Recording of L-type Ca²⁺ Currents
-
Cell Preparation: Use isolated cells (e.g., ventricular myocytes, vascular smooth muscle cells) suitable for patch-clamping.
-
Solutions:
-
External Solution: Contains physiological concentrations of ions, with Ba²⁺ often used as the charge carrier instead of Ca²⁺ to increase current amplitude and reduce Ca²⁺-dependent inactivation.
-
Internal (Pipette) Solution: Contains a Cs⁺-based solution to block K⁺ currents, along with ATP and GTP to maintain channel activity.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a negative membrane potential (e.g., -80 mV) to keep the L-type Ca²⁺ channels in a closed, available state.
-
Apply a series of depolarizing voltage steps (e.g., to 0 mV) to elicit L-type Ca²⁺ currents.
-
Record the baseline currents.
-
-
Gallopamil Application: Perfuse the cell with an external solution containing this compound.
-
Post-Gallopamil Recording: Repeat the voltage-step protocol to record the currents in the presence of Gallopamil.
-
Data Analysis:
-
Measure the peak current amplitude before and after Gallopamil application.
-
Calculate the percentage of current inhibition.
-
Analyze the voltage-dependence and use-dependence of the block by varying the holding potential and the frequency of the depolarizing pulses, respectively. Gallopamil's effect is expected to be more pronounced at more depolarized holding potentials and with higher frequency stimulation. [5]
-
Section 4: Data Interpretation, Troubleshooting, and Limitations
Interpreting Results:
-
A rightward shift in the dose-response curve indicates a decrease in potency.
-
A reduction in the peak Ca²⁺ transient in imaging experiments or a decrease in the peak current amplitude in electrophysiology experiments is indicative of channel blockade.
-
Observing voltage- and use-dependent block provides strong evidence that Gallopamil is acting on VGCCs in the expected manner. [5] Troubleshooting:
-
No effect of Gallopamil:
-
Verify the activity of the compound. Prepare fresh stock solutions.
-
Confirm the expression and functionality of L-type calcium channels in your cell model.
-
Ensure the stimulation protocol is sufficient to activate the channels.
-
-
High background fluorescence in imaging:
-
Optimize the dye loading protocol (concentration and time).
-
Ensure complete removal of extracellular dye by thorough washing.
-
-
Cell viability issues:
-
High concentrations of Gallopamil or the DMSO vehicle can be toxic. Perform a cytotoxicity assay to determine the non-toxic concentration range.
-
Limitations and Considerations:
-
Specificity: While Gallopamil is considered a selective L-type calcium channel blocker, at higher concentrations, it may exhibit off-target effects on other ion channels, such as potassium channels. [7]It is crucial to use the lowest effective concentration and to consider potential off-target effects when interpreting data.
-
Comparison with Verapamil: Gallopamil is a methoxy derivative of Verapamil. [8]While their core mechanism is similar, there may be subtle differences in their potency, pharmacokinetics, and off-target profiles that should be considered when comparing results across studies.
-
In Vivo vs. In Vitro: The effective concentration of Gallopamil in vivo can be influenced by factors such as metabolism, protein binding, and tissue distribution. [8]Therefore, in vitro findings should be cautiously extrapolated to in vivo models.
Section 5: Conclusion
This compound is a valuable and well-characterized pharmacological tool for the investigation of calcium signaling pathways mediated by L-type voltage-gated calcium channels. Its specific mechanism of action, including its voltage- and use-dependent properties, provides a sophisticated means to dissect the role of these channels in a wide range of physiological and pathophysiological processes. By employing the rigorous experimental approaches and careful data interpretation outlined in this guide, researchers can effectively leverage Gallopamil to advance our understanding of the complex and vital world of calcium signaling.
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Off-target effects of Gallopamil Hydrochloride in preclinical studies
An In-Depth Technical Guide to the Preclinical Assessment of Off-Target Effects of Gallopamil Hydrochloride
Introduction: Beyond the L-type Calcium Channel
This compound, a methoxy derivative of verapamil, is a phenylalkylamine calcium antagonist recognized for its therapeutic efficacy in cardiovascular conditions such as angina pectoris and hypertension.[1][2] Its primary, or "on-target," mechanism of action is well-characterized: the inhibition of transmembrane calcium influx through L-type calcium channels in myocardial and vascular smooth muscle cells.[1][3] This targeted action leads to reduced myocardial contractility, vasodilation, and a subsequent decrease in myocardial oxygen demand, forming the basis of its clinical utility.[1][2]
However, in the landscape of modern drug development, a comprehensive understanding of a compound's interaction with the biological system extends far beyond its intended target. Off-target effects, defined as interactions with molecular targets other than the primary one, are a critical consideration in preclinical safety assessment.[4] These unintended interactions can lead to unforeseen toxicities or, in some cases, reveal novel therapeutic opportunities. For a molecule like Gallopamil, which belongs to the pharmacologically promiscuous phenylalkylamine class, a rigorous preclinical investigation into its off-target profile is not merely a regulatory formality but a scientific necessity.
This guide provides researchers, scientists, and drug development professionals with a technical framework for investigating the off-target effects of this compound. We will move beyond a simple listing of effects, instead focusing on the causality behind experimental choices and detailing robust, self-validating protocols to build a comprehensive safety profile.
Part 1: The Off-Target Interaction Profile of Gallopamil
Preclinical data, including direct studies on Gallopamil and inferences from its close analog Verapamil, have illuminated several potential off-target interactions. These interactions span other ion channels, intracellular calcium regulation, and cellular transport proteins.
Molecular Off-Targets
A summary of key preclinical findings reveals a more complex pharmacological profile for Gallopamil than its primary classification suggests.
| Off-Target Molecule/Process | Preclinical Model | Observed Effect & Significance | Reference(s) |
| Potassium (K+) Channels | Guinea-pig papillary muscles | Gallopamil's ability to shorten the action potential is markedly dependent on extracellular K+ concentration, suggesting a modulatory or blocking effect on K+ channels.[5] | [5] |
| Ryanodine Receptors (RyR2) | Rat heart sarcoplasmic reticulum | Gallopamil inhibits low-affinity [3H]-ryanodine binding and modulates the receptor's conformational state, suggesting direct interaction with intracellular calcium release channels.[6] | [6] |
| P-glycoprotein (P-gp/ABCB1) | Human leukemic cell lines (Verapamil data) | As a verapamil analog, Gallopamil is predicted to interact with P-gp. Verapamil inhibits P-gp function and can even decrease its expression, overcoming multidrug resistance.[7][8] | [7][8][9] |
| Acid Secretion (H+/K+ ATPase) | Isolated guinea pig parietal cells | Gallopamil inhibits gastric acid secretion in a concentration-dependent manner with an IC50 of 10.9 μM, an effect unrelated to calcium channel blockade.[10][11] | [10][11] |
| Neutrophil Function | Human neutrophils (in vitro) | Dose-dependently reduces superoxide anion production and mitigates the loss of neutrophil deformation, indicating anti-inflammatory potential.[12] | [12] |
| Platelet Aggregation | Human platelets (in vitro) | Causes dose-dependent inhibition of platelet aggregation induced by various agonists and reduces thromboxane generation.[13] | [13] |
Signaling Pathway Context: On-Target vs. Off-Target
The primary therapeutic effect of Gallopamil is achieved by blocking L-type calcium channels at the plasma membrane, reducing Ca2+ influx. However, its off-target effects can modulate distinct cellular pathways. For instance, interaction with RyR2 affects Ca2+ release from the sarcoplasmic reticulum, while P-glycoprotein interaction alters the transport of various substrates across the cell membrane.
Caption: On-target vs. off-target mechanisms of Gallopamil.
Part 2: A Methodological Framework for Off-Target Identification
A robust preclinical assessment of off-target effects follows a logical, tiered approach, moving from broad, high-throughput screening to specific, functional validation. This cascade is designed to efficiently identify potential liabilities and elucidate their mechanistic basis.
Caption: Tiered workflow for preclinical off-target effect screening.
Protocol 1: Broad Off-Target Screening via a Safety Pharmacology Panel
Expertise & Causality: The initial step aims to cast a wide net. A safety pharmacology panel is an array of in vitro binding and enzymatic assays against targets known to be implicated in adverse drug reactions.[14] For a compound like Gallopamil, this panel should be enriched with various ion channels, GPCRs, and transporters. A typical industry-standard panel (e.g., Eurofins SafetyScreen44, CEREP Safety Panel) is used. The goal is not to measure function but to rapidly identify potential "hits" (significant binding, typically >50% inhibition at a 10 µM concentration) that warrant further investigation.[14] This approach is cost-effective and provides a broad overview of potential interactions early in development.
Step-by-Step Methodology (Radioligand Binding Assay Principle):
-
Preparation: A specific receptor source (e.g., cell membranes from CHO cells overexpressing the target receptor) is prepared.
-
Incubation: The receptor preparation is incubated with a specific radioligand (a known molecule that binds the target with high affinity) and a single, high concentration of Gallopamil (e.g., 10 µM).
-
Competition: Gallopamil will compete with the radioligand for binding to the target receptor.
-
Separation: The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand.
-
Detection: The radioactivity on the filter, corresponding to the amount of bound radioligand, is measured using a scintillation counter.
-
Calculation: The percentage inhibition of radioligand binding by Gallopamil is calculated by comparing the radioactivity in the presence of Gallopamil to a control (vehicle only).
-
Data Interpretation: A result of ≥50% inhibition is considered a significant "hit" and flags the target for further functional analysis.
Protocol 2: Functional Validation of Ion Channel Effects (Patch-Clamp Electrophysiology)
Expertise & Causality: A binding hit on an ion channel is meaningless without functional validation. The gold-standard technique is patch-clamp electrophysiology, which directly measures the flow of ions through a channel in a live cell. Given the preclinical data suggesting Gallopamil affects K+ channels[5], this protocol is essential. The whole-cell configuration is used to measure the global current from all channels on the cell surface, providing a direct measure of functional inhibition or modulation.
Step-by-Step Methodology (Whole-Cell Voltage Clamp):
-
Cell Preparation: Use a cell line stably expressing the target potassium channel of interest (e.g., hERG, encoded by the KCNH2 gene, a common off-target for many drugs).
-
Pipette Formation: A glass micropipette with a ~1 µm tip diameter is filled with an intracellular-like solution and positioned against the cell membrane.
-
Seal Formation: Gentle suction is applied to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Access: A further pulse of suction ruptures the membrane patch under the pipette, allowing electrical access to the entire cell interior.
-
Voltage Clamp: The membrane potential is clamped to a specific voltage by the amplifier. A specific voltage-step protocol is applied to elicit the characteristic current of the target channel.
-
Baseline Recording: The ionic current is recorded under baseline conditions (vehicle control).
-
Compound Application: this compound is perfused into the cell bath at increasing concentrations (e.g., 0.1, 1, 10, 30 µM).
-
Effect Recording: The ionic current is recorded at each concentration until a steady-state effect is observed.
-
Data Analysis: The peak current at each concentration is measured and normalized to the baseline current. A concentration-response curve is plotted to determine the IC50 value, quantifying the potency of Gallopamil as a blocker of that specific channel.
Protocol 3: Assessment of P-glycoprotein (P-gp) Interaction
Expertise & Causality: As a verapamil derivative, Gallopamil is a strong candidate for P-gp interaction.[7] P-gp is an efflux pump that can impact drug pharmacokinetics and lead to drug-drug interactions.[9] A cellular transport assay using a fluorescent P-gp substrate like Calcein-AM is a direct and robust method to assess functional inhibition. In this assay, non-fluorescent Calcein-AM enters the cell and is cleaved by intracellular esterases into fluorescent calcein. P-gp actively pumps the non-fluorescent Calcein-AM back out. An inhibitor like Gallopamil will block this efflux, leading to an accumulation of intracellular fluorescence.
Step-by-Step Methodology (Calcein-AM Efflux Assay):
-
Cell Lines: Use a pair of cell lines, one parental (e.g., MDCKII) and one overexpressing P-gp (MDCKII-MDR1). This paired system is self-validating; an effect seen only in the P-gp overexpressing line can be attributed to P-gp.
-
Cell Seeding: Seed both cell lines into a 96-well black, clear-bottom plate and culture to confluence.
-
Compound Incubation: Pre-incubate the cells for 30-60 minutes with various concentrations of Gallopamil or a known P-gp inhibitor like Verapamil (positive control).
-
Substrate Addition: Add the fluorescent substrate Calcein-AM to all wells.
-
Incubation: Incubate for a defined period (e.g., 60 minutes) to allow for substrate uptake, cleavage, and efflux.
-
Fluorescence Reading: Measure the intracellular fluorescence using a plate reader (e.g., excitation at 485 nm, emission at 530 nm).
-
Data Analysis: Calculate the ratio of fluorescence in the P-gp overexpressing cells to the parental cells. A ratio close to 1 indicates potent P-gp inhibition. Plot the fluorescence intensity against Gallopamil concentration to determine an EC50 for P-gp inhibition.
Part 3: In Vivo Confirmation and Safety Assessment
Expertise & Causality: In vitro and ex vivo findings must be contextualized within a whole-animal system. In vivo studies are crucial for understanding the potential physiological consequences of off-target effects, taking into account metabolism, distribution, and complex physiological feedback loops that cannot be modeled in vitro.
Core Battery Safety Pharmacology Studies
As mandated by regulatory guidelines like ICH S7A, a core battery of in vivo studies is required to assess the effects of a drug candidate on vital functions.[15] For Gallopamil, these studies are essential to distinguish expected on-target cardiovascular effects from potentially novel off-target liabilities.
-
Cardiovascular System: In a conscious, telemetered animal model (e.g., dog or non-human primate), continuously monitor blood pressure, heart rate, and ECG. The goal here is to look for effects not solely explained by L-type calcium channel blockade. For example, significant changes in the QT interval could point towards the functional relevance of the K+ channel (specifically hERG) interactions identified in vitro.[5]
-
Central Nervous System (CNS): A functional observational battery (FOB) in rodents (e.g., Irwin screen) is used to assess general activity, behavior, coordination, and autonomic function. This broad screen can uncover unexpected neurological effects.
-
Respiratory System: Respiratory rate and tidal volume are typically measured in rodents using whole-body plethysmography.
These single-dose studies are performed at, and above, the anticipated therapeutic exposure to identify potential safety margins.
Conclusion: Synthesizing a Preclinical Off-Target Profile
The preclinical investigation of this compound's off-target effects is a multi-faceted process that requires a synthesis of data from broad screening panels, specific functional assays, and whole-animal models. The evidence suggests that Gallopamil's pharmacology is not limited to L-type calcium channels. Preclinical studies have identified interactions with potassium channels, intracellular ryanodine receptors, and likely the P-glycoprotein efflux pump, in addition to effects on non-cardiac cells like platelets and neutrophils.[5][6][12][13]
For the drug development professional, this profile has several implications. The potential for K+ channel interaction necessitates a thorough cardiovascular risk assessment. The inhibition of P-glycoprotein signals a high potential for drug-drug interactions.[9] Conversely, the anti-inflammatory and anti-platelet effects could represent opportunities for therapeutic repositioning. By employing the structured, mechanistically-driven experimental approach outlined in this guide, researchers can build a comprehensive and robust understanding of a compound's off-target profile, enabling informed decisions and ultimately contributing to the development of safer and more effective medicines.
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Kaltenbach, M., et al. (1983). [Acute and long-term effects of gallopamil (D 600) in stable angina pectoris--a randomized double-blind study]. Zeitschrift für Kardiologie, 72(12), 746-54. [Link]
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Bencsath, M., & Varro, A. (1996). Interaction between gallopamil and cardiac ryanodine receptors. British Journal of Pharmacology, 118(5), 1185-90. [Link]
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Methodological & Application
Application Notes and Protocols: Gallopamil Hydrochloride for In Vitro Smooth Muscle Contraction Assays
Introduction: The Critical Role of Calcium in Smooth Muscle Function and Pharmacological Intervention
Smooth muscle contraction is a fundamental physiological process, underpinning the function of numerous organ systems, including the vasculature, respiratory tract, gastrointestinal tract, and urinary system.[1][2] Dysregulation of smooth muscle contractility is a hallmark of various widespread diseases such as hypertension, asthma, and lower urinary tract symptoms.[1] At the heart of this intricate process lies the calcium ion (Ca²⁺), which acts as a pivotal second messenger. An increase in intracellular Ca²⁺ concentration is the primary trigger for the cascade of events leading to smooth muscle contraction.[2][3]
Gallopamil hydrochloride, a phenylalkylamine derivative and a potent calcium channel blocker, offers a powerful tool for investigating and modulating smooth muscle physiology.[4][5][6] It exerts its effects by specifically inhibiting the influx of extracellular calcium through L-type voltage-gated calcium channels (VGCCs) located on the smooth muscle cell membrane.[4][5] This blockade leads to a reduction in intracellular calcium levels, thereby promoting smooth muscle relaxation and vasodilation.[4][7] The effects of gallopamil are reportedly an order of magnitude more potent than those of verapamil, a related calcium channel blocker.[8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in in vitro smooth muscle contraction assays. We will delve into the underlying mechanisms, provide detailed, step-by-step protocols for organ bath experiments, and offer insights into data analysis and interpretation.
The Molecular Symphony: Gallopamil's Mechanism of Action in Smooth Muscle Relaxation
To effectively utilize Gallopamil in research, a thorough understanding of its mechanism of action is paramount. Smooth muscle contraction is initiated by an increase in cytosolic Ca²⁺, which can originate from two primary sources: influx from the extracellular space through plasma membrane ion channels and release from intracellular stores within the sarcoplasmic reticulum (SR).[2][3]
Gallopamil specifically targets the L-type voltage-dependent Ca²⁺ channels, which are a major conduit for calcium entry into smooth muscle cells upon membrane depolarization.[4][5][9] By binding to these channels, Gallopamil reduces the probability of them opening in response to depolarization, effectively decreasing the influx of Ca²⁺.[10] This reduction in intracellular calcium concentration directly impacts the activation of calmodulin, a key calcium-binding protein. The Ca²⁺-calmodulin complex is responsible for activating myosin light chain kinase (MLCK), which in turn phosphorylates the myosin light chain, enabling the interaction between actin and myosin filaments and subsequent muscle contraction.[2]
Therefore, by inhibiting the initial calcium influx, Gallopamil effectively short-circuits this signaling cascade, leading to a dose-dependent relaxation of pre-contracted smooth muscle tissue.
Caption: Signaling pathway of smooth muscle contraction and Gallopamil's inhibitory action.
Experimental Protocol: In Vitro Smooth Muscle Contraction Assay Using an Organ Bath
The isolated organ bath is a classic and robust technique for studying the contractility of intact smooth muscle tissues in vitro.[1][11] This protocol outlines the key steps for assessing the inhibitory effects of this compound on agonist-induced smooth muscle contraction.
Materials and Reagents
-
This compound: Prepare a stock solution in a suitable solvent (e.g., distilled water or DMSO) and make serial dilutions.
-
Krebs-Henseleit Solution (Physiological Salt Solution - PSS): This buffer mimics the ionic composition of extracellular fluid and is crucial for maintaining tissue viability.[12][13] A typical composition is provided in the table below. The solution should be freshly prepared daily and continuously aerated with Carbogen (95% O₂ / 5% CO₂).[12][14]
-
Contractile Agonist: A substance to induce smooth muscle contraction (e.g., Potassium Chloride (KCl), Phenylephrine, Acetylcholine, depending on the tissue and receptors of interest).
-
Isolated Smooth Muscle Tissue: Examples include rat thoracic aorta, guinea pig ileum, or porcine coronary artery.[11][15][16] All animal procedures must be approved by the institutional animal care and use committee.
-
Organ Bath System: Comprising a water-jacketed organ bath, force-displacement transducer, amplifier, and data acquisition system.[11][14]
-
Carbogen Gas (95% O₂ / 5% CO₂): For continuous aeration of the Krebs-Henseleit solution to maintain oxygenation and a physiological pH of approximately 7.4.[12][14]
-
Surgical Instruments: Forceps, scissors, and silk sutures for tissue dissection and mounting.
| Component | Concentration (mM) | Grams per 1 Liter |
| NaCl | 118.4 | 6.9 |
| KCl | 4.7 | 0.35 |
| CaCl₂·2H₂O | 2.5 | 0.37 |
| MgSO₄·7H₂O | 1.2 | 0.29 |
| KH₂PO₄ | 1.2 | 0.16 |
| NaHCO₃ | 25.0 | 2.1 |
| D-Glucose | 11.7 | 2.0 |
| Table 1: Composition of Krebs-Henseleit Solution.[12][13][17] |
Experimental Workflow
Caption: Experimental workflow for the in vitro smooth muscle contraction assay.
Step-by-Step Protocol
-
Tissue Preparation:
-
Humanely euthanize the animal according to approved institutional guidelines.
-
Promptly excise the desired smooth muscle tissue and place it in ice-cold, carbogen-aerated Krebs-Henseleit solution.[15]
-
Under a dissecting microscope, carefully remove any adhering connective and adipose tissue.
-
Prepare tissue segments of a suitable size (e.g., 2-4 mm rings for aortic tissue).[18] Be cautious to not stretch or damage the tissue.
-
-
Mounting the Tissue:
-
Tie silk sutures to each end of the tissue segment.[15]
-
Mount the tissue in the organ bath chamber filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.[15][19]
-
Attach the bottom suture to a fixed hook in the chamber and the top suture to the force-displacement transducer.[15]
-
-
Equilibration and Viability Testing:
-
Apply an optimal basal tension to the tissue (e.g., 1-2 grams, this needs to be optimized for each tissue type) and allow it to equilibrate for at least 60 minutes.[11][15][20]
-
During equilibration, wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes.[11]
-
After equilibration, assess the tissue's viability by inducing a contraction with a high concentration of a contractile agent, such as 80 mM KCl.[15] This depolarization-induced contraction confirms the functional integrity of the voltage-gated calcium channels and the contractile machinery.
-
Wash the tissue with fresh Krebs-Henseleit solution to allow it to return to the baseline tension.
-
-
Investigating the Effect of Gallopamil:
-
Once the baseline is stable, add the desired concentration of this compound (or vehicle for control tissues) to the organ bath.
-
Incubate the tissue with Gallopamil for a predetermined period (e.g., 20-30 minutes) to allow for drug-receptor binding and equilibration.
-
Following incubation, generate a cumulative concentration-response curve to a contractile agonist. Start by adding the lowest concentration of the agonist and wait for the contraction to reach a stable plateau before adding the next, higher concentration.[15]
-
Continue this process until a maximal contractile response is achieved.
-
-
Data Acquisition and Analysis:
-
Record the isometric tension throughout the experiment using a data acquisition system.
-
The contractile responses are typically expressed as a percentage of the maximal contraction induced by the agonist in the absence of Gallopamil.
-
Plot the contractile response against the logarithm of the agonist concentration to generate concentration-response curves.
-
From these curves, you can determine key pharmacological parameters such as the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximal response).
-
The inhibitory effect of Gallopamil can be quantified by calculating its IC₅₀ value, which is the concentration of Gallopamil that inhibits the agonist-induced contraction by 50%.[6][21][22]
-
Expected Results and Data Presentation
The presence of Gallopamil is expected to cause a rightward shift in the concentration-response curve of the contractile agonist, indicating a decrease in potency. At higher concentrations, Gallopamil may also depress the maximal response, indicating non-competitive antagonism.
| Gallopamil Concentration | Agonist EC₅₀ (nM) | Eₘₐₓ (% of Control) | IC₅₀ of Gallopamil (µM) |
| Vehicle (Control) | 10 | 100 | - |
| 0.1 µM | 50 | 95 | \multirow{3}{*}{~1.0} |
| 1.0 µM | 250 | 70 | |
| 10 µM | >1000 | 40 | |
| Table 2: Example Data for the Inhibitory Effect of Gallopamil on Agonist-Induced Smooth Muscle Contraction. |
Troubleshooting and Best Practices
-
Tissue Viability: Ensure the Krebs-Henseleit solution is freshly prepared and continuously aerated with carbogen. Handle the tissue minimally to avoid damage.
-
Reproducibility: Maintain consistent experimental conditions, including temperature, pH, and basal tension.
-
Solvent Effects: If using a solvent like DMSO for Gallopamil, ensure the final concentration in the organ bath is minimal (typically <0.1%) and run a vehicle control to account for any solvent effects.
-
Cumulative vs. Non-Cumulative Dosing: Cumulative dosing is generally faster and uses less tissue. However, for agonists that are slowly reversible or cause tachyphylaxis, a non-cumulative approach (one concentration per tissue) may be necessary.
Conclusion
This compound is an invaluable pharmacological tool for probing the role of L-type calcium channels in smooth muscle physiology and pathophysiology. The in vitro organ bath assay, when meticulously executed, provides a reliable and reproducible method for quantifying the inhibitory effects of Gallopamil on smooth muscle contraction. By understanding the underlying mechanisms and adhering to the detailed protocols outlined in these application notes, researchers can generate high-quality data to advance our understanding of smooth muscle function and aid in the development of novel therapeutics.
References
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Patsnap Synapse. (2024, July 17). What is the mechanism of this compound? Retrieved from [Link]
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Tadigotla, V., & Huecker, M. R. (2023, August 14). Physiology, Smooth Muscle. StatPearls. Retrieved from [Link]
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Michel, M. C. (n.d.). Identifying new compounds for inhibition of smooth muscle contraction using organ bath: a pragmatic guide to application. Retrieved from [Link]
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Karaki, H., Ozaki, H., Hori, M., Mitsui-Saito, M., Amano, K. I., Harada, K. I., Miyamoto, S., Nakazawa, H., Won, K. J., & Sato, K. (1997). Calcium movements, sources and sinks: a unifying concept. Pharmacological reviews, 49(2), 157–230. Retrieved from [Link]
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Dr. Oracle. (2025, September 9). What are the roles of calcium channels and potassium channels in smooth muscle relaxation? Retrieved from [Link]
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Webb, R. C. (2003). Smooth muscle contraction and relaxation. Advances in physiology education, 27(1-4), 201–206. Retrieved from [Link]
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Klockner, U., & Isenberg, G. (1991). Pharmacological modulation of calcium and potassium channels in isolated vascular smooth muscle cells. Arzneimittel-Forschung, 41(3A), 314–320. Retrieved from [Link]
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Catterall, W. A., Perez-Reyes, E., Snutch, T. P., & Striessnig, J. (2005). International Union of Pharmacology. XLVIII. Nomenclature and structure-function relationships of voltage-gated calcium channels. Pharmacological reviews, 57(4), 411–425. Retrieved from [Link]
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Hypolite, J. A., Lei, Q., Chang, S., Zderic, S. A., Butler, R., Wein, A. J., & Chacko, S. (2005). Bladder smooth muscle organ culture preparation maintains the contractile phenotype. American journal of physiology. Cell physiology, 289(3), C701–C709. Retrieved from [Link]
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HiMedia Laboratories. (n.d.). Krebs-Henseleit Buffer. Retrieved from [Link]
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Olinga, P., Merema, M., de Jager, M. H., & Derks, F. (n.d.). Deliverable 3.1 Selection of protocols for tissue harvest and use of the optimized medium to be used for work described in WP 4 through WP 6. Retrieved from [Link]
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van der Pluijm, I., van der Meijden, P. Z., Giphart-Gassler, M., & van der Eb, A. J. (2021, October 1). Isolation of Primary Patient-specific Aortic Smooth Muscle Cells and Semiquantitative Real-time Contraction Measurements In Vitro. Journal of Visualized Experiments, (176). Retrieved from [Link]
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Fidalgo, S., et al. (2023). Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine. Frontiers in Pharmacology, 14, 1283842. Retrieved from [Link]
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Doctor 2018. (n.d.). Contraction of the smooth muscles in the small intestine. Retrieved from [Link]
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Alford, P. W., Nesmith, A. P., Calkins, J. N., & Feinberg, A. W. (2014). Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle. Methods in molecular biology (Clifton, N.J.), 1181, 165–181. Retrieved from [Link]
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DC Chemicals. (n.d.). This compound. Retrieved from [Link]
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Laske, T. G., & Iaizzo, P. A. (2017). In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories. Journal of pharmacological and toxicological methods, 86, 10–18. Retrieved from [Link]
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ResearchGate. (2025, August 9). An impedance-based cell contraction assay using human primary smooth muscle cells and fibroblasts. Retrieved from [Link]
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Patsnap. (2025, August 1). Modified Krebs-Henseleit solution: Significance and symbolism. Retrieved from [Link]
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Nottingham ePrints. (n.d.). Development of an in vitro model of smooth muscle contraction. Retrieved from [Link]
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Johnson, P. R., Black, J. L., Carlin, S., & Armour, C. L. (2001). Comparison of gel contraction mediated by airway smooth muscle cells from patients with and without asthma. Thorax, 56(6), 446–451. Retrieved from [Link]
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Universal Biologicals. (n.d.). Gallopamil. Retrieved from [Link]
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Watts, S. W., & Thompson, J. M. (2015, January 19). Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. Journal of Visualized Experiments, (95), 52338. Retrieved from [Link]
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ResearchGate. (2015, January 19). Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. Retrieved from [Link]
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van der Wurp, R. A. P., et al. (2022). Novel Synthetic Polymer-Based 3D Contraction Assay: A Versatile Preclinical Research Platform for Fibrosis. ACS Applied Bio Materials, 5(5), 2329-2340. Retrieved from [Link]
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Guide to the Preparation and Handling of Gallopamil Hydrochloride Stock Solutions for In Vitro Cell Culture
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding Gallopamil Hydrochloride
This compound is a phenylalkylamine derivative and a potent L-type calcium channel blocker.[1][2][3] As an analog of Verapamil, it exhibits a high specificity for inhibiting the transmembrane influx of calcium ions (Ca²⁺) into myocardial, cardiac pacemaker, and vascular smooth muscle cells.[3][4][5] This mechanism of action, which reduces intracellular calcium availability, underpins its utility as a vasodilator and antiarrhythmic agent.[2][6][7] In the context of cell culture and biomedical research, Gallopamil is an invaluable tool for investigating calcium signaling pathways and cellular processes that are dependent on L-type calcium channel function.
The primary mode of action involves the blockade of voltage-gated L-type calcium channels, which are crucial for the excitation-contraction coupling in muscle cells.[4][5] By preventing Ca²⁺ entry, Gallopamil effectively reduces myocardial contractility and heart rate, thereby decreasing the oxygen demand of the heart.[4] This well-defined mechanism makes it a reference compound for studies involving calcium-dependent cellular events, including but not limited to, neurotransmitter release, hormone secretion, and gene expression.
Physicochemical and Handling Properties
A thorough understanding of the compound's properties is critical for accurate and effective stock solution preparation. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 16662-46-7 | [2][6][8][9][10] |
| Molecular Formula | C₂₈H₄₁ClN₂O₅ | [1][6][8][9][10] |
| Molecular Weight | 521.09 g/mol | [1][2][8][9][10] |
| Appearance | White to off-white solid powder | [9] |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | [2][9] |
| Solubility in DMSO | ≥60 mg/mL (approx. 115 mM) | [2][9] |
| Powder Storage | -20°C for up to 3 years | [2] |
Safety and Handling Precautions
Before handling this compound, it is imperative to consult the manufacturer-provided Safety Data Sheet (SDS).[10][11] The compound may be classified as a hazardous substance, potentially causing skin, eye, and respiratory irritation.[10]
Standard Personal Protective Equipment (PPE) is mandatory:
-
Nitrile gloves
-
Safety glasses or goggles
-
Laboratory coat
All weighing and initial dissolution steps should be performed in a certified chemical fume hood or a ventilated enclosure to minimize inhalation risk.
Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol details the preparation of a 10 mM concentrated stock solution in DMSO, a common starting point for most cell culture experiments. The use of high-purity, anhydrous DMSO is crucial, as moisture can significantly reduce the solubility and stability of the compound.[9]
4.1 Materials Required
-
This compound powder (CAS: 16662-46-7)
-
Anhydrous, sterile-filtered Dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, RNase/DNase-free 1.5 mL or 2.0 mL microcentrifuge tubes
-
Sterile, amber-colored cryovials for long-term storage
-
Sterile, low-retention pipette tips and calibrated micropipettes
-
Vortex mixer
-
Optional: Sonicator bath
4.2 Experimental Workflow Diagram
Caption: Workflow for this compound stock solution preparation.
4.3 Step-by-Step Methodology
-
Pre-Experimental Calculation: Determine the mass of this compound required.
-
The molecular weight (MW) is 521.09 g/mol .
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × MW ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = (0.010 mol/L) × (0.001 L) × (521.09 g/mol ) × 1000
-
Mass = 5.21 mg
-
-
-
Weighing: In a chemical fume hood, carefully weigh out 5.21 mg of this compound powder and transfer it into a sterile 1.5 mL microcentrifuge tube.
-
Dissolution:
-
Using a calibrated micropipette, add 1.0 mL of sterile, anhydrous DMSO to the tube containing the powder.
-
Cap the tube securely and vortex vigorously for 1-2 minutes until the powder is fully dissolved. A clear, colorless to slightly yellow solution should be obtained.[2]
-
Expert Tip: If dissolution is slow, sonication in a water bath for 5-10 minutes can facilitate the process.[2][9] Avoid excessive heating.
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber-colored cryovials.[9][12]
-
Store the aliquots protected from light at -80°C for long-term stability (up to 6-12 months) or at -20°C for shorter periods (up to 1 month).[2][6][9][12]
-
Application in Cell Culture: Dilution and Best Practices
5.1 Diluting to a Working Concentration
The stock solution must be diluted to a final working concentration in your cell culture medium. The effective concentration can vary significantly by cell type and experimental endpoint, with an IC₅₀ of 10.9 µM reported for acid secretion inhibition in parietal cells as a reference point.[6][7][9]
Example: Preparing 10 mL of media with a final concentration of 10 µM.
-
Thaw: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution (Recommended): To ensure accuracy, perform a serial dilution.
-
First, prepare an intermediate dilution by adding 10 µL of the 10 mM stock to 990 µL of sterile culture medium. This creates a 100 µM intermediate solution.
-
Vortex the intermediate solution gently.
-
-
Final Dilution: Add 1 mL of the 100 µM intermediate solution to 9 mL of your final volume of culture medium. This yields 10 mL of media with a final this compound concentration of 10 µM.
5.2 Critical Best Practices
-
Final DMSO Concentration: The final concentration of DMSO in the culture medium should be kept to a minimum, typically below 0.1% , to avoid solvent-induced cytotoxicity or off-target effects.[13] In the example above, the final DMSO concentration is 0.1%.
-
Vehicle Control: Always include a "vehicle control" in your experiments. This control should contain cells treated with the same final concentration of DMSO as your experimental group, but without this compound. This is essential to differentiate the effects of the compound from those of the solvent.
-
Solution Stability: Once diluted in aqueous culture medium, use the solution immediately. Do not store compounds diluted in buffered, aqueous solutions, as their stability is greatly reduced compared to the DMSO stock.
By adhering to this detailed protocol, researchers can ensure the reliable and reproducible preparation of this compound for investigating its effects in a wide range of cell culture systems.
References
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Patsnap Synapse. (2024, July 17). What is the mechanism of this compound? Retrieved from Patsnap Synapse. [Link]
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Patsnap Synapse. (2024, June 15). What is this compound used for? Retrieved from Patsnap Synapse. [Link]
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Fleckenstein, A. (1992). Gallopamil: cardiovascular scope of action of a highly specific calcium antagonist. Journal of Cardiovascular Pharmacology, 20 Suppl 7, S1-10. [Link]
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DC Chemicals. (n.d.). This compound|16662-46-7|COA. Retrieved from DC Chemicals. [Link]
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DC Chemicals. (n.d.). This compound. Retrieved from DC Chemicals. [Link]
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KEGG. (n.d.). KEGG DRUG: Gallopamil. Retrieved from Kyoto Encyclopedia of Genes and Genomes. [Link]
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MsdsDigital.com. (2017, July 22). This compound MSDS. Retrieved from MsdsDigital.com. [Link]
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LookChem. (n.d.). Gallopamil. Retrieved from LookChem. [Link]
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ResearchGate. (n.d.). 1666 questions with answers in DMSO | Science topic. Retrieved from ResearchGate. [Link]
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Application Notes and Protocols for Utilizing Gallopamil Hydrochloride in Cardiomyocyte Patch-Clamp Electrophysiology
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Gallopamil Hydrochloride in patch-clamp electrophysiology studies involving cardiomyocytes. This document outlines the mechanism of action of Gallopamil, detailed protocols for its application, and expected outcomes, ensuring scientific integrity and reproducibility.
Introduction: this compound as a Potent L-type Calcium Channel Blocker
This compound, a methoxy derivative of verapamil, is a highly specific L-type calcium channel antagonist belonging to the phenylalkylamine class.[1][2] Its primary mechanism of action involves the inhibition of the transmembrane influx of calcium ions (Ca²⁺) through L-type calcium channels (Caᵥ1.2) in myocardial and vascular smooth muscle cells.[3][4][5] This inhibition of Ca²⁺ entry leads to a reduction in myocardial contractility (negative inotropy), a decrease in heart rate (negative chronotropy), and a slowing of atrioventricular (AV) conduction (negative dromotropy).[5] In patch-clamp electrophysiology, Gallopamil serves as a critical tool for investigating the role of L-type calcium currents (ICa,L) in cardiac action potential generation, excitation-contraction coupling, and for studying the effects of calcium channel modulation on cardiomyocyte function.[1][6] The effects of Gallopamil are quantitatively more potent than its parent compound, verapamil, by approximately an order of magnitude.[1]
Mechanism of Action: A Deeper Dive
Gallopamil's interaction with the L-type calcium channel is state-dependent, exhibiting a higher affinity for open and inactivated channels.[5] This characteristic is crucial for understanding its use-dependent effects, where its blocking efficacy increases with the frequency of channel activation. The binding site for phenylalkylamines like Gallopamil is located on the intracellular side of the α1 subunit of the L-type calcium channel.[5] By binding to this site, Gallopamil allosterically modulates the channel's gating mechanism, stabilizing it in a non-conducting state and thereby reducing the probability of channel opening in response to membrane depolarization.
Beyond its primary effect on L-type calcium channels, some studies suggest that Gallopamil may also influence other cellular processes. For instance, it has been shown to act on sarcoplasmic reticulum (SR) calcium-release channels, potentially reducing the probability of their opening.[7] This secondary action could contribute to its overall effect on intracellular calcium homeostasis in cardiomyocytes.
Diagram: Mechanism of Action of this compound
Caption: Mechanism of this compound action on a cardiomyocyte.
Experimental Protocols
Preparation of this compound Stock Solutions
Materials:
-
This compound powder (CAS: 16662-46-7)[8]
-
Dimethyl sulfoxide (DMSO)[9]
-
Sterile, deionized water or appropriate external solution buffer
Protocol:
-
Due to its solubility, it is recommended to prepare a high-concentration stock solution of this compound in DMSO.[9][10] For example, a 10 mM stock solution can be prepared.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations using the external recording solution.
-
It is crucial to ensure that the final concentration of DMSO in the recording chamber does not exceed 0.1% to avoid solvent-induced effects on the cardiomyocytes.
-
Store the stock solution at -20°C for long-term storage (months to years) or at 4°C for short-term use (days to weeks).[9]
| Parameter | Value | Reference |
| CAS Number | 16662-46-7 | [8] |
| Molecular Weight | 521.09 g/mol | [10] |
| Solubility | Soluble in DMSO | [9][10] |
| Storage | -20°C (long-term), 4°C (short-term) | [9] |
Isolation of Adult Ventricular Cardiomyocytes
The isolation of high-quality, calcium-tolerant cardiomyocytes is a prerequisite for successful patch-clamp experiments.[11] The following is a generalized protocol based on the Langendorff perfusion method.
Materials:
-
Adult rat or mouse
-
Langendorff perfusion system
-
Collagenase type II
-
Powell medium or similar isolation buffer[12]
-
Calcium chloride (CaCl₂)
Protocol:
-
Anesthetize the animal and perform a thoracotomy to excise the heart.
-
Immediately transfer the heart to ice-cold saline solution to arrest contractions.[12]
-
Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with a calcium-free buffer to wash out the blood.[11]
-
Switch to a perfusion buffer containing collagenase to digest the extracellular matrix.[11][12]
-
After digestion, the ventricles are minced and gently triturated to release individual cardiomyocytes.[13][14]
-
The cell suspension is then filtered and subjected to a gradual reintroduction of calcium to select for calcium-tolerant, viable cells.[11][13]
-
Isolated cardiomyocytes should exhibit a characteristic rod shape with clear cross-striations.[12]
Diagram: Experimental Workflow for Patch-Clamp Analysis
Caption: A typical experimental workflow for patch-clamp analysis.
Whole-Cell Voltage-Clamp Recording of L-type Calcium Current (ICa,L)
Solutions:
-
External Solution (Tyrode's Solution) (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 0.1 Na-GTP, 10 HEPES; pH adjusted to 7.2 with CsOH. (Cesium and TEA are used to block potassium currents).
Protocol:
-
Transfer isolated cardiomyocytes to the recording chamber on the stage of an inverted microscope.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.[15]
-
Approach a selected cardiomyocyte with the patch pipette and form a giga-ohm seal (>1 GΩ) with the cell membrane.[16]
-
Rupture the membrane patch to achieve the whole-cell configuration.[16]
-
Hold the cell at a holding potential of -80 mV. To inactivate sodium and T-type calcium channels, a prepulse to -40 mV for 200-500 ms is recommended before the test pulse.[17]
-
To elicit ICa,L, apply depolarizing voltage steps from the holding potential. A typical voltage protocol would be steps from -40 mV to +60 mV in 10 mV increments for 300 ms.
-
Record baseline ICa,L before the application of Gallopamil.
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Allow sufficient time for the drug to equilibrate and exert its effect (typically 2-5 minutes).
-
Record ICa,L in the presence of Gallopamil using the same voltage protocol.
-
To assess recovery, wash out the drug with the control external solution.
| Parameter | Value/Range | Rationale |
| Holding Potential | -80 mV | To ensure channels are in a resting state. |
| Prepulse Potential | -40 mV | To inactivate Na⁺ and T-type Ca²⁺ channels.[17] |
| Test Pulse Range | -40 mV to +60 mV | To cover the full activation range of ICa,L. |
| Pipette Resistance | 2-5 MΩ | Optimal for stable whole-cell recordings.[15] |
Data Analysis and Expected Results
The primary effect of Gallopamil will be a concentration-dependent reduction in the peak amplitude of ICa,L.
-
Current-Voltage (I-V) Relationship: Plot the peak inward current as a function of the test potential before and after Gallopamil application. A downward shift in the I-V curve is expected, indicating inhibition of the current.
-
Dose-Response Curve: To determine the half-maximal inhibitory concentration (IC₅₀), apply a range of Gallopamil concentrations and measure the percentage of current inhibition at a specific test potential (e.g., 0 mV or +10 mV). The IC₅₀ for Gallopamil's inhibition of acid secretion has been reported as 10.9 μM, which may provide a starting point for concentration ranges in cardiomyocyte studies.[10][18][19]
-
Gating Kinetics: Analyze the activation and inactivation kinetics of ICa,L. Gallopamil may alter these properties, providing further insight into its mechanism of action.
Troubleshooting
| Problem | Possible Cause | Solution |
| Unstable Giga-ohm Seal | Unhealthy cells; Debris in solutions; Pipette tip not clean. | Use freshly isolated, healthy cardiomyocytes; Filter all solutions; Fire-polish pipette tips. |
| Current Rundown | Dialysis of intracellular components. | Use the perforated patch-clamp technique to minimize dialysis.[20] |
| No or Small ICa,L | Poor cell viability; Incorrect solutions; Block by other agents. | Ensure high viability of isolated cells; Double-check solution compositions; Ensure no unintended channel blockers are present. |
| Inconsistent Drug Effect | Incomplete solution exchange; Drug degradation. | Ensure complete and rapid perfusion of the recording chamber; Prepare fresh drug dilutions daily. |
Safety Precautions
This compound is a research chemical and should be handled with appropriate laboratory safety precautions.[8] Consult the Material Safety Data Sheet (MSDS) for detailed information on handling, storage, and disposal.[8][21]
References
- What is the mechanism of this compound?
- Isolation and Cultivation of Adult R
- Fleckenstein-Grün, G. (1992). Gallopamil: cardiovascular scope of action of a highly specific calcium antagonist. J Cardiovasc Pharmacol, 20 Suppl 7, S1-10.
- Isolation, Transfection, and Long-Term Culture of Adult Mouse and R
- What is this compound used for?
- Richardson, E. S., & Xiao, Y. F. (2024). Electrophysiology of single cardiomyocytes: Patch clamp and other recording methods. In Cardiac Electrophysiology Methods and Models A Practical Handbook for Scientists Engineers and Clinicians (pp. 587–606).
- Protocol for Isolation of Cardiomyocyte from Adult Mouse and R
- Adult ventricular cardiomyocytes: Isolation and culture | Request PDF - ResearchG
- Gallopamil, (-)- | CAS#36622-40-9 | calcium channel blocker | MedKoo.
- iCell Cardiomyocytes - Performing Perforated Patch Clamp Application Protocol - FujiFilm Cellular Dynamics.
- This compound | Calcium Channel - TargetMol.
- Video: Isolation, Culture and Transduction of Adult Mouse Cardiomyocytes - JoVE. (2015-10-21).
- Electrophysiology of Single Cardiomyocytes: P
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Application Note: Utilizing Gallopamil Hydrochloride in Fura-2-Based Calcium Imaging Studies to Interrogate L-type Calcium Channel Function
Introduction: The Central Role of Calcium in Cellular Signaling
Intracellular calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a vast array of physiological processes, from muscle contraction and neurotransmitter release to gene expression and cell proliferation.[1][2] The precise spatial and temporal control of intracellular Ca²⁺ concentration ([Ca²⁺]i) is therefore critical for cellular function. One of the principal mechanisms for increasing [Ca²⁺]i is through the influx of extracellular Ca²⁺ via voltage-gated calcium channels (VGCCs). Among these, the L-type calcium channels (LTCCs) are key players in various cell types, including cardiomyocytes, vascular smooth muscle cells, and neurons.[3][4]
Pharmacological manipulation of LTCCs is a powerful tool for dissecting their contribution to cellular signaling pathways and for the development of therapeutic agents.[5] Gallopamil hydrochloride, a methoxy derivative of verapamil, is a potent phenylalkylamine antagonist of L-type calcium channels.[6][7] This application note provides a comprehensive guide for researchers on the use of this compound in conjunction with the ratiometric fluorescent Ca²⁺ indicator, Fura-2, to investigate LTCC function in live cells.
Principle of the Assay: Combining Pharmacological Blockade with Ratiometric Calcium Imaging
This experimental approach is predicated on two core components: the specific pharmacological action of Gallopamil and the quantitative fluorescence microscopy facilitated by Fura-2.
This compound: A Specific Blocker of L-type Calcium Channels
This compound exerts its inhibitory effect by binding to the L-type calcium channels, thereby preventing the influx of Ca²⁺ into the cell.[3][8] By applying Gallopamil, researchers can specifically probe the contribution of LTCCs to a given Ca²⁺ signal.
Fura-2: A Ratiometric Fluorescent Indicator for Quantitative Calcium Measurement
Fura-2 is a high-affinity, ratiometric fluorescent indicator of [Ca²⁺]i.[1][9] Its acetoxymethyl (AM) ester form, Fura-2 AM, is cell-permeable. Once inside the cell, cytosolic esterases cleave the AM groups, trapping the active Fura-2 molecule.[2] Fura-2 exhibits a shift in its excitation spectrum upon binding to Ca²⁺. When unbound to Ca²⁺, its excitation maximum is at 380 nm. When bound to Ca²⁺, the excitation maximum shifts to 340 nm.[10] The emission wavelength remains constant at approximately 510 nm.[2]
By alternately exciting the Fura-2-loaded cells at 340 nm and 380 nm and measuring the fluorescence emission at 510 nm, a ratio of the fluorescence intensities (F340/F380) can be calculated.[10][11] This ratiometric measurement is largely independent of variables such as dye concentration, cell thickness, and photobleaching, allowing for a more accurate and reproducible quantification of [Ca²⁺]i compared to single-wavelength indicators.[2][9]
Visualizing the Mechanism of Action
The following diagram illustrates the core principle of using Gallopamil to block L-type calcium channels and the subsequent detection of changes in intracellular calcium using Fura-2.
Caption: Experimental workflow for assessing Gallopamil's effect on calcium influx.
Protocol 3: Calcium Imaging and Gallopamil Treatment
-
Microscope Setup: Mount the dish on a fluorescence microscope equipped with a light source capable of rapidly switching between 340 nm and 380 nm excitation wavelengths, and a detector (e.g., a CCD or sCMOS camera) to capture the emission at ~510 nm.
-
Baseline Recording: Acquire a stable baseline recording of the F340/F380 ratio for a few minutes to ensure the cells are in a resting state.
-
Stimulation (Positive Control): To elicit Ca²⁺ influx through LTCCs, stimulate the cells with a depolarizing agent such as a high concentration of potassium chloride (e.g., 50-90 mM KCl). [11][12]This will cause a rapid increase in the F340/F380 ratio.
-
Gallopamil Application: After the initial stimulation and return to baseline (or in a separate experiment), pre-incubate the cells with this compound at the desired concentration (typically in the range of 1-100 µM) for a sufficient period to allow for channel blockade. [13]The optimal concentration and incubation time should be determined through a dose-response experiment.
-
Post-Gallopamil Stimulation: Following incubation with Gallopamil, re-stimulate the cells with the same depolarizing agent. A significant reduction or complete abolition of the Ca²⁺ influx compared to the control (no Gallopamil) condition indicates effective blockade of LTCCs.
Data Analysis and Interpretation
-
Ratio Calculation: The primary data output is the ratio of fluorescence intensities at 340 nm and 380 nm excitation (F340/F380). This can be calculated for individual cells or for the average of a population of cells over time.
-
Conversion to [Ca²⁺]i (Optional): The F340/F380 ratio can be converted to an absolute intracellular calcium concentration using the Grynkiewicz equation: [14] [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min)
Where:
-
Kd is the dissociation constant of Fura-2 for Ca²⁺ (~224 nM).
-
R is the experimentally measured F340/F380 ratio.
-
Rmin is the ratio in the absence of Ca²⁺ (determined using a Ca²⁺ chelator like EGTA).
-
Rmax is the ratio at saturating Ca²⁺ concentrations (determined using a Ca²⁺ ionophore like ionomycin in the presence of high extracellular Ca²⁺).
-
F380max / F380min is the ratio of fluorescence intensities at 380 nm excitation in the absence of and at saturating Ca²⁺ concentrations, respectively.
-
-
Interpretation of Results: A statistically significant decrease in the peak F340/F380 ratio or calculated [Ca²⁺]i in the presence of Gallopamil following stimulation provides strong evidence for the involvement of L-type calcium channels in the observed Ca²⁺ influx.
Self-Validation and Controls
To ensure the trustworthiness of your results, incorporate the following controls into your experimental design:
-
Positive Control: A known activator of LTCCs (e.g., high KCl) should be used to confirm that the channels are functional in your cell system. [11]* Vehicle Control: As Gallopamil is typically dissolved in DMSO or water, a vehicle control (treating cells with the same concentration of the solvent) is essential to rule out any effects of the solvent itself.
-
Cell Viability: Assess cell health and viability after Fura-2 loading and Gallopamil treatment to ensure that the observed effects are not due to cytotoxicity.
-
Specificity of Gallopamil: While Gallopamil is a potent LTCC blocker, at higher concentrations, it may have off-target effects. [13]It is advisable to perform dose-response experiments to determine the lowest effective concentration. Consider using other LTCC blockers with different chemical structures (e.g., dihydropyridines like nifedipine) to confirm the involvement of these channels. [15][16]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Fura-2 Signal | Incomplete de-esterification or poor dye loading. | Optimize loading time, temperature, and Fura-2 AM concentration. Ensure the quality of Fura-2 AM and DMSO. |
| High Background Fluorescence | Incomplete removal of extracellular Fura-2 AM. | Ensure thorough washing after the loading step. Use phenol red-free media for imaging. [12] |
| No Response to Stimulation | Cells are not healthy or LTCCs are not expressed/functional. | Check cell viability. Use a positive control known to work in your cell type. Confirm LTCC expression. |
| Variable Results | Inconsistent dye loading or phototoxicity. | Ensure consistent loading conditions. Minimize exposure to excitation light. Use the ratiometric data to normalize for dye concentration differences. |
Conclusion
The combination of this compound and Fura-2-based calcium imaging provides a robust and quantitative method for investigating the role of L-type calcium channels in cellular signaling. By carefully designing experiments with appropriate controls and optimizing protocols for the specific cell type under investigation, researchers can gain valuable insights into the intricate dynamics of calcium-mediated cellular processes.
References
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Andor. (n.d.). How Does Calcium Imaging Work | Calcium Indicators. Oxford Instruments. Retrieved from [Link]
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Amerigo Scientific. (n.d.). Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging. Retrieved from [Link]
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JoVE. (2023). Video: Calcium Imaging in Neurons Using Fura-2. Journal of Visualized Experiments. Retrieved from [Link]
- Martínez-Pinna, J., et al. (2017).
- Brogden, R. N., & Benfield, P. (1994). Gallopamil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in ischaemic heart disease. Drugs, 47(1), 93–115.
- Grienberger, C., & Konnerth, A. (2009). Calcium Imaging of Cortical Neurons using Fura-2 AM. JoVE (Journal of Visualized Experiments), (23), e1013.
- Hering, S., et al. (1989). Effects of the calcium antagonist gallopamil (D600) upon excitation-contraction coupling in toe muscle fibres of the frog. The Journal of Physiology, 416, 369–386.
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ICT. (2021). FURA-2 AM - Instructions. Retrieved from [Link]
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Moodle@Units. (n.d.). Ca2+ imaging with FURA-2 AM. Retrieved from [Link]
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Dr.Oracle. (2025). What are the alternatives to verapamil (Calcium Channel Blocker) for treating Reversible Cerebral Vasoconstriction Syndrome (RCVS)?. Retrieved from [Link]
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Patsnap Synapse. (2024). What is the mechanism of this compound?. Retrieved from [Link]
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Patsnap Synapse. (2024). What is this compound used for?. Retrieved from [Link]
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Taylor & Francis Online. (2022). Calcium Imaging in Vivo: How to Correctly Select and Apply Fiber Optic Photometric Indicators. Retrieved from [Link]
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PubChem. (2025). Gallopamil. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Calcium channel blockers that also inhibit T-type channels Mibefradil.... Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Calcium Channel Blockers. StatPearls. Retrieved from [Link]
- Chen, J., et al. (2024). Natural L-type calcium channels antagonists from Chinese medicine.
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Dr.Oracle. (2025). What is a good alternative calcium channel blocker to Delta M1 (Diltiazem) 120 mg?. Retrieved from [Link]
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Application Notes and Protocols for Western Blot Analysis of Downstream Targets of Gallopamil Hydrochloride
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Western blot analysis to investigate the downstream cellular effects of Gallopamil Hydrochloride. This document delves into the mechanistic underpinnings of Gallopamil's action, identifies key downstream signaling pathways, and provides detailed, validated protocols for the immunodetection of critical protein markers.
Scientific Background: The Ripple Effect of Calcium Channel Blockade
This compound is a phenylalkylamine derivative that functions as a potent L-type calcium channel blocker.[1][2] Its primary mechanism of action involves the inhibition of calcium ion (Ca2+) influx into cells, particularly in cardiac and smooth muscle tissues.[1] This reduction in intracellular calcium has well-characterized effects on cardiovascular physiology, leading to its use as an antiarrhythmic and vasodilator agent.[3][4]
However, the role of Ca2+ as a ubiquitous second messenger means that its modulation by agents like Gallopamil can trigger a cascade of downstream signaling events that extend beyond the cardiovascular system.[5] Intracellular Ca2+ homeostasis is critical for a multitude of cellular processes, including proliferation, apoptosis, and cell cycle regulation.[6][7] Perturbations in Ca2+ signaling can, therefore, significantly impact these fundamental cellular functions. This guide focuses on elucidating these effects through the robust and widely used technique of Western blot analysis.
The primary downstream pathways of interest following Gallopamil treatment are:
-
The Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Alterations in intracellular Ca2+ can influence the phosphorylation status and activity of ERK.[8]
-
The Intrinsic Apoptosis Pathway: This pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members is crucial for determining cell fate. Calcium signaling is known to modulate the expression and function of these proteins.[6][9]
-
Cell Cycle Regulation: The progression through the different phases of the cell cycle is tightly controlled by cyclins and cyclin-dependent kinases (CDKs). Calcium/calmodulin-dependent pathways play a significant role in regulating the expression and activity of key cell cycle proteins like Cyclin D1 and the CDK inhibitor p21.[9][10]
Experimental Design and Key Protein Targets
A well-designed Western blot experiment is crucial for obtaining reliable and reproducible data. The following protein targets are recommended for an initial investigation into the downstream effects of this compound.
| Target Protein | Pathway | Expected Change with Gallopamil | Rationale for Selection |
| Phospho-ERK1/2 (p-ERK) | MAPK/ERK | Decrease | p-ERK is the activated form of ERK. A decrease would suggest an anti-proliferative effect. |
| Total ERK1/2 | MAPK/ERK | No significant change | Serves as a loading control for p-ERK to determine the specific effect on phosphorylation. |
| Bcl-2 | Apoptosis | Decrease | A decrease in this anti-apoptotic protein would sensitize cells to apoptosis. |
| Bax | Apoptosis | Increase | An increase in this pro-apoptotic protein would promote apoptosis. |
| Cyclin D1 | Cell Cycle | Decrease | A key regulator of the G1/S transition; a decrease would suggest cell cycle arrest. |
| p21 | Cell Cycle | Increase | A CDK inhibitor; an increase would lead to cell cycle arrest. |
Visualizing the Downstream Signaling Cascade
The following diagrams illustrate the key signaling pathways influenced by this compound and the overall experimental workflow for their analysis by Western blot.
Caption: this compound signaling overview.
Caption: Standard Western blot experimental workflow.
Detailed Methodologies and Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the chosen cell line (e.g., a cancer cell line known to express L-type calcium channels) at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Further dilute the stock solution in cell culture medium to the desired final concentrations.
-
Treatment: Once cells have adhered and reached the desired confluency, replace the medium with the medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours) to observe the effects on protein expression.
Protein Lysate Preparation
Note: For the analysis of phosphorylated proteins, all steps should be performed on ice or at 4°C to minimize phosphatase activity.[11]
-
Cell Harvest: After treatment, aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer: Prepare a suitable lysis buffer, such as RIPA buffer, supplemented with a protease and phosphatase inhibitor cocktail immediately before use.[12]
-
Cell Lysis: Add an appropriate volume of ice-cold lysis buffer to each plate or dish and scrape the cells.
-
Incubation: Transfer the cell lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the total protein extract, and transfer it to a new pre-chilled tube.
Protein Quantification
Determine the protein concentration of each lysate using a standard protein assay, such as the Bicinchoninic Acid (BCA) assay, according to the manufacturer's instructions. This is essential for equal loading of protein in each lane of the gel.
Western Blot Protocol
-
Sample Preparation: Based on the protein concentration, dilute the samples with lysis buffer and 4x Laemmli sample buffer to a final 1x concentration. A typical loading amount is 20-40 µg of total protein per lane.
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load the denatured protein samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel). Include a pre-stained protein ladder to monitor protein migration. Run the gel according to the manufacturer's recommendations. For smaller proteins like p21, a higher percentage gel (e.g., 12-15%) may provide better resolution.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet transfer at 4°C is often recommended for a wide range of protein sizes.[13]
-
Blocking: Block the membrane for 1 hour at room temperature in a suitable blocking solution to prevent non-specific antibody binding. For phosphorylated proteins, 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) is recommended to avoid background from phosphoproteins present in milk.[11] For other targets, 5% non-fat dry milk in TBST is often sufficient.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (specific for your target protein) diluted in the appropriate blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies). Incubation is typically performed overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the host species of the primary antibody. This is typically done for 1 hour at room temperature.
-
Washing: Repeat the washing step (step 7) to remove unbound secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.
-
Image Acquisition: Capture the chemiluminescent signal using a digital imaging system.
Data Analysis and Interpretation
-
Densitometry: Quantify the band intensity for each target protein using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading. For phosphorylated proteins, it is best practice to normalize the phospho-protein signal to the total protein signal.[1]
-
Interpretation: Compare the normalized protein expression levels between the vehicle-treated control and the this compound-treated samples. A dose-dependent and/or time-dependent change in protein levels will provide strong evidence of Gallopamil's effect on the specific downstream target.
Troubleshooting and Best Practices
-
Phosphatase and Protease Inhibitors: Always add fresh inhibitors to your lysis buffer to preserve the phosphorylation state and integrity of your proteins.[11][12]
-
Blocking Buffers: As mentioned, use 5% BSA in TBST for blocking when probing for phosphorylated proteins to minimize background.[11]
-
Antibody Validation: Use antibodies that have been validated for Western blot applications. Check the manufacturer's datasheet for recommended dilutions and protocols.
-
Loading Controls: Always include a loading control to ensure equal protein loading across all lanes. For phospho-protein analysis, normalizing to the total protein is the gold standard.[1]
-
Positive and Negative Controls: If possible, include positive and negative control lysates to validate antibody specificity and the experimental setup.
By following these detailed application notes and protocols, researchers can effectively utilize Western blot analysis to unravel the complex downstream signaling effects of this compound, providing valuable insights into its broader cellular and molecular impacts.
References
- Patsnap Synapse. (2024, June 15). What is this compound used for?
- Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?
- Hajnóczky, G., Davies, E., & Madesh, M. (2003). Calcium signaling and apoptosis. Biochemical and Biophysical Research Communications, 304(3), 445-454.
- Wikipedia. (n.d.). Calcium signaling in cell division.
- Means, A. R. (2000). Regulation of Cell Cycle Progression by calcium/calmodulin-dependent Pathways. Endocrine Reviews, 21(6), 707-721.
- Marchi, S., Patergnani, S., & Pinton, P. (2014). The multifaceted role of calcium in the regulation of apoptosis, autophagy, and cancer. Molecules and Cells, 37(3), 193-200.
- Abcam. (n.d.). Western blot for phosphorylated proteins.
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Wikipedia. (n.d.). Calcium signaling. Retrieved from [Link]
- Orrenius, S., Zhivotovsky, B., & Nicotera, P. (2003). Regulation of cell death: the calcium-apoptosis link. Nature Reviews Molecular Cell Biology, 4(7), 552-565.
- Carafoli, E. (2002). Calcium signaling: a tale for all seasons. Proceedings of the National Academy of Sciences, 99(3), 1115-1122.
- DC Chemicals. (n.d.). This compound.
- Berridge, M. J., Lipp, P., & Bootman, M. D. (2000). The versatility and universality of calcium signalling. Nature Reviews Molecular Cell Biology, 1(1), 11-21.
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- BenchChem. (2025). Application Note and Protocol: Western Blot Analysis of Phosphorylated ERK (p-ERK) in MIF098 Treated Cells.
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Circulation Research. (2012). L-Type Calcium Channel Blockers Exert an Antiinflammatory Effect by Suppressing Expression of Plasminogen Receptors on Macrophages. Retrieved from [Link]
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- MBL International. (n.d.). Anti-Cyclin D1.
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- Fleckenstein, A. (1992). Gallopamil: cardiovascular scope of action of a highly specific calcium antagonist. Journal of Cardiovascular Pharmacology, 20(Suppl 7), S1-S10.
- International Journal of Hematology and Oncology. (2017). The Effect of Calcium Canal Blocker, Verapamil, on Cell Cycle and Apoptosis in Acute Myeloid Leukemia Cancer Cell Line (HL-60).
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Dovepress. (2019). Western Blot Analysis of Bcl-2, Bax, Cytochrome C, Caspase-9, Caspase-3 Expression. Retrieved from [Link]
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ResearchGate. (n.d.). Can you help with Western Blot: Bax and BCL-2? Retrieved from [Link]
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Application Notes and Protocols: Investigating Gallopamil Hydrochloride in Preclinical Models of Exercise-Induced Asthma
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Exercise-Induced Asthma and the Rationale for Calcium Channel Blockade
Exercise-induced asthma (EIA), also known as exercise-induced bronchoconstriction (EIB), is a common respiratory condition characterized by transient airway narrowing that occurs during or after physical exertion[1]. This condition can significantly impact the quality of life for individuals with asthma. The underlying pathophysiology of EIA is complex, but a key mechanism involves the release of inflammatory mediators from mast cells and the contraction of airway smooth muscle, both of which are calcium-dependent processes[2][3].
Gallopamil hydrochloride, a phenylalkylamine calcium channel blocker, inhibits the influx of calcium ions into cardiac and smooth muscle cells through L-type calcium channels[4][5]. This mechanism of action provides a strong rationale for its investigation as a potential therapeutic agent for EIA. By blocking calcium entry, Gallopamil has the potential to attenuate bronchoconstriction and the release of bronchospastic mediators, thereby mitigating the symptoms of EIA[3][6][7]. Inhaled Gallopamil has been shown to provide significant, albeit modest and short-lived, protection against exercise-induced bronchospasm in human subjects[8].
These application notes provide a comprehensive guide for researchers designing and executing preclinical studies to evaluate the efficacy of this compound in animal models of exercise-induced asthma.
Mechanism of Action: The Role of Calcium in Bronchoconstriction
The contraction of airway smooth muscle is a pivotal event in the pathogenesis of asthma. This process is critically dependent on an increase in intracellular calcium concentration ([Ca2+]i)[2][9]. The influx of extracellular calcium through voltage-gated L-type calcium channels is a major contributor to this rise in [Ca2+]i. Gallopamil, by blocking these channels, directly interferes with this key step in the signaling cascade that leads to bronchoconstriction[4].
Furthermore, the degranulation of mast cells, which releases a host of inflammatory mediators such as histamine and leukotrienes that contribute to bronchoconstriction and airway inflammation, is also a calcium-dependent process[2]. Therefore, Gallopamil's inhibitory effect on calcium influx may also modulate the release of these mediators.
Preclinical Study Design: Modeling Exercise-Induced Asthma
The successful evaluation of Gallopamil requires a robust and reproducible animal model of EIA. While no single model perfectly recapitulates all aspects of human asthma, several well-established protocols can be adapted for this purpose[10][11][12].
Animal Model Selection
-
Species and Strain: Mice, particularly BALB/c and C57BL/6 strains, are commonly used due to their well-characterized immune responses and the availability of reagents[10]. Rats, such as the Brown-Norway strain, are also a viable option[13].
-
Sensitization and Challenge: To mimic the allergic inflammation often underlying EIA, animals are typically sensitized to an allergen, most commonly ovalbumin (OVA), followed by a challenge with the same allergen to induce an asthmatic phenotype[10][12][14].
Exercise Induction
-
Treadmill Exercise: The most common method for inducing exercise in rodents is a motorized treadmill. The intensity and duration of exercise should be carefully controlled and standardized across all experimental groups[13][14][15]. A typical protocol involves a warm-up period, followed by a period of moderate-intensity running, and a cool-down period[14][15].
-
Swimming: An alternative method is a forced swimming test, which can also induce a state of exercise[16].
Gallopamil Administration
-
Route of Administration: Inhalation is a clinically relevant route for asthma medications, and aerosolized Gallopamil has been used in both preclinical and clinical studies[8][17]. Intraperitoneal or intravenous injections are also options for initial proof-of-concept studies, though they may not reflect the intended clinical use[5][17].
-
Dosage and Timing: Dose-response studies are crucial to determine the optimal concentration of Gallopamil. The timing of administration relative to the exercise challenge is also a critical parameter to investigate, as the protective effect of Gallopamil may be time-dependent[8][18].
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a typical experiment to assess the effect of Gallopamil on EIA in a mouse model.
Materials:
-
This compound
-
Vehicle control (e.g., saline)
-
Allergen (e.g., Ovalbumin)
-
Adjuvant (e.g., Aluminum hydroxide)
-
Methacholine chloride
-
Animal treadmill
-
Whole-body plethysmograph
-
Equipment for bronchoalveolar lavage (BAL) and lung tissue collection
Procedure:
-
Sensitization (Days 0 and 14):
-
Administer an intraperitoneal (i.p.) injection of the allergen (e.g., 20 µg OVA) emulsified in an adjuvant (e.g., 2 mg aluminum hydroxide) in saline.
-
A control group should receive saline with adjuvant only.
-
-
Treadmill Acclimation (Days 15-20):
-
Acclimate the animals to the treadmill with gradually increasing duration and speed to minimize stress during the experimental phase. A typical starting point is 10 m/min for 10 minutes, progressing to the experimental parameters.
-
-
Allergen Challenge (Days 21, 22, and 23):
-
Expose the animals to an aerosolized solution of the allergen (e.g., 1% OVA in saline) for a set duration (e.g., 30 minutes).
-
The control group should be exposed to aerosolized saline.
-
-
Gallopamil Administration and Exercise Challenge (Day 24):
-
Administer this compound or vehicle control via the chosen route (e.g., inhalation) at a predetermined time before the exercise challenge (e.g., 30 minutes).
-
Subject the animals to a standardized exercise protocol on the treadmill (e.g., 45 minutes at 13.5 m/min)[15].
-
-
Assessment of Airway Hyperresponsiveness (AHR) (Immediately post-exercise):
-
Bronchoalveolar Lavage (BAL) Fluid Collection (24 hours post-exercise):
-
Lung Histology (24 hours post-exercise):
Data Analysis and Interpretation
All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical significance between groups can be determined using appropriate tests, such as one-way ANOVA followed by a post-hoc test.
Table 1: Sample Data Presentation
| Treatment Group | Penh (at max Methacholine dose) | Total BALF Cells (x10^5) | BALF Eosinophils (%) | Goblet Cell Score (0-5) |
| Vehicle + No Exercise | 1.5 ± 0.2 | 1.2 ± 0.3 | 2.1 ± 0.5 | 0.5 ± 0.1 |
| Vehicle + Exercise | 4.8 ± 0.5 | 5.6 ± 0.7 | 25.4 ± 3.1 | 3.2 ± 0.4 |
| Gallopamil (Low Dose) + Exercise | 3.5 ± 0.4# | 4.1 ± 0.6# | 18.2 ± 2.5# | 2.1 ± 0.3# |
| Gallopamil (High Dose) + Exercise | 2.1 ± 0.3# | 2.5 ± 0.4# | 8.7 ± 1.5# | 1.2 ± 0.2# |
* p < 0.05 compared to Vehicle + No Exercise group. # p < 0.05 compared to Vehicle + Exercise group.
A significant reduction in AHR, inflammatory cell infiltration in the BAL fluid, and histological markers of airway inflammation and remodeling in the Gallopamil-treated groups compared to the vehicle-treated exercise group would indicate a protective effect of Gallopamil in the EIA model.
Conclusion and Future Directions
These application notes provide a framework for the preclinical evaluation of this compound in models of exercise-induced asthma. The successful demonstration of efficacy in these models would provide a strong basis for further investigation into the therapeutic potential of Gallopamil for patients with EIA. Future studies could explore the long-term effects of Gallopamil on airway remodeling in the context of chronic exercise and allergic inflammation[33][34][35]. Additionally, investigating the effects of Gallopamil in combination with other asthma therapies, such as inhaled corticosteroids or beta-agonists, could reveal synergistic effects and provide a more comprehensive treatment strategy for EIA[1].
References
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Middleton, E. Jr. (1984). Role of calcium in airway smooth muscle contraction and mast cell secretion. Journal of Allergy and Clinical Immunology, 73(5 Pt 2), 779-787. [Link]
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Bates, J. H., Rincon, M., & Irvin, C. G. (2011). Issues determining direct airways hyperresponsiveness in mice. Frontiers in Physiology, 2, 7. [Link]
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Hamelmann, E., Schwarze, J., Takeda, K., Oshiba, A., Larsen, G. L., Irvin, C. G., & Gelfand, E. W. (1997). Noninvasive measurement of airway responsiveness in allergic mice using barometric plethysmography. American Journal of Respiratory and Critical Care Medicine, 156(3 Pt 1), 766-775. [Link]
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Shin, Y. S., Takeda, K., & Gelfand, E. W. (2021). Measurement of Airway Hyperresponsiveness in Mice. In Asthma (pp. 245-253). Humana, New York, NY. [Link]
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Bio-protocol. (n.d.). Measurement of Airway Hyperresponsiveness. [Link]
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de Visser, Y. P., Walther, I., van der Veen, H., Nijkamp, F. P., & van Oosterhout, A. J. (2009). Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice. European Journal of Pharmacology, 608(1-3), 108-114. [Link]
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Fanta, C. H., & McFadden, E. R. Jr. (1983). Calcium-channel blockers in prophylaxis and treatment of asthma. Journal of Asthma, 20(2), 91-103. [Link]
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Sweeney, M., McDaniel, S. S., Platoshyn, O., Zhang, S., Yu, Y., & Yuan, J. X. (2002). Role of capacitative Ca2+ entry in bronchial contraction and remodeling. Journal of Applied Physiology, 92(4), 1594-1602. [Link]
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Löfdahl, C. G., & Svedmyr, N. (1989). Duration of protection of calcium channel blockers against exercise-induced bronchospasm: comparison of oral diltiazem and inhaled gallopamil. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 9(3), 150-154. [Link]
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So, S. Y., Ip, M., & Lam, W. K. (1986). Calcium channel blockers and asthma. Lung, 164(1), 1-16. [Link]
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Ahmed, T. (1988). The role of calcium antagonists in bronchial reactivity. Journal of Allergy and Clinical Immunology, 81(1), 133-144. [Link]
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Jeffery, P. K. (1991). Histological features of the airways in asthma and COPD. Respiration, 58 Suppl 1, 1-4. [Link]
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Saetta, M., & Turato, G. (2001). Airway pathology in asthma. European Respiratory Journal, 18 Suppl 34, 18s-23s. [Link]
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Rundell, K. W., & Spiering, B. A. (2003). A rat model of exercise-induced asthma: a nonspecific response to a specific immunogen. Journal of Applied Physiology, 95(3), 1109-1117. [Link]
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ResearchGate. (n.d.). Bronchoalveolar lavage fluid (BALF) cell analysis. [Link]
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Pastva, A., Estell, K., Schoeb, T. R., Atkinson, T. P., & Schwiebert, L. M. (2004). Aerobic exercise attenuates airway inflammatory responses in a mouse model of atopic asthma. The Journal of Immunology, 172(7), 4520-4526. [Link]
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Wang, Y., Li, F., He, Z., Li, Y., & Wang, H. (2019). Exercise Reduces Airway Smooth Muscle Contraction in Asthmatic Rats via Inhibition of IL-4 Secretion and Store-Operated Ca2+ Entry Pathway. Allergy, Asthma & Immunology Research, 11(3), 390-405. [Link]
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Reynolds, H. Y. (1987). Bronchoalveolar lavage in asthma: an update and perspective. Annals of the New York Academy of Sciences, 524, 41-47. [Link]
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Raju, S. V., & Ghosh, S. (2017). Cellular and biochemical analysis of bronchoalveolar lavage fluid from murine lungs. Journal of Visualized Experiments, (121), 55373. [Link]
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ResearchGate. (n.d.). Effects of asthma on total leukocyte cells in bronchoalveolar lavage (BAL) fluid. [Link]
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ResearchGate. (n.d.). Histopathology in lung tissue of OVA-induced asthma model. [Link]
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Alam, R., Gutta, R., & Lantz, L. (2015). Analysis of a panel of 48 cytokines in BAL fluids specifically identifies IL-8 levels as the only cytokine that distinguishes controlled asthma from uncontrolled asthma, and correlates inversely with FEV1. Cytokine, 73(2), 237-243. [Link]
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Magnussen, H., Reuss, G., & Jörres, R. (1989). The effect of inhaled gallopamil, a potent calcium channel blocker, on the late-phase response in subjects with allergic asthma. The Journal of Allergy and Clinical Immunology, 83(5), 941-946. [Link]
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Girodet, P. O., Dournes, G., Thumerel, M., Begueret, H., Ousova, O., Salel, M., ... & Berger, P. (2015). Calcium channel blocker reduces airway remodeling in severe asthma: a proof-of-concept study. American Journal of Respiratory and Critical Care Medicine, 191(8), 876-883. [Link]
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Nials, A. T., & Uddin, S. (2008). Mouse models of allergic asthma: acute and chronic experimental protocols. Methods in Molecular Biology, 416, 169-183. [Link]
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Luks, V., Burkett, A., Turner, L., & Pakhale, S. (2013). Duration of effect of gallopamil, a calcium channel blocker, on methacholine-induced bronchoconstriction. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 8(3), 189-192. [Link]
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ResearchGate. (n.d.). Assessment of lung histology in the various asthma models. [Link]
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Patsnap Synapse. (2024). What is this compound used for?. [Link]
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Cembrano, J. R., Novak, N., & Larsen, B. T. (2019). Histologic Findings of Severe/Therapy-Resistant Asthma from Video-Assisted Thoracoscopic Surgery Biopsies. Annals of the American Thoracic Society, 16(10), 1259-1267. [Link]
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Abraham, W. M., Stevenson, J. S., & Tallent, M. W. (1987). Effect of gallopamil, a calcium channel blocker, on carbachol- and histamine-induced bronchoconstriction in sheep. The Journal of Pharmacology and Experimental Therapeutics, 243(2), 527-531. [Link]
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Girodet, P. O., Dournes, G., Thumerel, M., Begueret, H., Ousova, O., Salel, M., ... & Berger, P. (2015). Calcium channel blocker reduces airway remodeling in severe asthma. A proof-of-concept study. American Journal of Respiratory and Critical Care Medicine, 191(8), 876-883. [Link]
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Vieira, R. P., Toledo, A. C., Ferreira, T., Silva, E. F., Martins, M. A., Carvalho, V. F., & Dolhnikoff, M. (2007). Aerobic exercise decreases chronic allergic lung inflammation and airway remodeling in mice. American Journal of Respiratory and Critical Care Medicine, 176(9), 859-866. [Link]
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Bates, J. H. T. (2008). Animal models of asthma. American Journal of Physiology-Lung Cellular and Molecular Physiology, 295(3), L401-L410. [Link]
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Vanoirbeek, J. A., Rinaldi, M., De Vooght, V., Haenen, S., Bobic, S., Gayan-Ramirez, G., ... & Nemery, B. (2003). Reduced exercise capacity in a mouse model of asthma. Thorax, 58(7), 629-630. [Link]
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Reinero, C. R. (2022). Asthma: The Use of Animal Models and Their Translational Utility. Veterinary Sciences, 9(7), 336. [Link]
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Patel, K. R. (1981). Calcium antagonists in exercise-induced asthma. British Medical Journal (Clinical research ed.), 282(6268), 932-933. [Link]
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The Journal of Allergy and Clinical Immunology: In Practice. (2025). What works best for exercise-induced asthma?. [Link]
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World Asthma Foundation. (n.d.). Gallopamil Archives. [Link]
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Application Note: Utilizing Gallopamil Hydrochloride in High-Throughput Screening Assays for L-type Calcium Channel Modulation
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of L-type Calcium Channel Blockers in Drug Discovery
Voltage-gated calcium channels are critical players in a myriad of physiological processes, ranging from cardiovascular function to neurotransmission. Among these, the L-type calcium channels (LTCCs) are particularly significant therapeutic targets. Gallopamil Hydrochloride (CAS Number: 16662-46-7), a phenylalkylamine calcium channel blocker, serves as a valuable tool in the investigation of LTCCs.[1] As an analog of verapamil, it exhibits potent inhibitory effects on the influx of calcium ions through these channels.[1][2] This property makes Gallopamil an essential reference compound in high-throughput screening (HTS) campaigns aimed at discovering novel modulators of L-type calcium channels. This application note provides a detailed guide for the integration of this compound into a fluorescence-based calcium flux assay, a common HTS format for studying ion channel activity.
Mechanism of Action: Gallopamil's Interaction with L-type Calcium Channels
This compound exerts its pharmacological effect by directly binding to the α1 subunit of L-type calcium channels, the pore-forming unit of the channel complex.[3] This interaction inhibits the influx of extracellular calcium into the cell, a process crucial for the excitation-contraction coupling in cardiac and smooth muscle cells.[2][4] By blocking this influx, Gallopamil leads to a reduction in myocardial contractility and vasodilation.[2][4] The state-dependent binding of phenylalkylamines like Gallopamil, with higher affinity for open and inactivated channels, is a key aspect of their mechanism, contributing to their pronounced effects in tissues with higher firing rates.[3]
Caption: Signaling pathway of L-type calcium channel activation and its inhibition by this compound.
High-Throughput Screening with Gallopamil: A Fluorescence-Based Calcium Flux Assay
A fluorescence-based calcium flux assay is a robust and widely adopted method for HTS of ion channel modulators.[5] This assay utilizes a calcium-sensitive fluorescent dye that exhibits an increase in fluorescence intensity upon binding to intracellular calcium. By monitoring the fluorescence changes in cells expressing L-type calcium channels, one can effectively screen for compounds that either inhibit or potentiate channel activity. This compound is an ideal control compound for such assays due to its well-characterized inhibitory activity.
Recommended Cell Lines
The choice of cell line is critical for a successful HTS campaign. HEK293 (Human Embryonic Kidney 293) cells are a common choice due to their ease of transfection and low endogenous calcium channel expression. For studying specific L-type calcium channel subtypes, stable cell lines expressing the desired channel subunits (e.g., Cav1.2) are highly recommended.
Key Reagents and Materials
| Reagent/Material | Supplier (Example) | Purpose |
| This compound | Sigma-Aldrich | Positive control inhibitor |
| HEK293 cells stably expressing Cav1.2 | ATCC, Creative Biogene | Host cells for the assay |
| Fluo-8, AM | AAT Bioquest, Abcam | Calcium indicator dye |
| Pluronic F-127 | Invitrogen | Dispersing agent for the dye |
| Hanks' Balanced Salt Solution (HBSS) | Gibco | Assay buffer |
| Potassium Chloride (KCl) | Sigma-Aldrich | Depolarizing agent to open channels |
| 384-well black, clear-bottom plates | Corning | Assay plates |
| FLIPR Tetra or equivalent | Molecular Devices | High-throughput fluorescence plate reader |
Experimental Protocol: Step-by-Step Guide
This protocol is a general guideline and should be optimized for specific cell lines and instrumentation.
Cell Preparation
-
Cell Seeding: Seed HEK293-Cav1.2 cells in a 384-well black, clear-bottom plate at a density of 20,000-40,000 cells per well in 25 µL of growth medium.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence and formation of a monolayer.
Dye Loading
-
Prepare Dye-Loading Solution: Prepare a 2X dye-loading solution containing Fluo-8, AM and Pluronic F-127 in HBSS. The final concentration of Fluo-8, AM is typically 2-4 µM.
-
Add to Cells: Gently add 25 µL of the 2X dye-loading solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, followed by a 30-minute incubation at room temperature, protected from light.
Compound Addition and Assay
-
Prepare Compound Plates: Prepare a separate 384-well plate with test compounds and controls, including a dilution series of this compound (e.g., from 100 µM to 10 pM).
-
Assay on FLIPR:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will first measure the baseline fluorescence.
-
It will then transfer a set volume of the compounds from the compound plate to the cell plate.
-
Immediately after compound addition, the instrument will add a depolarizing stimulus (e.g., KCl solution) to activate the L-type calcium channels.
-
Fluorescence will be monitored kinetically for 2-3 minutes to capture the calcium influx.
-
Caption: Experimental workflow for a fluorescence-based calcium flux HTS assay.
Data Analysis and Interpretation
The primary output of the assay is a kinetic fluorescence curve for each well. The response is typically calculated as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalization: The data should be normalized to the controls on each plate. The response in the presence of a high concentration of Gallopamil can be set as 0% inhibition (or 100% activity), while the response in the absence of any inhibitor (vehicle control) can be set as 100% inhibition (or 0% activity).
-
Dose-Response Curves: For Gallopamil and any identified hits, plot the normalized response against the logarithm of the compound concentration.
-
IC₅₀ Calculation: Fit the dose-response data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of the calcium influx.[6]
Expected Results for this compound
| Parameter | Expected Value |
| IC₅₀ | Low nanomolar to low micromolar range (cell line dependent) |
| Hill Slope | Approximately 1 |
| Maximal Inhibition | >90% |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| High well-to-well variability | Uneven cell seeding, inconsistent dye loading, or edge effects. | Ensure proper cell suspension before seeding. Use a multichannel pipette carefully. Avoid using the outer wells of the plate. |
| Low signal-to-background ratio | Suboptimal dye concentration, insufficient channel expression, or weak depolarizing stimulus. | Optimize Fluo-8, AM concentration. Ensure the cell line has robust channel expression. Optimize KCl concentration. |
| No response to KCl stimulation | Poor cell health, incorrect buffer composition, or inactive channels. | Check cell viability. Ensure the assay buffer contains calcium. Verify the functionality of the cell line with a known activator. |
| Inconsistent Gallopamil IC₅₀ | Issues with compound dilution, plate timing, or assay conditions. | Prepare fresh dilutions of Gallopamil. Ensure consistent timing between compound addition and stimulation. Maintain stable temperature and humidity. |
Conclusion
This compound is an indispensable tool for the development and validation of high-throughput screening assays targeting L-type calcium channels. Its well-defined mechanism of action and potent inhibitory activity make it an excellent positive control for fluorescence-based calcium flux assays. The protocol and guidelines presented in this application note provide a solid foundation for researchers to successfully integrate Gallopamil into their HTS workflows, enabling the discovery of novel and potent modulators of L-type calcium channels.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?
- Patsnap Synapse. (2024, June 15). What is this compound used for?
- BenchChem. (2025). A Comparative Guide to Gallopamil and Other L-type Calcium Channel Blockers.
- Drug Discovery World. (2016, September 20). High-throughput calcium flux assays: luminescent versus fluorescent readout.
-
Wikipedia. (n.d.). Gallopamil. Retrieved from [Link].
- ACS Pharmacology & Translational Science. (2022, February 25). Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators.
- McPhee, S. (2024, February 22). High-Throughput Dose-Response Data Analysis.
- NIH National Center for Biotechnology Information. (n.d.). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes.
- AAT Bioquest. (n.d.). Screen Quest™ Fluo-8 Medium Removal Calcium Assay Kit.
- NIH National Center for Biotechnology Information. (n.d.). State-dependent inhibition of L-type calcium channels: cell-based assay in high-throughput format.
- JoVE. (2018, April 23). NMDA-receptor Study Protocol.
- BenchChem. (2025, December 13). Reliable Calcium Assays: Scenario Solutions with Fluo-4 AM.
- NIH National Center for Biotechnology Information. (n.d.). Dose-Response Modeling of High-Throughput Screening Data.
- MedKoo Biosciences. (n.d.). Gallopamil, (-)-.
- ResearchGate. (2025, August 7). State-dependent inhibition of L-type calcium channels: Cell-based assay in high-throughput format.
- Wiley Analytical Science. (2024, July 17). Statistical analysis of dose-response curves.
- DiVA portal. (n.d.). Active dose selection and dose-response modeling for quantitative high-throughput screening (qHTS).
- Creative Biogene. (n.d.). Ion Channel Stable Cell Lines.
- GraphPad. (n.d.). Prism 3 -- Analyzing Dose-Response Data.
- Agilent. (n.d.). Calcium Flux Assays.
- Creative Biolabs. (n.d.). Human Cav1.2/β2/α2δ1 Calcium Channel Stable Cell Line.
- ResearchGate. (2019, November 26). Why fluo4-AM Calcium assay is not working?
- Creative Biolabs. (n.d.). Human Cav3.2 Calcium Channel Stable Cell Line.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Gallopamil Hydrochloride Concentration for In Vitro Experiments
Welcome to the technical support center for Gallopamil Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the use of this compound in in vitro experimental settings. Here, we will move beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and self-validating.
I. Understanding this compound: Mechanism of Action
This compound is a phenylalkylamine calcium channel blocker, a methoxy derivative of Verapamil.[1][2] Its primary mechanism of action is the inhibition of the transmembrane influx of calcium ions through L-type calcium channels.[3][4] This action is crucial in various cell types, including myocardial, vascular smooth muscle, and cardiac pacemaker cells.[5] By blocking these channels, Gallopamil reduces intracellular calcium, leading to decreased myocardial contractility, vasodilation, and a dampened pacemaker activity.[3][5] It is this mechanism that underpins its therapeutic effects in conditions like angina and hypertension.[4]
Notably, Gallopamil's effects can be more potent than its predecessor, Verapamil, in some experimental models.[5][6] Understanding this fundamental mechanism is the first step in designing effective in vitro experiments and troubleshooting unexpected results.
Caption: Mechanism of Action of this compound.
II. Frequently Asked Questions (FAQs)
This section addresses common questions that arise when working with this compound in the lab.
Q1: What is a typical starting concentration range for in vitro experiments with this compound?
A1: The optimal concentration of this compound is highly dependent on the cell type and the specific biological question being investigated. However, a general starting point for many cell-based assays is in the low micromolar (µM) range.
| Application | Reported IC50 / Effective Concentration | Reference |
| Inhibition of Acid Secretion (guinea pig parietal cells) | IC50: 10.9 µM | [1][7] |
| Inhibition of Platelet Aggregation | 0.5 µg/mL (approx. 1 µM) | [8] |
| Inhibition of Neutrophil Superoxide Production | IC50: 9.5 µM | [9] |
| Relaxation of Pre-contracted Tracheal Strips (ovine) | EC25: 2.2 µM | [6] |
| Inhibition of T-cell Proliferation (Verapamil, a related compound) | Near complete inhibition at 50 µM | [10] |
| Inhibition of Human Colonic Tumor Cell Proliferation (Verapamil) | Significant inhibition observed at 100-500 µmol/L | [11] |
Expert Insight: It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental system. A typical strategy is to test a range of concentrations, often 20- to 200-fold higher than the human plasma Cmax, to account for in vitro to in vivo scaling factors.[12]
Q2: How should I prepare and store this compound stock solutions?
A2: Proper preparation and storage are critical for maintaining the integrity and activity of this compound.
-
Solubility: this compound is soluble in DMSO.[13][14] For in vitro experiments, a common practice is to prepare a high-concentration stock solution in DMSO, for example, 10 mM or 100 mg/mL.[13][15]
-
Preparation of Stock Solutions:
-
Storage of Stock Solutions: Once prepared, aliquot the stock solution into smaller volumes to prevent repeated freeze-thaw cycles.[1] Store these aliquots at -20°C for up to one month or at -80°C for up to six months.[13]
-
Working Solutions: It is recommended to prepare fresh working solutions from the stock for each experiment.[1]
Q3: Can this compound affect cell viability? What are the signs of cytotoxicity?
A3: Yes, like any compound, this compound can exhibit cytotoxicity at higher concentrations. The cytotoxic threshold will vary between cell lines.
Signs of Cytotoxicity:
-
Changes in cell morphology (e.g., rounding, detachment).
-
Reduced cell proliferation or viability as measured by assays like MTT, XTT, or trypan blue exclusion.
-
Induction of apoptosis or necrosis.
Troubleshooting: If you suspect cytotoxicity, it is essential to perform a viability assay in parallel with your functional experiments. This will help you distinguish between a specific pharmacological effect and a general toxic response. For example, in studies with the related compound Verapamil on human colonic tumor cells, a dose-dependent inhibition of proliferation was observed.[11]
III. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: I am not observing the expected inhibitory effect of this compound.
This is a common issue that can stem from several factors. Let's break down the potential causes and solutions in a systematic way.
Caption: Troubleshooting workflow for lack of Gallopamil effect.
Detailed Steps:
-
Verify Concentration: The most common reason for a lack of effect is a suboptimal concentration. As shown in the FAQ section, the effective concentration of Gallopamil can vary significantly.
-
Action: Perform a comprehensive dose-response experiment. A good starting range would be from 0.1 µM to 100 µM. This will help you determine the EC50 or IC50 in your specific system.
-
-
Check Compound Integrity:
-
Solubility: Ensure your this compound is fully dissolved in your stock solution. Precipitates can lead to an inaccurate final concentration.
-
Stability: The stability of compounds can be affected by components in the cell culture media.[16] Always prepare fresh working solutions from a frozen stock for each experiment.
-
-
Assess Cell Health and Assay Performance:
-
Cell Viability: Unhealthy cells may not respond appropriately to stimuli. Always perform a quick viability check before starting your experiment.
-
Positive Controls: Use a known agonist for your pathway of interest to ensure your cells are responsive and your assay is working correctly. For example, if you are studying smooth muscle contraction, a known contractile agent should be used as a positive control.[6]
-
-
Confirm Target Expression and Function:
-
Expression: Verify that your cell model expresses L-type calcium channels. This can be done using techniques like qPCR or Western blotting.
-
Function: If possible, confirm the functionality of the L-type calcium channels in your cells using techniques like patch-clamp electrophysiology or calcium imaging with fluorescent indicators.[17]
-
Problem 2: I'm observing high variability between replicate experiments.
High variability can obscure real biological effects and make data interpretation difficult.
Potential Causes and Solutions:
-
Inconsistent Cell Seeding: Ensure uniform cell density across all wells or plates. Inconsistent cell numbers will lead to variable responses.
-
Edge Effects in Multi-well Plates: The outer wells of a multi-well plate are more prone to evaporation, which can concentrate solutes and affect cell health. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media.
-
Pipetting Errors: Use calibrated pipettes and consistent technique, especially when preparing serial dilutions for a dose-response curve.
-
Incomplete Drug Mixing: After adding this compound to your wells, ensure gentle but thorough mixing to achieve a uniform concentration.
-
Passage Number of Cells: Use cells within a consistent and low passage number range, as cellular characteristics and responses can change with prolonged culturing.
Problem 3: My results with this compound are different from what has been published for Verapamil.
While Gallopamil is a derivative of Verapamil, there can be differences in their potency and off-target effects.
-
Potency: Several studies have shown that Gallopamil can be more potent than Verapamil in certain contexts.[5][6] Therefore, a direct comparison of concentrations may not be appropriate.
-
Pharmacokinetics and Metabolism: Although less relevant for in vitro studies, the enantiomers of Gallopamil have distinct pharmacokinetic profiles, which can sometimes hint at differences in cellular interactions.[18]
-
Off-Target Effects: All drugs have the potential for off-target effects. It is possible that at the concentrations you are using, Gallopamil is interacting with other cellular targets that are not engaged by Verapamil to the same extent.
Expert Recommendation: When comparing your results to the literature, prioritize studies that have used a similar experimental system (cell type, assay, etc.). If you are switching from Verapamil to Gallopamil, it is essential to perform a full dose-response characterization of Gallopamil rather than assuming equivalent potency.
IV. Experimental Protocols
Protocol 1: Determining the IC50 of this compound on Cell Proliferation using an MTT Assay
This protocol provides a framework for assessing the effect of this compound on the proliferation of an adherent cell line.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Adherent cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.[11]
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve 2x the final desired concentrations (e.g., ranging from 0.2 µM to 200 µM). Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration).
-
-
Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the 2x this compound dilutions or vehicle control to the appropriate wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[11]
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
V. References
-
What is the mechanism of this compound? - Patsnap Synapse. (2024-07-17).
-
Gallopamil (Methoxyverapamil) | Phenylalkylamine Calcium Antagonist | MedChemExpress.
-
What is this compound used for? - Patsnap Synapse. (2024-06-15).
-
Fleckenstein-Grün, G. (1992). Gallopamil: cardiovascular scope of action of a highly specific calcium antagonist. Journal of Cardiovascular Pharmacology, 20 Suppl 7, S1-10.
-
Sewing, K. F., & Hannemann, H. (1983). Calcium channel antagonists verapamil and gallopamil are powerful inhibitors of acid secretion in isolated and enriched guinea pig parietal cells. Pharmacology, 27(1), 9–14.
-
Gresele, P., et al. (1988). In vitro effects of gallopamil on platelet aggregation and thromboxane generation. Arzneimittel-Forschung, 38(5), 698–9.
-
Sielczak, M. W., et al. (1993). Ovine tracheal muscle contraction in vitro: inhibition by calcium channel blockers gallopamil and verapamil. Lung, 171(3), 161–9.
-
This compound (Methoxyverapamil hydrochloride) | Phenylalkylamine Calcium Antagonist | MedChemExpress.
-
A Comparative Guide to Gallopamil and Other L-type Calcium Channel Blockers - Benchchem.
-
Gallopamil | Calcium Channel - TargetMol.
-
De Servi, S., et al. (1994). Effect of gallopamil on neutrophil function: experimental and clinical studies. European Heart Journal, 15(1), 108–13.
-
Brogden, R. N., & Benfield, P. (1994). Gallopamil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in ischaemic heart disease. Drugs, 47(1), 93–115.
-
The effect of inhaled gallopamil, a potent calcium channel blocker, on the late-phase response in subjects with allergic asthma - PubMed.
-
Calcium Channel Blocker Reduces Airway Remodeling in Severe Asthma. A Proof-of-Concept Study | American Journal of Respiratory and Critical Care Medicine. (2014-10-20).
-
Mikus, G., et al. (1990). Pharmacokinetics and pharmacodynamics of the enantiomers of gallopamil. Arzneimittel-Forschung, 40(7), 767–70.
-
Pignier, C., et al. (1994). Effect of gallopamil on cardiac sarcoplasmic reticulum. Journal of Cardiovascular Pharmacology, 24(3), 476–82.
-
Gallopamil HCl, (-)- | CAS#36622-39-6 | L-type calcium channel blocker | MedKoo.
-
The Ca2+ Channel Blocker Verapamil Inhibits the In Vitro Activation and Function of T Lymphocytes: A 2022 Reappraisal - MDPI.
-
In vitro growth inhibition of human colonic tumor cells by Verapamil - PMC - NIH.
-
Effect of gallopamil on myocardial microperfusion in patients with stable effort angina: a randomized, cross-over, double-blind, placebo-controlled trial - PubMed.
-
Properties of the racemic species of verapamil hydrochloride and this compound - PubMed.
-
Cell culture media impact on drug product solution stability - PubMed. (2016-07-08).
-
Efficacy and tolerability of gallopamil in coronary heart disease: a double blind cross-over comparison with nifedipine - PubMed.
-
Which concentrations are optimal for in vitro testing? - PMC - NIH.
-
[Gallopamil in stable effort angina. Effects of 2 different dosages] - PubMed.
-
Treatment with Gallopamil : Results of recent research on calcium antagonism.
-
This compound | CymitQuimica.
-
[Therapeutic coronary effectiveness of retard gallopamil following repeated administration in comparison with placebo] - PubMed.
-
Verapamil | C27H38N2O4 | CID 2520 - PubChem - NIH.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Gallopamil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in ischaemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Gallopamil: cardiovascular scope of action of a highly specific calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ovine tracheal muscle contraction in vitro: inhibition by calcium channel blockers gallopamil and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium channel antagonists verapamil and gallopamil are powerful inhibitors of acid secretion in isolated and enriched guinea pig parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro effects of gallopamil on platelet aggregation and thromboxane generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of gallopamil on neutrophil function: experimental and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In vitro growth inhibition of human colonic tumor cells by Verapamil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medkoo.com [medkoo.com]
- 15. Gallopamil | Calcium Channel | TargetMol [targetmol.com]
- 16. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Pharmacokinetics and pharmacodynamics of the enantiomers of gallopamil - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Solubility of Gallopamil Hydrochloride
Welcome to the technical support guide for Gallopamil Hydrochloride. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound. As a phenylalkylamine calcium channel blocker, this compound's utility in in vitro and pre-formulation studies is often hampered by its physicochemical properties.[1][2] This guide provides a logical, step-by-step approach to systematically diagnose and resolve these solubility issues, grounded in established scientific principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm struggling to dissolve this compound in my standard aqueous buffer (e.g., PBS pH 7.4). Why is this happening?
A1: This is a common and expected challenge. This compound is the salt form of a weakly basic drug, designed to improve its initial solubility.[3] However, its solubility is highly dependent on the pH of the medium. The molecule contains a tertiary amine group which can be protonated. At neutral or alkaline pH (like PBS at pH 7.4), the amine group is predominantly in its neutral, un-ionized form. This form is significantly more hydrophobic (less polar) and thus has very low solubility in water.
In contrast, at acidic pH, the amine group becomes protonated (positively charged), which dramatically increases its polarity and interaction with water molecules, leading to higher solubility. This pH-dependent behavior is characteristic of many drugs containing ionizable groups.[4][5]
Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₈H₄₁ClN₂O₅ | [6][7] |
| Molecular Weight | 521.09 g/mol | [3][6][8] |
| Chemical Class | Phenylalkylamine Calcium Channel Blocker | [2][9][10] |
| Appearance | Solid / Crystalline Solid | [6][11] |
| Primary Challenge | Low aqueous solubility at neutral/physiological pH | [5] |
Q2: How can I systematically approach troubleshooting this solubility issue?
A2: A structured approach is crucial to efficiently find a solution without compromising your experiment. We recommend the following workflow, starting with the simplest and most common techniques before moving to more complex formulation strategies.
Caption: Troubleshooting workflow for Gallopamil HCl solubility.
Q3: What is the detailed protocol for using pH adjustment to dissolve this compound?
A3: Adjusting the pH is the most direct method to leverage the molecule's chemical properties. The goal is to protonate the tertiary amine, making the molecule charged and thus more water-soluble.
Caption: Effect of pH on Gallopamil's ionization and solubility.
Experimental Protocol: pH-Dependent Solubilization
-
Buffer Selection: Choose a buffer system that is effective in the desired acidic pH range (e.g., acetate buffer for pH 4-5.6, citrate buffer for pH 3-6.2). Avoid phosphate buffers if you need to work below pH ~6.0, as their buffering capacity is poor in that range.
-
Prepare Acidic Buffer: Prepare your chosen buffer at the lower end of the desired pH range (e.g., pH 4.5).
-
Weigh and Add Compound: Accurately weigh the required amount of this compound powder. While stirring the acidic buffer, slowly add the powder.
-
Facilitate Dissolution: Continue stirring. Gentle warming (to 37°C) or brief sonication can be used to accelerate dissolution if needed. Visually confirm that all solid material has dissolved.
-
pH Adjustment (Optional): If your final experimental pH must be higher, you can now slowly titrate the pH upwards using a dilute basic solution (e.g., 0.1 M NaOH) while vigorously stirring.
-
Monitor for Precipitation: This is a critical step. As you increase the pH, you will approach the pKa of the amine group, and the compound will begin to deprotonate and may precipitate out of solution. Stop titrating if you observe any cloudiness or precipitation. The highest pH you can achieve without precipitation is the upper limit for your stock solution.
Q4: My experiment is sensitive to pH changes. How can I use co-solvents to improve solubility?
A4: When pH modification is not an option, using a water-miscible organic co-solvent is the next best strategy. Co-solvents work by reducing the overall polarity of the solvent system (the water-organic mixture), making it more favorable for a hydrophobic drug to dissolve.[12][13] This technique is widely used for parenteral and oral drug formulations.[14][15]
Commonly Used Co-solvents for Pre-clinical Research
| Co-solvent | Typical Starting Conc. | Notes & Considerations |
| DMSO | 5-10% (final conc.) | Excellent solubilizing power.[6] Can have biological effects; always run a vehicle control. |
| Ethanol | 5-20% (final conc.) | Good solubilizing power. Can cause protein precipitation at high concentrations. |
| PEG 300 / PEG 400 | 10-40% (final conc.) | Low toxicity, commonly used in in vivo formulations.[14][16] Can increase viscosity. |
Experimental Protocol: Co-solvent Solubilization
-
Prepare Concentrated Stock: Dissolve the this compound in 100% of your chosen co-solvent (e.g., DMSO) to create a high-concentration stock solution. For example, a stock of 60 mg/mL in DMSO is achievable.[6] Sonication may be recommended to ensure complete dissolution.[6][17]
-
Calculate Dilution: Determine the volume of the stock solution needed to achieve your final desired concentration in the aqueous buffer. Ensure the final percentage of the co-solvent does not exceed levels that could interfere with your assay (typically <1%, but this must be validated).
-
Dilution Procedure: While vortexing or rapidly stirring your aqueous buffer, add the calculated volume of the co-solvent stock solution drop-by-drop. This rapid mixing is crucial to avoid localized high concentrations that can cause immediate precipitation.
-
Final Check: After dilution, visually inspect the solution to ensure it is clear. If precipitation occurs, you may need to increase the final percentage of the co-solvent or try a different co-solvent system.
Q5: What are advanced options if co-solvents are not sufficient or appropriate?
A5: For particularly challenging situations, formulation aids like surfactants and cyclodextrins can be employed. These are typically used when higher concentrations are needed or when co-solvents interfere with the experimental model.
-
Surfactants (e.g., Tween® 80, Polysorbate 80): These molecules form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). The hydrophobic core of the micelle can encapsulate poorly soluble drugs, effectively shielding them from the aqueous environment and keeping them "in solution."[18][19] Formulations including Tween 80 have been successfully used for Gallopamil.[6][20]
-
Cyclodextrins (e.g., SBE-β-CD, Captisol®): These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic drug molecule (the "guest") can form an "inclusion complex" by fitting inside the cyclodextrin's cavity (the "host"), thereby increasing its apparent water solubility.[21][22] This is a widely used and effective method for enhancing the solubility of hydrophobic drugs.[21]
Q6: My solution was initially clear but became cloudy over time. What causes this instability?
A6: This indicates a stability issue, which can arise from several factors:
-
Metastable Supersaturation: This is common when using the co-solvent dilution method. You may have initially created a supersaturated solution that is thermodynamically unstable. Over time, the drug molecules can aggregate and precipitate out to reach their true equilibrium solubility.
-
Solution: Try lowering the final concentration or slightly increasing the percentage of co-solvent.
-
-
Temperature Changes: Solubility is temperature-dependent. If you prepared the solution at an elevated temperature and then stored it at a lower temperature (e.g., room temp or 4°C), the solubility limit may decrease, causing the drug to precipitate.
-
Solution: Prepare solutions fresh and use them at a consistent temperature.
-
-
Chemical Degradation: Gallopamil, like many pharmaceuticals, can be susceptible to hydrolysis, particularly at very high or very low pH.[23][24][25] Degradation products may have different solubility profiles, leading to precipitation.
-
Solution: Use freshly prepared solutions. If storage is necessary, conduct stability studies to determine the optimal pH, temperature, and duration.
-
-
Buffer Interaction/Ionic Strength: While less common, high ionic strength in the buffer can sometimes decrease the solubility of a drug (a "salting-out" effect).[26][27]
-
Solution: Maintain a consistent and physiologically relevant ionic strength across all experiments. If you suspect an issue, test solubility in buffers of varying ionic strengths.
-
References
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). Vertex AI Search.
- Co-solvent: Significance and symbolism. (2025). Vertex AI Search.
- Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
- Metabolism of the calcium antagonist gallopamil in man. PubMed.
- Co-solvent and Complexation Systems.
- Techniques for solubility enhancement of Hydrophobic drugs: A Review.
- Proposed degradation pathways of the drug under different hydrolytic conditions.
- Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis Online.
- This compound | Calcium Channel. TargetMol.
- Solubility enhancement techniques: A comprehensive review. WJBPHS.
- Properties of the racemic species of verapamil hydrochloride and this compound. PubMed.
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.
- Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics.
- The effect of pH and ionic strength of dissolution media on in-vitro release of two model drugs of different solubilities
- The Effect of Ionic Strength on the Solubility of an Electrolyte.
- The effect of the ionic strength on the constancy of the solubility product.
- Gallopamil | C28H40N2O5. PubChem - NIH.
- CAS 16662-46-7: this compound. CymitQuimica.
- Effect of pH, Ionic Strength and Agitation Rate on Dissolution Behaviour of 3D-Printed Tablets, Tablets Prepared from Ground Hot-Melt Extruded Filaments and Physical Mixtures. MDPI.
- Ionic Liquids in Pharmaceutical and Biomedical Applic
- This compound (Methoxyverapamil hydrochloride). MedChemExpress.
- PRODUCT INFORM
- Degradation pathway of drug.
- Gallopamil (Methoxyverapamil). MedChemExpress.
- This compound. DC Chemicals.
- What is the mechanism of this compound?.
- Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension tre
- Gallopamil | Calcium Channel. TargetMol.
- KEGG DRUG: Gallopamil. KEGG.
- This compound|16662-46-7|COA. DC Chemicals.
- Pharmaceutical compositions for drugs having pH-dependent solubility.
- (PDF) Study of pH-dependent drugs solubility in water.
- Towards a Better Understanding of Verapamil Release from Kollicoat SR:IR Coated Pellets Using Non-Invasive Analytical Tools. PMC - NIH.
Sources
- 1. Gallopamil | C28H40N2O5 | CID 1234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. CAS 16662-46-7: this compound | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. Towards a Better Understanding of Verapamil Release from Kollicoat SR:IR Coated Pellets Using Non-Invasive Analytical Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Calcium Channel | TargetMol [targetmol.com]
- 7. KEGG DRUG: Gallopamil [genome.jp]
- 8. dcchemicals.com [dcchemicals.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. dcchemicals.com [dcchemicals.com]
- 11. Properties of the racemic species of verapamil hydrochloride and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 13. ijmsdr.org [ijmsdr.org]
- 14. Co-solvent: Significance and symbolism [wisdomlib.org]
- 15. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Gallopamil | Calcium Channel | TargetMol [targetmol.com]
- 18. wjbphs.com [wjbphs.com]
- 19. asiapharmaceutics.info [asiapharmaceutics.info]
- 20. medchemexpress.com [medchemexpress.com]
- 21. japer.in [japer.in]
- 22. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 26. The effect of pH and ionic strength of dissolution media on in-vitro release of two model drugs of different solubilities from HPMC matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Preventing Gallopamil Hydrochloride Precipitation in Cell Culture Media
Welcome to the technical support center for Gallopamil Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the precipitation of this compound in cell culture media. Our goal is to equip you with the scientific understanding and practical solutions to ensure the success and reproducibility of your experiments.
I. Foundational Knowledge: Understanding this compound
This compound, a methoxy derivative of Verapamil, is a phenylalkylamine calcium antagonist.[1][2][3] It is a valuable tool in research for its potent antiarrhythmic and vasodilator properties.[1][4] However, its physicochemical properties can present challenges in experimental settings, particularly concerning its solubility in aqueous solutions like cell culture media.
Key Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₂₈H₄₁ClN₂O₅ | [2] |
| Molecular Weight | 521.09 g/mol | [4] |
| Appearance | Solid powder, typically yellow. | [4] |
| Solubility in DMSO | 60-100 mg/mL | [1][4] |
This compound is a weakly basic drug, and like its parent compound Verapamil, its solubility is pH-dependent.[5][6] This characteristic is a primary contributor to precipitation issues when transitioning from a high-concentration organic stock solution to the buffered, aqueous environment of cell culture media.
II. Troubleshooting Guide: Immediate and Delayed Precipitation
Precipitation of this compound can manifest either immediately upon addition to the media or after a period of incubation. Understanding the timing and nature of the precipitate is the first step in effective troubleshooting.
Q1: I see a precipitate immediately after adding my this compound stock solution to the cell culture medium. What's happening and how can I fix it?
Immediate precipitation, often termed "crashing out," is a common issue with hydrophobic compounds.[7] It occurs when the compound, highly soluble in an organic solvent like DMSO, is rapidly introduced into the aqueous cell culture medium, causing it to exceed its solubility limit in the new environment.[7]
Root Causes and Solutions:
| Potential Cause | Scientific Explanation | Recommended Solution |
| Rapid Solvent Exchange | The abrupt change from a high concentration of organic solvent (e.g., DMSO) to the aqueous medium causes a sharp decrease in the compound's solubility. | Perform a serial dilution. Add the concentrated stock solution dropwise into pre-warmed (37°C) media while gently vortexing to ensure gradual and even dispersion.[7] |
| High Local Concentration | Adding the stock solution too quickly creates localized areas of supersaturation, leading to immediate precipitation before the compound can be evenly distributed. | Prepare an intermediate dilution of your stock solution in pre-warmed media before adding it to the final culture volume.[7] |
| Cold Media | The solubility of many compounds, including this compound, is lower at colder temperatures. | Always use pre-warmed (37°C) cell culture media for all dilutions.[7] |
| High Final Concentration | The intended final concentration of this compound in the media surpasses its aqueous solubility limit. | Decrease the final working concentration. It is crucial to first determine the maximum soluble concentration of this compound in your specific media through a solubility test.[7] |
Experimental Workflow for Preparing Working Solutions:
Caption: Decision tree for troubleshooting delayed precipitation.
III. Frequently Asked Questions (FAQs)
Q3: What is the best solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. [1][4][8]It is soluble in DMSO at concentrations of 60-100 mg/mL. [1][4]Always use anhydrous, cell culture-grade DMSO to avoid introducing water, which can affect the solubility and stability of the compound. [1] Q4: How should I store my this compound stock solution?
For long-term storage (months to years), store the solid powder at -20°C in a dry, dark environment. [8][9]Once reconstituted in DMSO, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C for up to one month or -80°C for up to six months. [1]Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound and the introduction of moisture, which can cause precipitation. [1][9] Q5: What is the maximum recommended final concentration of DMSO in my cell culture media?
To minimize solvent-related cytotoxicity and the risk of precipitation, the final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally below 0.1%. [7] Q6: Can I prepare a stock solution of this compound directly in an aqueous buffer like PBS or in cell culture media?
While this compound is a hydrochloride salt, its solubility in aqueous buffers at neutral pH is limited. Preparing a high-concentration stock solution directly in PBS or media is generally not recommended as it is likely to result in incomplete dissolution or precipitation. [10]It is best to prepare a high-concentration stock in DMSO and then dilute it into your aqueous experimental solution.
Q7: Does the type of cell culture medium (e.g., DMEM vs. RPMI-1640) affect the solubility of this compound?
Yes, the composition of the basal medium can influence the solubility of a compound. [7]Different media formulations contain varying concentrations of salts, amino acids, and other components that can interact with this compound. [11][12]If you are experiencing persistent precipitation, testing the solubility in an alternative media formulation is a valid troubleshooting step.
IV. Protocol: Determining the Maximum Soluble Concentration of this compound in Your Cell Culture Medium
To prevent precipitation, it is essential to work below the maximum soluble concentration of this compound in your specific experimental conditions.
Materials:
-
This compound powder
-
Anhydrous, cell culture-grade DMSO
-
Your complete cell culture medium (including serum, if applicable), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilutions: Prepare a series of dilutions of your compound in your pre-warmed complete cell culture medium. A suggested range would be from 1 µM to 100 µM.
-
Incubation: Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO₂) for the duration of your longest planned experiment.
-
Visual Inspection: At regular intervals, visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or film).
-
Microscopic Examination: Use a microscope to examine the solutions for any microscopic precipitates that may not be visible to the naked eye.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate throughout the incubation period is your maximum working soluble concentration. It is advisable to use a concentration slightly below this maximum to ensure a margin of safety.
By following the guidance in this technical support center, you can proactively prevent and effectively troubleshoot the precipitation of this compound in your cell culture experiments, leading to more reliable and reproducible results.
V. References
-
Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024, April 9). Elabscience. Retrieved from [Link]
-
Gallopamil binding to human serum proteins. (n.d.). PubMed. Retrieved from [Link]
-
Troubleshooting Cell Culture Media for Bioprocessing. (2014, February 13). BioPharm International. Retrieved from [Link]
-
Troubleshooting: Cell Culture. (n.d.). Retrieved from [Link]
-
Interspecies differences in the effect of pH on gallopamil protein binding to albumin and alpha 1-acid glycoprotein. (n.d.). PubMed. Retrieved from [Link]
-
This compound|16662-46-7|COA - DC Chemicals. (n.d.). DC Chemicals. Retrieved from [Link]
-
Cell Culture Medium: 6 Critical Components to Include. (2022, November 7). Bitesize Bio. Retrieved from [Link]
-
Cell Culture Media Formulation: Components You Can't Ignore. (2025, May 9). Patsnap Synapse. Retrieved from [Link]
-
This compound - DC Chemicals. (n.d.). DC Chemicals. Retrieved from [Link]
-
4 Factors Influencing the Stability of Medicinal Products. (2023, July 3). QbD Group. Retrieved from [Link]
-
Can I store the drug solution made in cell culture media? (2013, May 23). ResearchGate. Retrieved from [Link]
-
This compound (Methoxyverapamil hydrochloride) | Phenylalkylamine Calcium Antagonist | MCE. (n.d.). MCE. Retrieved from [Link]
-
Properties of the racemic species of verapamil hydrochloride and this compound. (n.d.). PubMed. Retrieved from [Link]
-
pH independent controlled release of verapamil hydrochloride using HPMC-alginate matrices & organic acids. (2025, October 31). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY. (n.d.). PMC - NIH. Retrieved from [Link]
-
CHEMICAL STABILITY OF DRUGS. (n.d.). IIP Series. Retrieved from [Link]
-
Deriving protein binding-corrected chemical concentrations for in vitro testing. (n.d.). PMC - NIH. Retrieved from [Link]
-
The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. (n.d.). NIH. Retrieved from [Link]
-
How do you dissolve chemicals in the culture medium? (2022, January 4). ResearchGate. Retrieved from [Link]
-
Effect of Formulation Variables on Verapamil Hydrochloride Release from Hydrated HPMC Matrices. (n.d.). SciELO México. Retrieved from [Link]
-
Cell Cultivation Handbook. (n.d.). Retrieved from [Link]
-
In-vitro interaction of verapamil hydrochloride with magnesium sulphate (anhydrous) and its influence on protein binding of. (2011, August 11). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. dcchemicals.com [dcchemicals.com]
- 3. dcchemicals.com [dcchemicals.com]
- 4. This compound | Calcium Channel | TargetMol [targetmol.com]
- 5. japtronline.com [japtronline.com]
- 6. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medkoo.com [medkoo.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Cell Culture Media Formulation: Components You Can't Ignore [synapse.patsnap.com]
How to minimize Gallopamil Hydrochloride interference in fluorescence-based assays
Welcome to the technical support center for managing compound interference in fluorescence-based assays. This guide is specifically designed for researchers, scientists, and drug development professionals who are using Gallopamil Hydrochloride and encountering unexpected results. As Senior Application Scientists, we have designed this resource to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively.
Introduction: The Challenge of this compound
This compound, a potent phenylalkylamine calcium channel antagonist, is a valuable tool in pharmacological research.[1][2] Its chemical structure, which includes multiple aromatic rings, gives it intrinsic fluorescent properties.[3][4] This autofluorescence, coupled with other physical characteristics, can create significant interference in sensitive fluorescence-based assays, particularly the calcium flux assays where it is most commonly studied. Failure to account for these effects can lead to costly false positives or false negatives, compromising data integrity.[5][6]
This guide provides a structured, question-based approach to identifying, understanding, and mitigating interference from this compound.
FAQ 1: My assay background is unexpectedly high after adding Gallopamil. What are the likely causes?
An abnormally high signal is a common artifact when working with library compounds.[7] For Gallopamil, this is typically due to one of two phenomena: its own fluorescence (autofluorescence) or light scattering from poor solubility.
Mechanism 1: Autofluorescence & Spectral Overlap
Autofluorescence occurs when a test compound itself absorbs light at the excitation wavelength and emits light in the detection range of the assay's primary fluorophore.[6][7] Given that an HPLC method for Gallopamil uses fluorescence for detection, it is confirmed to be an intrinsically fluorescent molecule.[4] This becomes a significant problem if its emission spectrum overlaps with that of your assay dye (e.g., Fluo-4, Cal-520).[8][9]
Troubleshooting & Mitigation: Autofluorescence
Step 1: Characterize Gallopamil's Spectral Properties
Before running your main assay, you must determine the absorbance and fluorescence profile of this compound in your specific assay buffer.
Experimental Protocol 1: Spectral Scanning of this compound
-
Preparation: Prepare a series of dilutions of this compound in your final assay buffer, starting from your highest planned experimental concentration. Include a "buffer only" blank.
-
Absorbance Scan: Using a spectrophotometer, scan the absorbance of each concentration from ~250 nm to ~700 nm. This will identify wavelengths where the compound absorbs light, which is critical for diagnosing the Inner Filter Effect (see FAQ 2).
-
Fluorescence Scan: Using a spectrofluorometer, measure the fluorescence emission spectrum. Excite the compound across a range of wavelengths (e.g., from 300 nm to 550 nm) and record the emission spectra (e.g., from 350 nm to 750 nm) for each. This will reveal the compound's optimal excitation and emission peaks.
-
Analysis: Compare Gallopamil's emission spectrum with the excitation and emission spectra of your assay's fluorophore. A significant overlap indicates a high potential for direct interference.[10]
Step 2: Implement a "Compound-Only" Control
This is the most direct way to quantify the signal contribution from Gallopamil alone.
Experimental Protocol 2: Autofluorescence Control Plate
-
Plate Setup:
-
Set A (Blank): Wells with assay buffer only.
-
Set B (Compound Control): Wells with assay buffer + this compound at the final assay concentration.
-
Set C (Assay Control): Wells with assay buffer + your fluorescent probe/reagent (e.g., Cal-520 AM).
-
Set D (Full Assay): Wells with your complete assay system (cells, dye, Gallopamil, etc.).
-
-
Measurement: Read the plate using the same instrument settings (filters, gain) as your main experiment.
-
Analysis: Subtract the average signal of the Blank (Set A) from the Compound Control (Set B). If the resulting value is significantly above zero, your compound is autofluorescent under these conditions. This value represents the background signal that must be subtracted from your full assay wells.[7]
Mechanism 2: Light Scattering
If this compound has poor solubility in your assay buffer, it can form precipitates or aggregates. These particles scatter the instrument's excitation light, which can be incorrectly measured by the detector as fluorescence, leading to an artificially high signal.[11][12]
Troubleshooting & Mitigation: Light Scattering
-
Visual Inspection: After adding Gallopamil to your assay plate, carefully inspect the wells against a dark background. Any visible turbidity or precipitation is a clear warning sign.[11]
-
Solubility Assessment: Test the solubility of Gallopamil at your working concentration in the assay buffer before the experiment.
-
Detergent Addition: Including a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer can prevent compound aggregation and reduce scattering.[11][12] Run a control to ensure the detergent does not affect your biological system.
Diagram: Initial Troubleshooting Workflow for High Signal
Caption: Workflow for diagnosing high signal interference.
FAQ 2: My fluorescence signal is lower than expected or disappears at high Gallopamil concentrations. What is happening?
This phenomenon is often caused by the Inner Filter Effect (IFE) , a form of fluorescence quenching where the test compound absorbs either the excitation light before it reaches the fluorophore (primary IFE) or the emitted light before it reaches the detector (secondary IFE).[13][14][15] This effect is concentration-dependent and can be easily misinterpreted as biological inhibition.
The linearity of a fluorescence assay is typically lost when the absorbance of the solution exceeds 0.1 to 0.2 AU.[16]
Troubleshooting & Mitigation: Inner Filter Effect
Step 1: Analyze Absorbance Data
Using the absorbance spectrum you generated in Protocol 1, check the absorbance value of your Gallopamil solution at the excitation and emission wavelengths of your assay fluorophore (e.g., for Fluo-4, check absorbance around 494 nm and 516 nm). If the value is >0.1, IFE is highly probable.[14][16]
Step 2: Perform a Quenching Control Experiment
This experiment determines if Gallopamil is quenching the signal of an already-fluorescing product.
Experimental Protocol 3: Fluorescence Quenching Assay
-
Generate Fluorescent Signal: In a set of wells, run your assay to completion without any test compounds to generate a stable, fluorescent product. For a calcium assay, this could involve treating cells with a known agonist to produce a sustained calcium signal.
-
Add Compound: Add this compound at various concentrations to these wells.
-
Measure: Read the fluorescence intensity immediately after compound addition.
-
Analysis: A concentration-dependent decrease in fluorescence upon the addition of Gallopamil indicates a quenching effect or IFE.[11]
Step 3: Mitigation Strategies
-
Reduce Path Length: If possible, use lower volume assay plates (e.g., 384-well or 1536-well) or instruments that read from the bottom. This reduces the path length the light travels through the interfering solution.
-
Lower Compound Concentration: The simplest solution is to work at Gallopamil concentrations where its absorbance is negligible (<0.1 AU).[14]
-
Mathematical Correction: For advanced applications, correction factors can be applied to the data using the measured absorbance values. These methods can extend the linear range of the assay but require careful validation.[16][17]
-
Switch to a Red-Shifted Dye: This is often the most effective solution, as Gallopamil's absorbance is likely to be much lower at the longer excitation and emission wavelengths of red dyes (see FAQ 3).[6]
Diagram: The Inner Filter Effect (IFE)
Caption: Gallopamil can absorb excitation or emission light.
FAQ 3: How can I proactively avoid Gallopamil interference in my calcium assay?
The most robust strategy to minimize interference is to separate the spectral properties of your compound from your reporter dye. Since many organic small molecules like Gallopamil tend to fluoresce and absorb in the blue-green region of the spectrum, moving to a red-shifted assay is highly effective.[6][15]
Strategy: Shift to Longer Wavelength Dyes
By selecting a fluorescent dye that excites and emits at longer wavelengths (i.e., is "red-shifted"), you move your signal away from the region where Gallopamil is most likely to interfere.
Diagram: Mitigating Spectral Overlap
Caption: Red-shifted dyes minimize spectral overlap.
Data Presentation: Comparison of Calcium Indicators
The table below summarizes common green and red-shifted calcium indicators. For assays involving potentially interfering compounds like Gallopamil, choosing a dye from the "Red-Shifted" category is strongly recommended.
| Indicator Name | Type | Excitation Max (nm) | Emission Max (nm) | Kd for Ca2+ | Key Advantages |
| Fluo-4 [18][19] | Green | ~494 | ~516 | ~345 nM | Bright signal, large dynamic range. |
| Cal-520® [18][20] | Green | ~492 | ~514 | ~320 nM | High signal-to-noise, good cell retention. |
| Calbryte™ 520 [18][19] | Green | ~492 | ~514 | ~1200 nM | Very high signal-to-noise, no probenecid needed. |
| Rhod-3 [21] | Red | ~542 | ~565 | ~320 nM | Red-shifted, suitable for multiplexing with GFP. |
| X-Rhod-1 [21] | Red | ~580 | ~602 | ~600 nM | Further red-shifted, good for tissues with high autofluorescence. |
| MaPCa-619 [22] | Red | ~599 | ~619 | High Affinity | Targetable to specific proteins (HaloTag). |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dcchemicals.com [dcchemicals.com]
- 3. Gallopamil | C28H40N2O5 | CID 1234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatographic (HPLC) assay using fluorescence detection for the simultaneous determination of gallopamil and norgallopamil in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Spectral Overlap - Flow Core – Syracuse University [flowcore.syr.edu]
- 9. MyScope [myscope.training]
- 10. Explore Innovative Techniques to Separate Fluorophores with Overlapping Spectra | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 11. benchchem.com [benchchem.com]
- 12. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental correction for the inner-filter effect in fluorescence spectra - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 15. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. static.horiba.com [static.horiba.com]
- 17. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resources.biomol.com [resources.biomol.com]
- 19. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 20. A highly sensitive fluorescent indicator dye for calcium imaging of neural activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Reagents for Reporting Changes in Calcium Concentrations | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Best Practices for Storing Gallopamil Hydrochloride in DMSO
Welcome to the Technical Support Center. This guide provides in-depth information and practical advice for researchers, scientists, and drug development professionals on the optimal storage of Gallopamil Hydrochloride solutions in Dimethyl Sulfoxide (DMSO). Ensuring the stability of your compound stocks is paramount for reproducible and accurate experimental results. This document offers a detailed comparison of storage at -20°C versus -80°C, protocols for handling, and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage temperature for long-term stability of this compound in DMSO?
For long-term storage, it is highly recommended to store this compound stock solutions in anhydrous DMSO at -80°C.[1][2] At this temperature, chemical degradation and other detrimental processes are significantly minimized, preserving the integrity of the compound for extended periods.
Q2: Can I store my this compound DMSO stock at -20°C?
Storage at -20°C is suitable for short-term use or for working aliquots that will be consumed within a few weeks to a month.[1][3] While more convenient than -80°C, this temperature is not ideal for long-term storage as the rate of potential degradation, while slowed, is greater than at -80°C.
Q3: How do freeze-thaw cycles impact the stability of my this compound stock?
Repeated freeze-thaw cycles can significantly compromise the stability of your stock solution.[1][4] Each cycle increases the risk of introducing atmospheric moisture, which can lead to hydrolysis of the compound. It can also cause the compound to precipitate out of solution. To mitigate this, it is best practice to prepare single-use aliquots.
Q4: Does the quality of DMSO matter for storing this compound?
Absolutely. The purity and water content of the DMSO used are critical factors.[1][5] DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[1][6] This absorbed water can lead to the degradation of water-sensitive compounds. Therefore, always use anhydrous, high-purity DMSO (at least 99.9% pure) for preparing stock solutions.[5]
Q5: What are the visual signs of degradation or instability in my this compound DMSO stock?
Regular visual inspection of your stock solutions is a good laboratory practice.[2] Signs of potential degradation or contamination include any discoloration, the appearance of precipitates, or phase separation.[2] If you observe any of these changes, it is advisable to perform an analytical quality control check, such as HPLC, before using the stock in an experiment.
Storage Temperature Comparison: -20°C vs. -80°C
The choice between storing your this compound DMSO solution at -20°C or -80°C depends on your experimental timeline and needs. The following table summarizes the key considerations and general stability expectations based on available literature for small molecules in DMSO.[1]
| Feature | Storage at -20°C | Storage at -80°C | Rationale & Expert Insight |
| Recommended Duration | Short-term (days to weeks) | Long-term (months to years)[3] | Lower temperatures significantly slow down chemical degradation pathways. |
| Risk of Degradation | Moderate | Minimal | At -80°C, molecular motion is greatly reduced, minimizing the chances of degradation reactions. |
| Freeze-Thaw Stability | Susceptible to degradation | Less susceptible but still a risk | Aliquoting is crucial for both temperatures to avoid repeated freeze-thaw cycles.[1] |
| Water Absorption | Higher risk during handling | Lower risk if handled quickly | DMSO is less viscous at -20°C, potentially increasing exposure time to air during handling. |
| Best For | Working aliquots for immediate use | Archival stocks, long-term studies | Preserves compound integrity for the duration of lengthy research projects. |
| Expected Purity (General) | >95% for 1 month, 85-95% for 3 months[1] | >95% for 6 months, >90% for 12 months[1] | These are general estimates; stability can be compound-specific. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a stable, high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO (≥99.9%)
-
Sterile, amber glass vials or polypropylene tubes with secure caps
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-handling: Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature before opening to minimize moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Mixing: Tightly cap the vial and vortex vigorously for 2-3 minutes. If complete dissolution is not achieved, sonicate the vial in a water bath for 5-10 minutes.[1]
-
Visual Inspection: Ensure the solution is clear and free of any particulate matter.
Protocol 2: Aliquoting and Storage for Optimal Stability
To prevent degradation from repeated freeze-thaw cycles and moisture contamination, proper aliquoting is essential.
Procedure:
-
Dispensing: Immediately after preparation, dispense the stock solution into single-use aliquots (e.g., 10 µL or 20 µL) in sterile, light-protected tubes.[1] Amber vials or tubes are recommended to protect from light.
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and aliquot number.
-
Storage:
-
Usage: When needed, remove a single aliquot from the freezer and allow it to thaw completely at room temperature. Once thawed, use the entire aliquot for your experiment. Do not refreeze any remaining solution.
Visualizing the Workflow
Caption: Workflow for preparing and storing Gallopamil HCl in DMSO.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms in the stock solution upon thawing. | 1. The concentration may be too high for the solution to remain stable. 2. The compound has come out of solution due to freeze-thaw cycles.[1] | 1. Gently warm the vial and vortex/sonicate to try and redissolve the precipitate. 2. If precipitation persists, consider preparing a fresh stock at a slightly lower concentration. 3. Always use single-use aliquots to minimize this issue. |
| Inconsistent experimental results using the same stock. | 1. Degradation of the compound over time, especially if stored at -20°C for an extended period. 2. Inconsistent thawing or handling of the stock solution. 3. Contamination of the stock. | 1. Prepare fresh working aliquots from a long-term stock stored at -80°C. 2. Perform a quality control check (e.g., HPLC-MS) on the stock to verify its integrity. 3. Ensure a standardized procedure for thawing and handling aliquots. |
| Discoloration of the DMSO stock solution. | 1. Chemical degradation of this compound. 2. Oxidation due to exposure to air. 3. Contamination from the storage container or handling. | 1. Discard the discolored stock solution. 2. Prepare a fresh stock using high-purity, anhydrous DMSO and proper handling techniques. 3. Ensure storage containers are made of appropriate materials like glass or polypropylene.[2][7] |
Understanding Stability: Key Factors
The stability of this compound in DMSO is influenced by several chemical and physical factors. While specific degradation pathways in DMSO are not extensively documented in readily available literature, general principles of chemical stability apply.
Caption: Key factors affecting the stability of compounds in DMSO.
Gallopamil, a derivative of verapamil, contains functional groups such as ethers and a nitrile, which could be susceptible to hydrolysis in the presence of water, especially over long periods or at higher temperatures.[8][9] Additionally, like many complex organic molecules, it can be prone to oxidation.[10] Storing at -80°C in anhydrous DMSO within a tightly sealed container minimizes these risks by reducing molecular motion and limiting exposure to water and oxygen.
References
-
Cheng, X., Hochlowski, J., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. Available at: [Link]
-
Etra Organics. (2025). How to Use DMSO Safely | Best Practices & Common Mistakes. Available at: [Link]
-
Quora. (2018). What is the best way of storing a DMSO in a research lab?. Available at: [Link]
-
Anonymous. (2024). Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts. Available at: [Link] (Note: A placeholder URL is used as the original source may not be persistently available; the content is synthesized from the provided search results).
-
Kozikowski, B. A., Burt, T. M., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening. Available at: [Link]
-
Heng, F. K., & McEvoy, G. K. (1994). Gallopamil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in ischaemic heart disease. Drugs, 47(1), 93–115. Available at: [Link]
-
Hill, S. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts [greenskybio.com]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
- 6. quora.com [quora.com]
- 7. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 8. Gallopamil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in ischaemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. METHOXYVERAPAMIL HYDROCHLORIDE | 16662-46-7 [chemicalbook.com]
- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]
Technical Support Center: Gallopamil Hydrochloride Dosage Adjustment for Animal Models
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Gallopamil Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on dosage selection and adjustment in preclinical animal models. Our goal is to move beyond simple step-by-step instructions and offer a deeper understanding of the pharmacological principles that govern interspecies dosing.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to address the most common challenges and questions encountered during experimental design with this compound.
Q1: Why is my initial Gallopamil dose, scaled by body weight from another species, causing adverse effects or showing no efficacy?
This is a frequent and critical issue that stems from the misconception that a simple mg/kg dose is equivalent across different species. The physiological and metabolic differences between, for instance, a mouse and a dog, are substantial. Two key principles explain this:
-
Allometric Scaling: Drug metabolism, clearance, and distribution do not scale linearly with body weight. Instead, they are more closely related to the Body Surface Area (BSA), which accounts for differences in metabolic rate.[1][2] Smaller animals have a much higher metabolic rate relative to their body weight, meaning they often clear drugs faster and may require a higher mg/kg dose to achieve the same therapeutic exposure as a larger animal.[3]
-
Species-Specific Metabolism: Gallopamil, like its parent compound verapamil, is metabolized extensively by Cytochrome P450 (CYP) enzymes in the liver and intestine.[4][5] The expression, activity, and specific isoforms of these enzymes can vary dramatically between species.[6] For example, studies on verapamil have shown that conjugation of metabolites is much weaker in dogs compared to other species like rats or humans.[5] Furthermore, the direction of stereoselective metabolism seen in rats can be the opposite of that in humans.[7] These metabolic differences can lead to vastly different pharmacokinetic profiles (e.g., bioavailability, half-life), altering both the efficacy and toxicity of a given dose.
Therefore, direct conversion of a mg/kg dose without accounting for BSA and metabolic differences is a primary cause of unexpected experimental outcomes.
Q2: How can I rationally estimate a starting dose for this compound in a new animal model?
A systematic approach is required, starting with an estimation based on allometric scaling from a known effective dose in another species, followed by empirical dose-range finding studies.
Step 1: Allometric Scaling Calculation
The most accepted method is to convert the known dose to a Human Equivalent Dose (HED) and then scale it to the new animal species. This is done using K_m factors, which normalize for the body weight to BSA ratio.[8]
The formula is: Animal Dose (mg/kg) = Human Dose (mg/kg) × (Animal K_m / Human K_m)
Or, to convert from one animal species to another: Dose in Species B (mg/kg) = Dose in Species A (mg/kg) × (K_m of Species A / K_m of Species B) [1]
Table 1: Dose Conversion Factors (K_m) for Allometric Scaling
| Species | Body Weight (kg) | Body Surface Area (m²) | K_m Factor (Weight/BSA) |
|---|---|---|---|
| Human | 60 | 1.62 | 37 |
| Mouse | 0.02 | 0.0066 | 3 |
| Rat | 0.15 | 0.025 | 6 |
| Rabbit | 1.5 | 0.15 | 12 |
| Dog | 10 | 0.50 | 20 |
Source: Adapted from Nair AB, Jacob S. J Basic Clin Pharma. 2016.[1][9]
Example Calculation: Let's say a study reports an effective intravenous (IV) dose of 0.2 mg/kg in rats.[10] You want to estimate a starting dose for a dog.
-
Convert Rat Dose to HED:
-
HED (mg/kg) = Rat Dose (mg/kg) × (Rat K_m / Human K_m)
-
HED (mg/kg) = 0.2 mg/kg × (6 / 37) ≈ 0.032 mg/kg
-
-
Convert HED to Dog Dose:
-
Dog Dose (mg/kg) = HED (mg/kg) × (Dog K_m / Human K_m)
-
Dog Dose (mg/kg) = 0.032 mg/kg × (20 / 37) ≈ 0.017 mg/kg
-
This calculated value is a starting point for your dose-finding studies, not a definitive therapeutic dose.
Step 2: Dose-Range Finding Study
This is a mandatory step to ensure safety and efficacy.
-
Start with a dose significantly lower than your allometrically scaled estimate (e.g., 1/10th).
-
Administer escalating doses to small groups of animals.
-
Carefully monitor for both therapeutic effects (e.g., changes in blood pressure, heart rate) and signs of toxicity (see Troubleshooting Q4).
-
This process allows you to establish the No-Observed-Adverse-Effect-Level (NOAEL) and identify a dose range for your main study.[11]
Experimental Workflows & Protocols
Workflow for Determining an Optimal Gallopamil Dose
This diagram illustrates the logical flow from initial planning to establishing a working dose for your definitive experiments.
Caption: Decision workflow for Gallopamil dose selection.
Q3: What are some reported effective doses of Gallopamil in common animal models?
The following table summarizes doses reported in peer-reviewed literature. These should be used as reference points to inform your own dose-finding studies, as the optimal dose is highly dependent on the specific animal strain, disease model, and experimental endpoint.
Table 2: Reported Effective Doses of Gallopamil in Preclinical Models
| Animal Model | Indication / Model | Route | Dosage Regimen | Reference |
|---|---|---|---|---|
| Rat (Wistar) | Ventricular Arrhythmia | IV | 0.2 mg/kg (over 5 min) | [10] |
| Dog (Beagle) | Ventricular Arrhythmia | IV | IC₅₀ plasma concentration: 32 ng/mL | [12] |
| Dog (Anesthetized) | Myocardial Ischemia (LAD occlusion) | IV | 25 µg/kg bolus, then 2.5 µg/kg/min infusion | [13] |
| Dog (Anesthetized) | Myocardial Infarction | IV | 0.08 mg/kg bolus, then 0.2 mg/kg/hr infusion for 6 hrs | [14] |
| Rabbit | Myocardial Ischemia & Reperfusion | SC | 2 mg/kg, twice daily for 5-6 days |[15] |
Note: For comparison, studies with the related compound Verapamil in Spontaneously Hypertensive Rats (SHR) have used doses of 0.75-0.9 g/L in drinking water for chronic studies.[16][17]
Q4: My animals are showing signs of bradycardia, hypotension, and lethargy. What should I do?
These are classic signs of overdose with a calcium channel blocker. Gallopamil's mechanism of action involves reducing heart rate, decreasing myocardial contractility, and causing vasodilation.[12] Excessive dosage will lead to severe bradycardia (slow heart rate) and hypotension (low blood pressure), resulting in poor organ perfusion and lethargy.
Immediate Troubleshooting Steps:
-
Cease Administration Immediately: Stop dosing the affected cohort.
-
Provide Supportive Care: Consult with your institution's veterinary staff immediately. Supportive care may include fluid administration and maintaining body temperature.
-
Review Your Dosing Protocol:
-
Dose Calculation: Double-check all calculations, including the allometric scaling and any dilution factors.
-
Dose-Ranging Study: The appearance of these signs indicates that you have exceeded the maximum tolerated dose. Your dose-ranging study should be redesigned to include lower doses to properly establish the NOAEL.[18]
-
Route of Administration: Intravenous administration leads to rapid peak plasma concentrations and a higher risk of acute toxicity compared to subcutaneous or oral routes.[19] Consider if a slower infusion or a different route is more appropriate for your study's goals.
-
Q5: How should I prepare this compound for in-vivo administration?
This compound is a salt that requires a suitable vehicle for solubilization, especially for parenteral routes. The final formulation must be sterile, particularly for IV injection.[8]
Protocol 1: Preparation for Intravenous (IV) Injection
This protocol is based on common vehicles used for similar compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
PEG300 (Polyethylene glycol 300), sterile
-
Tween-80, sterile
-
0.9% Saline, sterile
-
Sterile conical tubes and syringes
-
0.22 µm sterile syringe filter
Procedure:
-
Prepare Stock Solution: In a sterile tube, first dissolve the this compound powder in a small volume of DMSO to create a concentrated stock solution. For example, create a 10 mg/mL stock.
-
Add Co-solvents: Sequentially add the other vehicle components. A commonly used vehicle ratio is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Step-wise Mixing: To prepare a 1 mL final solution, add 100 µL of your 10 mg/mL DMSO stock to 400 µL of PEG300 and mix thoroughly. Then, add 50 µL of Tween-80 and mix again. Finally, add 450 µL of sterile saline to reach the final volume of 1 mL. This results in a final drug concentration of 1 mg/mL.
-
Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile vial. This is a critical step to remove any potential microbial contamination or micro-precipitates.[8]
-
Verification: The final solution should be clear and free of any visible precipitates. Prepare fresh on the day of use.
Protocol 2: Preparation for Oral Gavage
For oral administration, the formulation does not need to be sterile, but it must be a homogenous solution or suspension to ensure accurate dosing.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% Methylcellulose in purified water, or Corn Oil)
-
Mortar and pestle (if preparing a suspension)
-
Magnetic stirrer and stir bar
-
Graduated cylinders and beakers
Procedure (for Suspension):
-
Weigh Compound: Accurately weigh the required amount of this compound.
-
Levigation: If using methylcellulose, place the powder in a mortar. Add a small amount of the vehicle and triturate with the pestle to form a smooth, uniform paste. This prevents clumping.
-
Dilution: Gradually add the remaining vehicle in small portions while stirring continuously.
-
Homogenize: Transfer the mixture to a beaker with a magnetic stir bar and stir for 15-30 minutes to ensure a homogenous suspension.
-
Administration: Stir the suspension immediately before drawing each dose into the gavage syringe to prevent settling and ensure consistent dosing.[19]
Mechanistic Insights
Understanding the metabolic fate of Gallopamil is crucial for interpreting interspecies differences in drug response.
Metabolic Pathways of Gallopamil
The primary routes of metabolism in humans involve enzymatic processes in the liver, leading to the formation of multiple metabolites.[4] While animal-specific data for Gallopamil is limited, the pathways are expected to be similar to those of verapamil.
Caption: Primary metabolic pathways of Gallopamil.
References
-
Effects of gallopamil, a Ca2+ channel blocker in models of ventricular arrhythmia in dogs. European Journal of Pharmacology. Available at: [Link]
-
Effects of the calcium antagonist gallopamil on the increase of myocardial extracellular potassium activity during LAD occlusion in dogs. PubMed. Available at: [Link]
-
Metabolism of the calcium antagonist gallopamil in man. PubMed. Available at: [Link]
-
Pharmacokinetics and pharmacodynamics of the enantiomers of gallopamil. PubMed. Available at: [Link]
-
accessdata.fda.gov. FDA. Available at: [Link]
-
Tufts University. Cardiology Drug Formulary – CardioRush. Available at: [Link]
-
Metabolism of propafenone and verapamil by cryopreserved human, rat, mouse and dog hepatocytes: comparison with metabolism in vivo. PubMed. Available at: [Link]
-
Do pharmacodynamics and pharmacokinetics of the drug in animals are the same as in human? Biology Stack Exchange. Available at: [Link]
-
Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction. PubMed. Available at: [Link]
-
Sustained beneficial effects of gallopamil (D600) on size of myocardial infarction 24 hours after coronary artery occlusion in dogs. PubMed. Available at: [Link]
-
Gallopamil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in ischaemic heart disease. PubMed. Available at: [Link]
-
TOXICITY STUDIES IN PRECLINICAL DEVELOPMENT OF A NCE - FOCUSS ON CAPTOPRIL. ijrpr. Available at: [Link]
-
accessdata.fda.gov. FDA. Available at: [Link]
-
Effect of D-600 on ischemic and reperfused rabbit myocardium: relation with timing and modality of administration. PubMed. Available at: [Link]
-
[Comparison of effects of verapamil and those of nicardipine on myocardial ischemia and reperfusion injury: a study in an in situ rabbit model]. PubMed. Available at: [Link]
-
Nair AB, Jacob S. A simple practice guide for dose conversion between animals and human. J Basic Clin Pharma. 2016;7(2):27-31. Available at: [Link]
-
Non-clinical studies in the process of new drug development - Part II: Good laboratory practice, metabolism, pharmacokinetics, safety and dose translation to clinical studies. PubMed Central. Available at: [Link]
-
Effects of long-term verapamil treatment on blood pressure, cardiac hypertrophy and collagen metabolism in spontaneously hypertensive rats. PubMed. Available at: [Link]
-
A simple practice guide for dose conversion between animals and human. PubMed. Available at: [Link]
-
Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. Chemsafetypro. Available at: [Link]
-
Effects of verapamil on blood pressure and heart rate in neurogenic hypertensive rats. PubMed. Available at: [Link]
-
Pre-clinical animal models are poor predictors of human toxicities in phase 1 oncology clinical trials. PubMed Central. Available at: [Link]
-
High-calcium diet in spontaneously hypertensive rats: intervention with calcium antagonist verapamil. PubMed. Available at: [Link]
-
Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. PubMed Central. Available at: [Link]
-
Treatment with verapamil reduces blood pressure and tends to normalize vascular responsiveness and ion transport in the spontaneously hypertensive rat. PubMed. Available at: [Link]
-
PHARMACOKINETICS OF THE ENANTIOMERS OF VERAPAMIL AFTER INTRAVENOUS AND ORAL ADMINISTRATION OF RACEMIC VERAPAMIL IN A RAT MODEL. Semantic Scholar. Available at: [Link]
-
Enhanced bioavailability of verapamil after oral administration with hesperidin in rats. PubMed. Available at: [Link]
-
Quantitative analysis of pharmacokinetic profiles of verapamil and drug-drug interactions induced by a CYP inhibitor using a stable isotope-labeled compound. PubMed. Available at: [Link]
-
Physiological pharmacokinetics and pharmacodynamics of (+/-)-verapamil in female rats. PubMed. Available at: [Link]
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- 1. Gallopamil | C28H40N2O5 | CID 1234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. oral gavage administration: Topics by Science.gov [science.gov]
- 3. Effects of verapamil on blood pressure and heart rate in neurogenic hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of the calcium antagonist gallopamil in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of propafenone and verapamil by cryopreserved human, rat, mouse and dog hepatocytes: comparison with metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PHARMACOKINETICS OF THE ENANTIOMERS OF VERAPAMIL AFTER INTRAVENOUS AND ORAL ADMINISTRATION OF RACEMIC VERAPAMIL IN A RAT MODEL | Semantic Scholar [semanticscholar.org]
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- 13. Effects of the calcium antagonist gallopamil on the increase of myocardial extracellular potassium activity during LAD occlusion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sustained beneficial effects of gallopamil (D600) on size of myocardial infarction 24 hours after coronary artery occlusion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of D-600 on ischemic and reperfused rabbit myocardium: relation with timing and modality of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Cell Viability Challenges with Gallopamil Hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Gallopamil Hydrochloride. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding cell viability issues that may arise when using high concentrations of this compound in your in vitro experiments. As a Senior Application Scientist, my goal is to blend established scientific principles with practical, field-proven insights to help you achieve accurate and reproducible results.
Understanding the Core Issue: The Challenge of High Concentrations
This compound is a phenylalkylamine calcium channel blocker, a methoxy derivative of Verapamil, that primarily targets L-type calcium channels.[1] By inhibiting the influx of calcium into cells, it disrupts a key secondary messenger involved in a multitude of cellular processes.[2] While this makes it a valuable tool for studying calcium signaling and for its therapeutic potential, high concentrations can lead to off-target effects and direct cytotoxicity, complicating the interpretation of experimental data. This guide will walk you through understanding these effects and troubleshooting the challenges they present.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions about this compound and its impact on cell viability.
Q1: What is the primary mechanism of action of this compound?
This compound is a potent antagonist of L-type voltage-gated calcium channels.[3] In normal physiological processes, the influx of extracellular calcium through these channels triggers a cascade of events, including muscle contraction and neurotransmitter release. Gallopamil blocks these channels, reducing intracellular calcium concentrations and thereby inhibiting these downstream effects.
Q2: Why am I seeing a significant drop in cell viability at high concentrations of this compound?
While the primary target of Gallopamil is the L-type calcium channel, high concentrations can lead to several off-target effects that contribute to cytotoxicity:
-
Mitochondrial Dysfunction: Calcium homeostasis is critical for mitochondrial function. Disruption of calcium influx can impact mitochondrial membrane potential and ATP production, leading to cellular stress and apoptosis.[4]
-
Induction of Apoptosis: Studies on the closely related compound Verapamil have shown that at high concentrations, it can induce apoptosis. This may occur through various mechanisms, including the activation of caspase cascades.[5][6]
-
Interaction with Multidrug Resistance Proteins (MRPs): Verapamil is a known inhibitor of P-glycoprotein and other MRPs. At high concentrations, this interaction can lead to complex cellular responses, including the extrusion of vital molecules like glutathione, which can trigger apoptosis in some cell types.
-
General Cellular Stress: The introduction of any small molecule at high concentrations can induce a stress response in cells, leading to a decrease in proliferation and viability.
Q3: What is a typical effective vs. cytotoxic concentration range for Gallopamil and its analog, Verapamil?
The effective concentration of Gallopamil and Verapamil is highly dependent on the cell line and the specific biological question being investigated. The cytotoxic concentration can also vary significantly. Below is a summary of reported IC50 values for Verapamil in various cell lines to provide a general reference. It is crucial to determine the optimal concentration range for your specific cell line and experimental setup through a dose-response study.
| Cell Line | Compound | IC50 Value (µM) | Assay | Duration |
| Human Retinal Pigment Epithelial | Verapamil | 14.6 | Cell Count | 3 days |
| Human Retinal Pigment Epithelial | Verapamil | 11.3 | [3H]-thymidine | 3 days |
| Human Colonic Tumor (HCT) | Verapamil | Dose-dependent inhibition from 1-500 µM | MTT | 6-48 hours |
| Human Monocytic (U937) | Verapamil | ~1000 (LD50) | MTT | 72 hours |
| Human Monocytic (THP-1) | Verapamil | ~1290 (LD50) | MTT | 72 hours |
| Human Embryonic Kidney (HEK293) | Verapamil | Growth inhibition observed from 3.13-200 µM | MTT | Not specified |
This table is for informational purposes and includes data for the closely related compound Verapamil.[2][5][7][8] Researchers should always perform their own dose-response experiments.
Part 2: Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered when working with high concentrations of this compound.
Issue 1: Unexpectedly High Cytotoxicity at Seemingly Low Concentrations
Q: I'm observing significant cell death at concentrations I expected to be non-toxic based on the literature. What could be the cause?
A: Several factors could be at play. Let's break them down in a logical troubleshooting workflow.
Caption: Troubleshooting workflow for unexpected high cytotoxicity.
-
Step 1: Verify Stock Solution Concentration & Integrity:
-
Causality: An error in calculating the stock solution concentration or degradation of the compound can lead to dosing cells with a much higher concentration than intended. This compound solutions should be prepared fresh and stored properly to avoid degradation.
-
Action: Recalculate your stock solution concentration. If possible, verify the concentration using an analytical method like UV-Vis spectrophotometry. Prepare a fresh stock solution from the powdered compound. For a detailed protocol on preparing a stock solution, refer to the Experimental Protocols section below.
-
-
Step 2: Check Solvent (e.g., DMSO) Toxicity:
-
Causality: The solvent used to dissolve this compound, typically DMSO, can be cytotoxic at certain concentrations. The final concentration of DMSO in your cell culture medium should generally not exceed 0.5%, and for some sensitive cell lines, it should be even lower.
-
Action: Run a vehicle control experiment where you treat cells with the same concentrations of the solvent used in your drug dilutions, but without the drug. This will allow you to determine the cytotoxic threshold of the solvent for your specific cell line.
-
-
Step 3: Assess Cell Health & Passage Number:
-
Causality: Unhealthy cells or cells at a high passage number can be more sensitive to chemical treatments. Cells should be in the logarithmic growth phase and at a low passage number for optimal and consistent results.
-
Action: Visually inspect your cells under a microscope for signs of stress, such as rounding, detachment, or granularity, before starting the experiment. Always use cells within a defined passage number range.
-
-
Step 4: Evaluate Cell Seeding Density:
-
Causality: Too low a cell seeding density can make cells more susceptible to drug-induced toxicity. Conversely, over-confluency can lead to nutrient depletion and cell death, confounding your results.
-
Action: Perform a cell seeding density optimization experiment to determine the optimal number of cells per well for your assay duration.
-
-
Step 5: Consider Cell Line Sensitivity:
-
Causality: Different cell lines have varying expression levels of L-type calcium channels and different sensitivities to disruptions in calcium homeostasis.
-
Action: If you are using a new cell line, it is essential to perform a broad dose-response experiment to establish its specific sensitivity to this compound.
-
-
Step 6: Review Experimental Protocol:
-
Causality: Inconsistencies in incubation times, media changes, or other protocol steps can introduce variability.
-
Action: Ensure your experimental protocol is standardized and followed consistently.
-
Issue 2: Inconsistent or Non-Reproducible Viability Assay Results
Q: My cell viability assay results are highly variable between replicates and experiments. How can I improve consistency?
A: Inconsistent results often point to issues with the assay itself or with compound handling. Let's explore the potential causes and solutions.
-
Potential Cause 1: Interference with the Viability Assay (e.g., MTT Assay)
-
Causality: Gallopamil, like other small molecules, can potentially interfere with the chemistry of tetrazolium-based assays like MTT. This can happen in a few ways:
-
Direct Reduction of MTT: The compound itself might have reducing properties that convert MTT to formazan, leading to a false-positive signal (higher apparent viability).
-
Altered Mitochondrial Activity: Since Gallopamil can affect mitochondrial function, it may alter the rate of MTT reduction independent of cell death, leading to an inaccurate reflection of viability.
-
-
Troubleshooting Steps:
-
Run a Cell-Free Control: Add this compound to wells containing only cell culture medium and the MTT reagent. If you observe a color change, your compound is directly reducing the MTT.
-
Microscopic Examination: Always visually inspect your cells under a microscope before and after treatment. If the MTT assay shows high viability but your cells appear rounded, detached, and unhealthy, it's a strong indication of assay interference. You may observe morphological changes such as a shift from a spindle to a stellate shape.[9]
-
Switch to an Alternative Viability Assay: If you suspect interference, use an assay with a different mechanism. Good alternatives include:
-
Trypan Blue Exclusion Assay: A simple, direct measure of membrane integrity.
-
Resazurin (AlamarBlue) Assay: Measures overall metabolic activity through a different enzymatic pathway.[10]
-
ATP-Based Assays (e.g., CellTiter-Glo®): Quantifies ATP levels as an indicator of viable, metabolically active cells.[11]
-
For detailed protocols on these alternative assays, see the Experimental Protocols section.
-
-
-
-
Potential Cause 2: Compound Precipitation
-
Causality: this compound may have limited solubility in your culture medium, especially at high concentrations. Precipitation of the compound will lead to inconsistent dosing and results.
-
Troubleshooting Steps:
-
Visual Inspection: After preparing your drug dilutions in the culture medium, inspect them for any signs of precipitation (cloudiness or visible particles).
-
Solubility Test: Perform a formal solubility test of this compound in your specific cell culture medium.
-
Stock Solution Preparation: Ensure your stock solution is fully dissolved before making further dilutions. Sonication may aid in dissolution.[12]
-
-
Caption: Workflow for troubleshooting MTT assay interference.
Part 3: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments discussed in this guide.
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a sterile, high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
Procedure:
-
Calculate the required mass: Determine the mass of this compound powder needed to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of this compound is approximately 521.1 g/mol .
-
Example for a 10 mM stock solution in 1 mL:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 0.001 L * 521.1 g/mol = 0.005211 g = 5.211 mg
-
-
-
Weigh the powder: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the tube. For a 10 mM stock, you would add 1 mL of DMSO to 5.211 mg of powder.
-
Ensure complete dissolution: Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[12]
-
Sterile filter (optional but recommended): For long-term storage and to ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a sterile vial.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. A stock solution in DMSO is typically stable for several months when stored properly.[3]
Protocol 2: Resazurin (AlamarBlue) Cell Viability Assay
Objective: To assess cell viability based on the metabolic reduction of resazurin.
Materials:
-
Cells cultured in a 96-well plate
-
Resazurin solution (commercially available or prepared in-house)
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader
Procedure:
-
Cell seeding and treatment: Seed cells at an optimized density in a 96-well plate and treat with this compound for the desired duration. Include appropriate controls (untreated cells, vehicle control, and media-only blank).
-
Prepare Resazurin solution: If preparing in-house, dissolve resazurin sodium salt in sterile PBS to a stock concentration of 0.15 mg/mL and filter sterilize.[13] This stock can be stored at 4°C, protected from light.
-
Add Resazurin: At the end of the treatment period, add resazurin solution to each well to a final concentration of approximately 10% of the total volume (e.g., 10 µL of resazurin solution to 100 µL of media).
-
Incubate: Incubate the plate at 37°C for 1-4 hours, protected from light. The optimal incubation time should be determined empirically for your cell line.[13]
-
Measure fluorescence: Read the fluorescence on a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[13]
-
Data analysis: Subtract the average fluorescence of the media-only blank from all other readings. Express the viability of treated cells as a percentage of the vehicle control.
Protocol 3: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To quantify the number of viable cells by measuring ATP levels.
Materials:
-
Cells cultured in an opaque-walled 96-well plate
-
ATP-based viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell seeding and treatment: Seed cells at an optimized density in an opaque-walled 96-well plate (to prevent signal bleed-through) and treat with this compound.
-
Equilibrate the plate: At the end of the treatment period, allow the plate to equilibrate to room temperature for approximately 30 minutes.[11]
-
Prepare the assay reagent: Reconstitute the assay reagent according to the manufacturer's instructions.
-
Add the reagent: Add a volume of the assay reagent to each well equal to the volume of the cell culture medium (e.g., 100 µL of reagent to 100 µL of media).[11]
-
Mix and incubate: Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis. Then, incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
Measure luminescence: Read the luminescence on a plate reader.
-
Data analysis: Subtract the average luminescence of the media-only blank from all other readings. Express the viability of treated cells as a percentage of the vehicle control.
References
-
Effect of a calcium-channel blocker (verapamil) on the morphology, cytoskeleton and collagenase activity of human skin fibroblasts. (n.d.). PubMed. Retrieved from [Link]
-
(PDF) Structural effects of verapamil on cell membranes and molecular models. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Dissociation of the verapamil-induced enhancement of doxorubicin's cytotoxicity from changes in cellular accumulation or retention of doxorubicin in pancreatic cancer cell lines. (n.d.). PubMed. Retrieved from [Link]
-
Troubleshooting resazurin cell viability assay using HepG2 cells? (2016, December 7). ResearchGate. Retrieved from [Link]
-
The Ca2+ Channel Blocker Verapamil Inhibits the In Vitro Activation and Function of T Lymphocytes: A 2022 Reappraisal. (n.d.). MDPI. Retrieved from [Link]
-
Resazurin Assay Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Cytotoxic Effect Of Verapamil On Human Embryonic Kidney Cell Line. (n.d.). International Journal of Scientific & Technology Research. Retrieved from [Link]
-
Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. (2024, March 26). PMC. Retrieved from [Link]
-
Verapamil Inhibits Mitochondria-Induced Reactive Oxygen Species and Dependent Apoptosis Pathways in Cerebral Transient Global Ischemia/Reperfusion. (n.d.). NIH. Retrieved from [Link]
-
The Effect of Calcium Canal Blocker, Verapamil, on Cell Cycle and Apoptosis in Acute Myeloid Leukemia Cancer Cell Line (HL-60). (n.d.). International Journal of Hematology and Oncology. Retrieved from [Link]
-
Digital cell image analysis of verapamil-induced effects in chemosensitive and chemoresistant neoplastic cell lines. (n.d.). PubMed. Retrieved from [Link]
-
Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. (2024, November 26). MDPI. Retrieved from [Link]
-
ATP Cell Viability Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]
-
Verapamil inhibits proliferation, migration and protein kinase C activity in human retinal pigment epithelial cells. (n.d.). PubMed. Retrieved from [Link]
-
IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.). ResearchGate. Retrieved from [Link]
-
IC50 values for breast cancer and normal cell lines after 24 h, 48 h... (n.d.). ResearchGate. Retrieved from [Link]
-
Calcium Channel Blocker Verapamil Enhances Endoplasmic Reticulum Stress and Cell Death Induced by Proteasome Inhibition in Myeloma Cells. (n.d.). PMC. Retrieved from [Link]
-
cytotoxicity ic50 values: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]
-
IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. (n.d.). ResearchGate. Retrieved from [Link]
-
A Fatal Case of Massive Verapamil Overdose: An Overview of the Treatment Options. (2021, August 25). Cureus. Retrieved from [Link]
-
A comparison of the modulation of antiblastics cytotoxicity by verapamil and dipyridamole in a human colon carcinoma cell line. (n.d.). PubMed. Retrieved from [Link]
-
Cytotoxicity induced by racemic verapamil and its enantiomers. Control... (n.d.). ResearchGate. Retrieved from [Link]
-
Protective Effects of Verapamil against H2O2-Induced Apoptosis in Human Lens Epithelial Cells. (2014, November 30). PubMed. Retrieved from [Link]
-
Gallopamil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in ischaemic heart disease. (n.d.). PubMed. Retrieved from [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (n.d.). NIH. Retrieved from [Link]
-
IC50 values of chemotherapeutic drugs in human cancer cells. (n.d.). ResearchGate. Retrieved from [Link]
-
IC50 values by cancer cell line and IC50 ratios for the comparison of... (n.d.). ResearchGate. Retrieved from [Link]
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- 2. makhillpublications.co [makhillpublications.co]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Verapamil Inhibits Mitochondria-Induced Reactive Oxygen Species and Dependent Apoptosis Pathways in Cerebral Transient Global Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uhod.org [uhod.org]
- 6. Calcium Channel Blocker Verapamil Enhances Endoplasmic Reticulum Stress and Cell Death Induced by Proteasome Inhibition in Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Verapamil inhibits proliferation, migration and protein kinase C activity in human retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijstr.org [ijstr.org]
- 9. Effect of a calcium-channel blocker (verapamil) on the morphology, cytoskeleton and collagenase activity of human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. This compound | Calcium Channel | TargetMol [targetmol.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. promega.com [promega.com]
Technical Support Center: Interpreting Unexpected Electrophysiological Results with Gallopamil Hydrochloride
Welcome to the technical support resource for researchers utilizing Gallopamil Hydrochloride in electrophysiological studies. This guide is designed to move beyond standard protocol and delve into the nuanced, often unexpected, results that can arise during experimentation. As a phenylalkylamine L-type calcium channel blocker, Gallopamil's effects can be more complex than a simple channel blockade.[1][2] This document provides in-depth troubleshooting guides and FAQs to help you interpret your data with confidence, ensuring the integrity and validity of your findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent L-type calcium channel blocker, a methoxy derivative of Verapamil.[2][3] Its principal mechanism is the inhibition of transmembrane calcium influx through voltage-gated L-type calcium channels (Ca_v1.2) in cardiac myocytes, vascular smooth muscle cells, and other excitable cells.[1][4] This blockade is achieved by binding to the intracellular side of the channel protein.[4] This reduction in Ca2+ influx leads to a decrease in myocardial contractility (negative inotropy), a slowing of the heart rate (negative chronotropy), and vasodilation.[5][6]
Q2: What are the expected, textbook electrophysiological effects of Gallopamil?
A2: In a typical cardiac action potential, you should expect to see:
-
Reduced Action Potential Plateau: The plateau phase (Phase 2) of the cardiac action potential is heavily dependent on L-type Ca2+ current. Gallopamil will shorten and lower the amplitude of this plateau.[1]
-
Prolonged AV Node Conduction: Gallopamil slows the conduction of electrical impulses through the atrioventricular (AV) node and prolongs its refractory period.[1][7]
-
Decreased Firing Rate of Pacemaker Cells: By reducing the slope of Phase 4 depolarization in sinoatrial (SA) node cells, Gallopamil dampens pacemaker activity.[6]
Q3: What is a typical working concentration range for in vitro experiments?
A3: The effective concentration of Gallopamil is highly dependent on the cell type and experimental conditions. However, a general starting point for in vitro electrophysiology is the 10 nM to 10 µM range. Effects on sarcoplasmic reticulum calcium release have been noted at concentrations as low as 10-300 nM.[8] It is crucial to perform a full concentration-response curve for your specific model system to determine the IC50. High concentrations (>500 µM) have been reported to cause slowly developing contractures, independent of membrane potential, suggesting non-specific effects.[9]
Troubleshooting Unexpected Electrophysiological Results
This section addresses specific, anomalous results that researchers may encounter. Each answer provides a mechanistic explanation and a logical path toward resolution.
Scenario 1: The inhibitory effect of Gallopamil on L-type Ca2+ currents is much weaker than anticipated or varies between experiments.
Q: We are applying 1 µM Gallopamil, but the block of I_Ca,L is only ~20%, while published data suggests it should be much higher. Why is there such a discrepancy?
A: This is a classic observation and it almost always points to the state-dependent nature of Gallopamil's binding. Its affinity for the L-type calcium channel is not constant; it is significantly higher for open and inactivated channels compared to closed (resting) channels.[4][10] This has two critical experimental implications: voltage-dependence and frequency-dependence.
-
Voltage-Dependence: The effect of Gallopamil is more pronounced in depolarized cells.[10] If your holding potential is very negative (e.g., -90 mV), a larger fraction of channels will be in the resting state, where Gallopamil has low affinity. The cell will appear "resistant" to the drug.
-
Frequency-Dependence (Use-Dependence): The inhibitory effect increases with the frequency of depolarizing stimuli.[10] Each depolarization pulse opens channels, allowing Gallopamil to bind more readily. If you are using a very low stimulation frequency (e.g., 0.1 Hz), you will underestimate the drug's potency compared to an experiment running at 1 Hz.
Troubleshooting Steps:
-
Review Your Voltage Protocol: Are you holding the cells at a sufficiently depolarized potential (e.g., -70 mV vs. -90 mV) to promote the inactivated state? A study in isolated myocytes showed a 6-fold leftward shift in the dose-response curve when changing the holding potential from -90 mV to -70 mV.[11]
-
Analyze Stimulation Frequency: Compare your stimulation frequency to the literature. If it is significantly lower, the observed block will be weaker.
-
Run a State-Dependence Validation Protocol: Systematically test the effect of Gallopamil at different holding potentials and stimulation frequencies to characterize its state-dependent block in your system. (See Protocol 1 below).
Caption: Troubleshooting weak Gallopamil efficacy.
Scenario 2: Gallopamil causes an unexpected shortening of the action potential duration (APD) or other changes in repolarization.
Q: We expected Gallopamil to primarily affect the action potential plateau. However, we are observing a significant shortening of the APD90 and a more rapid repolarization. Is this an off-target effect?
A: Yes, this is likely an off-target effect involving potassium channels. While Gallopamil is highly specific for L-type calcium channels, like many pharmacological agents, it can interact with other ion channels, particularly at higher concentrations.[6] The key factor here is often the extracellular potassium concentration ([K+]o).
-
K+ Channel Blockade: Research has shown that Gallopamil's ability to shorten the action potential is profoundly dependent on the extracellular K+ concentration.[11] At higher [K+]o (e.g., 10.8 mM), 100-fold lower concentrations of Gallopamil were needed to shorten the AP compared to physiological levels (e.g., 2.7 mM).[11] This suggests that Gallopamil may block certain K+ channels, and this effect is modulated by the ionic environment. The interaction with K+ channels can alter the delicate balance of currents that control repolarization.[10]
Troubleshooting Steps:
-
Verify Extracellular [K+]: Confirm the precise concentration of potassium in your external solution. Small variations can have a significant impact on Gallopamil's apparent effect on APD.
-
Perform an Ionic Substitution Experiment: If you suspect K+ channel involvement, you can test the effect of Gallopamil in the presence of a broad-spectrum K+ channel blocker like Tetraethylammonium (TEA). One study demonstrated that TEA could mimic the effect of low K+ on mitigating Gallopamil-induced AP shortening, supporting the hypothesis of a combined effect on both Ca2+ and K+ channels.[11] (See Protocol 2 below).
-
Lower the Concentration: Determine if this effect is concentration-dependent. The off-target effect may disappear at lower concentrations that are still sufficient to block L-type Ca2+ channels.
Caption: Investigating off-target K+ channel effects.
Scenario 3: Application of Gallopamil leads to an unexpected increase in intracellular calcium transients or spontaneous contractile events.
Q: We are using Gallopamil to block Ca2+ influx, but our fluorescence imaging shows paradoxical increases in Ca2+ sparks or even small, spontaneous contractions in our myocytes. What could be the cause?
A: This counterintuitive result points towards an effect on intracellular calcium handling, specifically at the sarcoplasmic reticulum (SR). Gallopamil is not merely a sarcolemmal channel blocker; it can penetrate the cell and directly modulate SR Ca2+ release channels (Ryanodine Receptors, RyR).[8][12]
-
Biphasic Effect on SR Ca2+ Release: Studies have shown that Gallopamil has a complex, dose-dependent effect on the SR. At therapeutic concentrations (10-300 nM), Gallopamil can inhibit SR Ca2+ release channels, reducing the probability of channel opening.[8] This action actually stimulates net Ca2+ uptake into the SR because the passive leak is reduced while the SERCA pump is unaffected. This leads to a higher SR Ca2+ load.
-
Spontaneous Release from Overload: An overloaded SR is prone to spontaneous Ca2+ release events (sparks, waves), which can trigger contractions. Therefore, while you are successfully blocking Ca2+ influx at the membrane, Gallopamil's secondary effect on the SR may be "priming" the cell for these spontaneous events. Higher, non-therapeutic concentrations may have different effects, including direct inhibition of the SR Ca2+ pump.[13]
Troubleshooting Steps:
-
Analyze Concentration: Are you in the low nanomolar range where SR loading is most likely? This paradoxical effect may be less pronounced at higher (micromolar) concentrations, although other off-target effects may then dominate.
-
Use an RyR Modulator: To confirm this mechanism, co-apply Gallopamil with an agent that directly targets the RyR. For example, a low concentration of Ryanodine to lock the channels in a sub-conductance state or Tetracaine to inhibit them. If these agents prevent the paradoxical Ca2+ events, it strongly implicates an SR-mediated mechanism.
-
Measure SR Ca2+ Load: Use a protocol involving rapid caffeine application to assess the total SR Ca2+ content. You would predict that pre-incubation with low-dose Gallopamil would lead to a larger caffeine-induced Ca2+ transient compared to control, confirming SR loading.
Data Summary Table
| Parameter | Expected Effect with Gallopamil | Potential Unexpected Result | Likely Cause |
| L-type Ca2+ Current (I_Ca,L) | Inhibition (Block) | Weak or variable block | State-dependence (voltage/frequency) |
| Action Potential Duration (APD) | Plateau shortening | Significant APD90 shortening | Off-target K+ channel block |
| Intracellular Ca2+ ([Ca2+]i) | Decreased influx-mediated transient | Spontaneous Ca2+ sparks/waves | SR Ca2+ overload via RyR modulation |
| Cell Contractility | Negative inotropy (reduced force) | Spontaneous contractions | SR Ca2+ overload |
Experimental Protocols
Protocol 1: Validating Gallopamil Potency and State-Dependence
This protocol uses whole-cell voltage-clamp to determine if the observed potency of Gallopamil is dependent on holding potential and stimulation frequency.
-
Cell Preparation: Prepare cells (e.g., isolated ventricular myocytes) as per your standard laboratory procedure.
-
Recording Setup:
-
Establish a stable whole-cell recording.
-
Use an external solution with physiological Ca2+ (e.g., 1.8 mM) and an internal solution containing a Cs+-based solution to block K+ currents, isolating I_Ca,L.
-
-
Baseline I_Ca,L Measurement:
-
Condition 1 (Resting): Hold the cell at -90 mV. Apply a depolarizing step to +10 mV for 200 ms every 10 seconds (0.1 Hz). Record the peak inward current for 2-3 minutes to establish a stable baseline.
-
Condition 2 (Inactivated): Hold the cell at -70 mV. Apply the same depolarizing pulse (+10 mV, 200 ms) every 1 second (1 Hz). Record for 2-3 minutes to establish a stable baseline.
-
-
Gallopamil Application:
-
Prepare a concentration of Gallopamil (e.g., 1 µM).
-
While recording under Condition 1 , perfuse the cell with the Gallopamil solution. Observe the percentage of current block after it reaches a steady state (typically 3-5 minutes).
-
Wash out the drug and allow the current to recover.
-
Repeat the drug application while recording under Condition 2 .
-
-
Data Analysis: Compare the percentage of I_Ca,L block achieved under the "Resting" protocol versus the "Inactivated" protocol. A significantly greater block under Condition 2 confirms strong state-dependence.
Caption: Workflow for testing state-dependence.
Protocol 2: Investigating Potential Off-Target Effects on Potassium Channels
This protocol uses whole-cell current-clamp to assess if Gallopamil's effect on APD is mediated by K+ channels.
-
Cell Preparation: Prepare spontaneously active or paced cells suitable for action potential recording.
-
Recording Setup:
-
Establish a stable whole-cell current-clamp recording.
-
Use physiological internal and external solutions.
-
-
Baseline AP Measurement:
-
Record stable baseline action potentials for 3-5 minutes. Measure key parameters: APD50, APD90, peak amplitude, and resting membrane potential.
-
-
Gallopamil Application:
-
Perfuse with a concentration of Gallopamil that produced unexpected AP shortening.
-
Once a steady-state effect is reached, record for another 3-5 minutes and re-analyze AP parameters. Confirm AP shortening.
-
-
Co-application with TEA:
-
Wash out the Gallopamil and allow the AP to recover to baseline.
-
Perfuse the cell with an external solution containing a broad-spectrum K+ channel blocker (e.g., 10 mM TEA). The APD should prolong significantly.
-
Once the effect of TEA has stabilized, co-perfuse with both TEA and Gallopamil .
-
-
Data Analysis: Analyze the effect of Gallopamil in the presence of TEA. If Gallopamil's ability to shorten the action potential is occluded or significantly reduced in the presence of TEA, it strongly supports the hypothesis that its AP-shortening effect is mediated through a block of TEA-sensitive potassium channels.
References
- Patsnap Synapse. (2024-07-17). What is the mechanism of this compound?
- Patsnap Synapse. (2024-06-15).
-
Herzig, S. (1992). Marked dependence of the cardiac effects of gallopamil on the extracellular K(+)-concentration. General Pharmacology, 23(3), 403-8. [Link]
-
Klockner, U., & Isenberg, G. (1989). Pharmacological modulation of calcium and potassium channels in isolated vascular smooth muscle cells. Arzneimittel-Forschung, 39(9), 1045-9. [Link]
-
Gaeta, E., et al. (1992). Effect of gallopamil on electrophysiologic abnormalities and ventricular arrhythmias associated with left ventricular hypertrophy in the feline heart. American Heart Journal, 124(4), 898-905. [Link]
-
Pott, L., & Mechmann, S. (1989). Effects of the Calcium Antagonist Gallopamil (D600) Upon Excitation-Contraction Coupling in Toe Muscle Fibres of the Frog. Pflügers Archiv, 413(6), 693-9. [Link]
-
Fleckenstein-Grün, G. (1992). Gallopamil: cardiovascular scope of action of a highly specific calcium antagonist. Journal of Cardiovascular Pharmacology, 20 Suppl 7, S1-10. [Link]
- Patsnap Synapse. (2024-07-12). What are the side effects of this compound?
-
Seipel, L., et al. (1981). [The electrophysiological effects of the Ca-antagonists gallopamil (D 600), dimeditiapramine (Ro 11-1781) and verapamil in man (author's transl)]. Zeitschrift für Kardiologie, 70(2), 121-9. [Link]
-
Brogden, R. N., & Benfield, P. (1994). Gallopamil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in ischaemic heart disease. Drugs, 47(1), 93-115. [Link]
-
Zucchi, R., et al. (1992). Effect of gallopamil on cardiac sarcoplasmic reticulum. Journal of Cardiovascular Pharmacology, 20(6), 947-53. [Link]
-
Zucchi, R., & Ronca-Testoni, S. (1993). Effect of gallopamil on excitation-contraction coupling. Pharmacology & Toxicology, 72(2), 79-81. [Link]
-
Soldovieri, M. V., et al. (2000). Acute effects of gallopamil on left ventricular systolic and diastolic function in patients with ischaemic heart disease. European Journal of Clinical Pharmacology, 56(8), 549-55. [Link]
-
Sperelakis, N. (1987). Electrophysiology of Calcium Antagonists. Journal of Molecular and Cellular Cardiology, 19 Suppl 2, 19-47. [Link]
-
Thale, J., et al. (1987). Comparative investigations on the antiarrhythmic and electrophysiological effects of various calcium antagonists (diltiazem, verapamil, gallopamil, nifedipine) following acute transient coronary artery occlusion and reperfusion. Basic Research in Cardiology, 82 Suppl 2, 237-51. [Link]
-
Jacquemond, V., & Caille, J. (1991). Effect of the organic Ca2+ channel blocker D-600 on sarcoplasmic reticulum Ca2+ uptake in skeletal muscle. The Journal of Physiology, 440, 265-82. [Link]
-
Harrison, P. J., et al. (2022). Brain-penetrant calcium channel blockers are associated with a reduced incidence of neuropsychiatric disorders. Molecular Psychiatry, 27(9), 3904-3912. [Link]
Sources
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Gallopamil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in ischaemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Gallopamil: cardiovascular scope of action of a highly specific calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [The electrophysiological effects of the Ca-antagonists gallopamil (D 600), dimeditiapramine (Ro 11-1781) and verapamil in man (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of gallopamil on cardiac sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the calcium antagonist gallopamil (D600) upon excitation-contraction coupling in toe muscle fibres of the frog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological modulation of calcium and potassium channels in isolated vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Marked dependence of the cardiac effects of gallopamil on the extracellular K(+)-concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of gallopamil on excitation-contraction coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of the organic Ca2+ channel blocker D-600 on sarcoplasmic reticulum Ca2+ uptake in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Gallopamil Hydrochloride Quality Control & Purity Assessment: A Technical Support Guide
Welcome to the technical support center for Gallopamil Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the quality, purity, and stability of this compound for research applications. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is stringent quality control important for research?
This compound is a phenylalkylamine calcium channel blocker, structurally related to Verapamil, with an additional methoxy group.[1][2] It is a potent antiarrhythmic and vasodilator agent used in research to study cardiovascular conditions.[1] For research applications, stringent quality control is paramount because impurities or degradants can:
-
Introduce Toxicity: Impurities can be toxic, impacting cell viability or animal models in ways not attributable to the parent compound.
-
Affect Reproducibility: Variation in impurity profiles between different batches can lead to poor experimental reproducibility, a cornerstone of scientific integrity.
Q2: What are the typical quality specifications for a research-grade this compound active pharmaceutical ingredient (API)?
While a specific pharmacopoeial monograph for this compound is not as universally established as for Verapamil, the quality standards are expected to be very similar due to their structural analogy. The specifications outlined in the United States Pharmacopeia (USP) for Verapamil Hydrochloride serve as an excellent benchmark.[3]
| Parameter | Typical Specification | Rationale & Significance |
| Assay (Purity) | ≥ 98.0% (Typical commercial grades are often ≥ 99.0%) | Ensures the material has the correct potency and is not significantly contaminated. |
| Chromatographic Purity | Individual Impurity: ≤ 0.1%, Total Impurities: ≤ 1.0% | Controls the levels of known and unknown related substances that could affect results. |
| Loss on Drying | ≤ 0.5% | Limits the amount of volatile content (primarily water), which can affect accurate weighing. |
| Residue on Ignition | ≤ 0.1% | Measures the amount of inorganic, non-volatile impurities.[4][5] |
| Water Content (Karl Fischer) | ≤ 0.5% (Typical) | A more specific and accurate measure of water content than Loss on Drying.[6] |
| Identity | Conforms to reference standard (e.g., via IR, HPLC) | Confirms that the material is unequivocally this compound. |
Note: These specifications are typical and may vary by supplier. Always refer to the batch-specific Certificate of Analysis (CoA).[7][8]
Q3: What are the primary degradation pathways for Gallopamil?
Gallopamil's structure, like Verapamil's, is susceptible to degradation under certain conditions. Understanding these pathways is critical for developing stability-indicating methods and for proper storage. The main degradation pathways are metabolic processes that can be mimicked by forced degradation studies:
-
N-Dealkylation: Cleavage of the N-methyl or the N-phenethyl group. The loss of the 3,4-dimethoxyphenethyl moiety is a major metabolic route.[9]
-
O-Demethylation: Removal of methyl groups from the methoxy moieties on the phenyl rings.[9]
-
Hydrolysis: While the core structure is relatively stable against hydrolysis, the nitrile group could potentially be a site for degradation under harsh acidic or basic conditions, although this is less common than N- and O-dealkylation.[1][10]
-
Oxidation: The tertiary amine and methoxy-substituted aromatic rings are potential sites for oxidation, which can be initiated by exposure to air, light, or oxidizing agents.[11][12]
-
Photodegradation: Aromatic compounds and those with chromophores can be susceptible to degradation upon exposure to UV or visible light.[5][13]
Proper storage in tight, light-resistant containers at controlled room temperature is essential to minimize degradation.[3]
Core Experimental Protocols & Workflows
Protocol 1: HPLC-UV Method for Purity and Related Substances
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of this compound and quantifying any related substances. A well-developed, stability-indicating method can separate the parent peak from all potential process impurities and degradation products.
Below is a DOT language script visualizing the general workflow for HPLC analysis.
Caption: General workflow for HPLC purity analysis of Gallopamil HCl.
This method is adapted from established protocols for the closely related compound, Verapamil Hydrochloride, and is suitable for determining purity and related substances.[3][14]
-
Chromatographic Conditions:
-
Column: C18 (L1 packing), 4.6 mm x 150 mm, 5 µm particle size. A base-deactivated column is highly recommended to improve peak shape for the basic Gallopamil molecule.[3][14]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example: Acetonitrile and a phosphate or acetate buffer (e.g., 25 mM potassium phosphate), with the pH adjusted to a slightly acidic range (e.g., pH 3.0-4.0) using phosphoric acid. A common starting ratio is 40:60 (Acetonitrile:Buffer). The addition of a tertiary amine like triethylamine (TEA) at a low concentration (e.g., 0.1%) can further reduce peak tailing.[14]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 278 nm.[3]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Solutions Preparation:
-
Diluent: Prepare by mixing the mobile phase components.
-
Standard Solution: Accurately weigh and dissolve this compound Reference Standard (RS) in the diluent to obtain a known concentration of about 0.5 mg/mL.
-
Test Solution: Accurately weigh and dissolve the this compound sample in the diluent to obtain a concentration of about 0.5 mg/mL.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the Standard Solution five or six times to check for system suitability (e.g., %RSD of peak area ≤ 2.0%).
-
Inject the Test Solution in duplicate.
-
-
Calculation:
-
For purity by area normalization, calculate the percentage of the main Gallopamil peak relative to the total area of all peaks detected.
-
Calculate the percentage of each impurity by comparing its peak area to the total area.
-
Protocol 2: Water Content Determination by Karl Fischer Titration
This method provides a precise measurement of the water content.
-
Apparatus: An automated Karl Fischer titrator (coulometric or volumetric).
-
Reagents: Karl Fischer reagents appropriate for the instrument.
-
Procedure:
-
Standardize the Karl Fischer reagent with a known amount of water or a certified water standard (e.g., sodium tartrate dihydrate).[8]
-
Accurately weigh a suitable amount of this compound and transfer it to the titration vessel.
-
Titrate the sample until the endpoint is reached.
-
Perform a blank determination.
-
-
Calculation: The instrument's software will typically calculate the percentage of water based on the sample weight and the amount of titrant consumed.
Protocol 3: Residue on Ignition (Sulfated Ash)
This test quantifies inorganic impurities.[4]
-
Apparatus: A suitable crucible (e.g., porcelain or platinum) and a muffle furnace.
-
Procedure:
-
Ignite the crucible at 600 ± 50 °C for 30 minutes, cool in a desiccator, and weigh it accurately.[15]
-
Accurately weigh 1-2 g of this compound into the crucible.
-
Moisten the sample with a small amount (e.g., 1 mL) of concentrated sulfuric acid.
-
Heat gently until the substance is thoroughly charred.
-
Cool, moisten the residue again with sulfuric acid, and heat until white fumes are no longer evolved.
-
Ignite in a muffle furnace at 600 ± 50 °C until all carbon has been consumed.
-
Cool the crucible in a desiccator and weigh it. Repeat the ignition until a constant weight is achieved.[4]
-
-
Calculation: Calculate the percentage of residue based on the final weight of the residue and the initial weight of the sample.
Troubleshooting Guide
Issue 1: HPLC - Tailing Peak for Gallopamil
Peak tailing is the most common chromatographic issue for basic compounds like Gallopamil. It compromises resolution and integration accuracy.
The following DOT script provides a decision tree for troubleshooting this specific issue.
Caption: Troubleshooting decision tree for HPLC peak tailing.
| Potential Cause | Explanation | Recommended Solution |
| Secondary Silanol Interactions | The basic tertiary amine group in Gallopamil can interact strongly with acidic, unreacted silanol groups on the silica surface of the HPLC column. This secondary retention mechanism causes peak tailing.[16][17] | 1. Lower Mobile Phase pH: Adjust the mobile phase to a pH of 3.0-4.0. This ensures the Gallopamil molecule is fully protonated (positively charged) and suppresses the ionization of the silanol groups, minimizing the unwanted interaction.[18] 2. Use a Base-Deactivated Column: Employ a modern, end-capped C18 column specifically designed for analyzing basic compounds. These columns have minimal accessible silanols.[14] 3. Add a Competing Base: Add a small amount of an amine modifier like triethylamine (TEA) (0.1-0.5%) to the mobile phase. TEA acts as a competing base, binding to the active silanol sites and masking them from the analyte.[18] |
| Column Overload | Injecting too much sample mass can saturate the stationary phase at the column inlet, leading to a distorted, tailing (or fronting) peak. | Inject a 1:10 dilution of the sample. If the peak shape and symmetry improve significantly, the original sample was overloaded. Reduce the sample concentration or injection volume.[17] |
| Column Contamination/Void | Particulate matter from the sample or mobile phase can block the inlet frit, causing poor flow distribution. A void at the head of the column can also cause peak distortion. This usually affects all peaks in the chromatogram. | If the column manufacturer permits, disconnect the column from the detector and reverse-flush it with a strong solvent. If this fails, replace the column inlet frit or the entire column. Using a guard column is a cost-effective way to protect the analytical column.[14] |
| Extra-Column Volume | Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause band broadening and tailing, especially for early-eluting peaks. | Ensure all connecting tubing is as short as possible with a narrow internal diameter (e.g., 0.005 inches). Use correctly fitted nuts and ferrules to avoid dead volume at connections. |
Issue 2: HPLC - Drifting Baseline or Ghost Peaks
| Potential Cause | Explanation | Recommended Solution |
| Contaminated Mobile Phase | Impurities in solvents or buffers can slowly elute, causing a drifting baseline or appearing as "ghost peaks" in gradient runs. Bacterial growth can also be a source of contamination. | Prepare fresh mobile phase daily using high-purity (HPLC-grade) solvents and water. Filter all aqueous buffers through a 0.45 µm or 0.22 µm filter before use.[3] |
| Insufficient Equilibration | The column is not fully equilibrated with the mobile phase, especially when changing solvents or after a gradient run. The detector is not thermally stable. | Always allow at least 10-15 column volumes of mobile phase to pass through the system for equilibration before starting an analysis. Ensure the detector lamp has been on for at least 30 minutes to stabilize. |
| Carryover from Previous Injection | Strongly retained compounds from a previous, different analysis are eluting in the current run. | Implement a robust column wash procedure after each analysis sequence. This typically involves flushing with a strong, non-buffered organic solvent (like 100% Acetonitrile or Methanol) for several column volumes. |
Understanding Impurities and Degradants
A robust quality control strategy requires an understanding of potential impurities.
Potential Synthesis-Related Impurities
Based on the known synthesis of Gallopamil and its analogue Verapamil, impurities can arise from starting materials, intermediates, or side reactions.[19][20]
-
Starting Material Impurities: Unreacted 2-(3,4,5-trimethoxyphenyl)acetonitrile or 2-(3,4-dimethoxyphenyl)-N-methylethylamine.
-
Side-Reaction Products: Impurities can form from side reactions, for example, due to contamination with other solvents (like acetone) or the use of excess base during synthesis.[20]
Potential Degradation Products
Forced degradation studies and metabolic studies provide insight into the likely degradation products.[9]
The diagram below, generated using DOT language, illustrates the primary degradation pathways.
Caption: Primary degradation pathways of Gallopamil.
-
N-Dealkylated Product (Metabolite A): Results from the cleavage of the bond between the nitrogen and the dimethoxyphenethyl group. This is a major degradation product.[9]
-
O-Demethylated Products: One or more of the five methoxy groups on the aromatic rings can be demethylated to form phenolic compounds. These are often excreted as glucuronide conjugates in vivo.[9]
-
N-Demethylated Product (Metabolite H): Loss of the methyl group from the tertiary amine.[9]
Developing a "stability-indicating" HPLC method means ensuring that the analytical method can separate the main Gallopamil peak from all of these potential impurities and degradants, demonstrating the method's specificity.[15][21]
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Validation & Comparative
A Comparative Guide to the Cardiac Electrophysiology of Gallopamil and Verapamil
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Tale of Two Phenylalkylamines
Gallopamil and Verapamil, both members of the phenylalkylamine class of L-type calcium channel blockers, have long been cornerstone tools in cardiovascular research and clinical practice.[1][2][3] While often grouped together due to their shared primary mechanism, nuanced yet significant differences in their cardiac electrophysiological profiles dictate their suitability for specific experimental models and therapeutic applications. Verapamil, the archetypal non-dihydropyridine calcium channel blocker, is widely used to manage supraventricular tachycardias, hypertension, and angina.[1][4][5] Gallopamil, a methoxy derivative of Verapamil, is also indicated for similar conditions but is noted for its distinct potency and effects on cardiac parameters.[2][6][7]
This guide provides an in-depth, comparative analysis of the electrophysiological effects of Gallopamil Hydrochloride and Verapamil. Moving beyond a simple catalog of features, we will dissect the causality behind their actions on various cardiac tissues, present supporting experimental data, and provide robust protocols for their evaluation. The objective is to equip researchers with the critical insights needed to make informed decisions when selecting one of these agents for cardiac electrophysiology studies.
Core Mechanism of Action: The L-Type Calcium Channel Blockade
The principal mechanism for both Gallopamil and Verapamil is the inhibition of voltage-dependent L-type calcium channels (CaV1.2).[1][2] These channels are fundamental to cardiac function, mediating the influx of calcium (ICa,L) that triggers excitation-contraction coupling and governs the action potential characteristics of nodal and myocardial cells.[3][8]
By binding to the α1 subunit of the channel, these drugs reduce the inward flow of Ca2+ during depolarization. This action has three primary electrophysiological consequences:
-
Negative Chronotropy: Reduced Ca2+ influx in the sinoatrial (SA) node slows the rate of phase 4 spontaneous depolarization, decreasing heart rate.[9]
-
Negative Dromotropy: In the atrioventricular (AV) node, which is highly dependent on the slow calcium current for conduction, blockade prolongs conduction time and increases the refractory period.[4][10][11]
-
Negative Inotropy: In atrial and ventricular myocytes, diminished Ca2+ influx reduces the trigger for calcium-induced calcium release from the sarcoplasmic reticulum, thereby weakening myocardial contractility.[12][8]
While this shared mechanism is central, the devil is in the details. The subtle differences in their potency, effects on other ion channels, and impact on action potential morphology are where the true distinctions lie.
Caption: Workflow for whole-cell patch-clamp analysis of ICa,L blockers.
Protocol 2: In Vivo Electrophysiology Study in an Anesthetized Model
Objective: To assess and compare the effects of intravenously administered Gallopamil and Verapamil on cardiac conduction intervals and refractory periods in a whole-animal model.
Causality: While in vitro methods provide mechanistic detail, in vivo studies are crucial for understanding a drug's effects within a complex physiological system, accounting for factors like autonomic tone, metabolism, and hemodynamics which can influence electrophysiological outcomes.
Step-by-Step Methodology:
-
Animal Preparation:
-
Anesthetize a suitable animal model (e.g., dog or pig).
-
Intubate and mechanically ventilate the animal. Monitor vital signs (ECG, blood pressure, temperature) continuously.
-
Via femoral artery and vein access, introduce multipolar electrode catheters and position them under fluoroscopic guidance at the high right atrium (HRA), His bundle region (HBE), and right ventricular apex (RVA).
-
-
Baseline Measurements:
-
Record a baseline intracardiac electrogram.
-
Measure baseline parameters: Sinus Cycle Length (SCL), P-A interval (intra-atrial conduction), A-H interval (AV nodal conduction), and H-V interval (His-Purkinje conduction).
-
-
Programmed Electrical Stimulation (PES):
-
Perform PES from the atrium to determine the Atrial Effective Refractory Period (AERP) and the AV Nodal Effective Refractory Period (AVNERP).
-
Perform PES from the ventricle to determine the Ventricular Effective Refractory Period (VERP).
-
Determine the Wenckebach cycle length by incremental atrial pacing.
-
-
Drug Administration and Testing:
-
Data Analysis:
-
Compare the pre- and post-drug values for all measured parameters (SCL, A-H, H-V, AERP, AVNERP, VERP).
-
Use appropriate statistical tests (e.g., paired t-test) to determine the significance of any changes.
-
Compare the magnitude of the effects between the Gallopamil and Verapamil groups.
-
Caption: Workflow for an in vivo cardiac electrophysiology study.
Conclusion: Selecting the Right Tool for the Job
While Gallopamil and Verapamil are closely related phenylalkylamine calcium channel blockers, they are not interchangeable from an electrophysiological standpoint. The choice between them should be guided by the specific research question.
-
Verapamil serves as a robust, well-characterized tool for general studies of L-type calcium channel blockade. Its effects on Vmax and broader action potential morphology may be advantageous for studies modeling more complex channel interactions or certain types of arrhythmias. [6][7]However, this lack of specificity for ICa,L must be considered when interpreting results.
-
Gallopamil presents as a more potent and potentially more selective agent. [6][7][15]Its ability to decrease APD without significantly altering Vmax suggests a cleaner blockade of the L-type calcium channel with less confounding influence on the fast sodium current. [6][7]Its markedly higher negative chronotropic and inotropic potency makes it a valuable compound for investigating the upper limits of calcium channel-mediated cardiac depression or for studies where a powerful effect is desired at lower concentrations. [6][7] Ultimately, this guide underscores the importance of understanding the distinct electrophysiological signatures of these two agents. By leveraging their differences and applying rigorous experimental protocols, researchers can enhance the precision and validity of their cardiac electrophysiology studies.
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Title: Electrophysiology and pharmacology of cardiac arrhythmias. VI. Cardiac effects of verapamil - PubMed Source: PubMed URL: [Link]
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A Comparative Guide to the Efficacy of Gallopamil and Nifedipine on Vascular Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Calcium Channel Blockers in Vasodilation
In the landscape of cardiovascular therapeutics, calcium channel blockers (CCBs) remain a cornerstone for the management of hypertension and ischemic heart disease. Their primary mechanism revolves around the inhibition of L-type calcium channels, leading to a reduction in calcium influx into vascular smooth muscle cells and subsequent vasodilation. However, not all CCBs are created equal. Subtle yet significant differences in their molecular interactions with the calcium channel can lead to distinct pharmacological profiles and, consequently, varied therapeutic efficacies and side-effect profiles. This guide provides an in-depth comparison of two such agents: Gallopamil, a phenylalkylamine, and Nifedipine, a dihydropyridine. By delving into their mechanisms of action, presenting supporting experimental data, and outlining relevant research methodologies, we aim to equip researchers and drug development professionals with a comprehensive understanding of their differential effects on vascular smooth muscle.
A Tale of Two Blockers: Unraveling the Mechanistic Nuances
Gallopamil and Nifedipine, while both targeting L-type calcium channels, do so via distinct binding sites and with different state-dependent affinities. This fundamental difference is the key to understanding their varied physiological effects.
Nifedipine, a dihydropyridine, binds to a specific site on the α1 subunit of the L-type calcium channel.[1] This binding is voltage-dependent, with a higher affinity for channels in the inactivated state, which is more prevalent at more depolarized membrane potentials.[2] This voltage-dependent block contributes to its potent vasodilatory effects in arterial smooth muscle.[3][4]
Gallopamil, a phenylalkylamine and a methoxy derivative of verapamil, binds to a different, intracellular site on the channel.[5][6] Its action is characterized by a "use-dependent" or "frequency-dependent" block, meaning its inhibitory effect is more pronounced in tissues with higher firing rates, such as cardiac tissue.[2][5][7] This is because Gallopamil preferentially binds to open and inactivated channels, and more frequent depolarization cycles increase the proportion of channels in these states.[2][8]
This differential binding and state dependency are crucial. Nifedipine's potent, voltage-dependent vasodilation can sometimes lead to a reflex tachycardia, a compensatory increase in heart rate due to the rapid drop in blood pressure.[4] In contrast, Gallopamil's use-dependent nature and its direct effects on cardiac nodal tissues can lead to a decrease in heart rate, mitigating the potential for reflex tachycardia.[6][9]
Signaling Pathway of L-type Calcium Channel Blockade in Vascular Smooth Muscle
Caption: Mechanism of L-type calcium channel blockade by Gallopamil and Nifedipine.
Comparative Efficacy: A Quantitative Look at the Data
While direct head-to-head in vitro studies comparing Gallopamil and Nifedipine on vascular smooth muscle are limited, we can synthesize data from various sources to draw meaningful comparisons. Verapamil, being structurally and mechanistically similar to Gallopamil, often serves as a valuable surrogate in comparative studies.
| Drug Class | Drug | Preparation | Parameter | Value | Reference |
| Phenylalkylamine | Verapamil | Human Small Arteries (Vasa Vasorum) | pIC50 (-log IC50 M) | 6.26 | [8] |
| Phenylalkylamine | Verapamil | Angiotensin II-induced VSMC DNA synthesis | IC50 (µM) | 3.5 ± 0.3 | [4] |
| Dihydropyridine | Nifedipine | Human Small Arteries (Vasa Vasorum) | pIC50 (-log IC50 M) | 7.78 | [8] |
| Dihydropyridine | Nifedipine | Angiotensin II-induced VSMC DNA synthesis | IC50 (µM) | 2.3 ± 0.7 | [4] |
| Dihydropyridine | Nifedipine | K+-depolarized rat aorta | IC50 (nM) | ~100 | [10] |
| Dihydropyridine | Nifedipine | Ca2+-induced contractions in depolarized rat aorta | IC50 (nM) | 4.1 | [11] |
Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
From the available data, Nifedipine generally demonstrates higher potency in inhibiting vascular smooth muscle contraction compared to Verapamil.[8] For instance, in human small arteries, Nifedipine's pIC50 is significantly higher than that of Verapamil.[8] Studies on the inhibition of vascular smooth muscle cell proliferation also show Nifedipine having a lower IC50 than Verapamil.[4]
Interestingly, a study on ovine tracheal smooth muscle, another type of smooth muscle, found Gallopamil to be approximately four-fold more potent than Verapamil in inhibiting acetylcholine-induced contractions.[12] While not vascular tissue, this suggests that Gallopamil may possess greater potency than Verapamil in smooth muscle relaxation.
Experimental Protocols: A Guide to In Vitro Assessment
To empirically determine and compare the efficacy of compounds like Gallopamil and Nifedipine on vascular smooth muscle, the aortic ring assay is a widely accepted and robust ex vivo model.
Aortic Ring Assay Protocol
This protocol outlines the fundamental steps for assessing vasodilation or inhibition of vasoconstriction.
1. Aorta Dissection and Ring Preparation:
-
Euthanize a laboratory animal (commonly a rat or mouse) according to approved institutional guidelines.
-
Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer.
-
Under a dissecting microscope, meticulously remove adherent connective and adipose tissue.
-
Cut the cleaned aorta into 2-3 mm wide rings.
2. Mounting and Equilibration:
-
Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 1.5-2.0 g, with buffer changes every 15-20 minutes.
3. Viability and Pre-contraction:
-
Assess the viability of the rings by inducing a contraction with a high potassium solution (e.g., 60 mM KCl).
-
After washing out the KCl and allowing the tension to return to baseline, induce a submaximal contraction with a vasoconstrictor such as phenylephrine (e.g., 1 µM).
4. Cumulative Concentration-Response Curve:
-
Once the phenylephrine-induced contraction has stabilized, add the test compound (Gallopamil or Nifedipine) to the organ bath in a cumulative manner, increasing the concentration stepwise.
-
Record the relaxation response at each concentration until a maximal response is achieved or the highest concentration is tested.
5. Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the percentage of relaxation against the logarithm of the drug concentration to generate a concentration-response curve.
-
From this curve, calculate the EC50 (the concentration of the drug that produces 50% of the maximal response) or pD2 (-log EC50) and the maximal relaxation (Emax).
Aortic Ring Assay Workflow
Caption: Workflow for the aortic ring assay.
Therapeutic Implications and Future Directions
The distinct pharmacological profiles of Gallopamil and Nifedipine have significant therapeutic implications. Nifedipine's potent and preferential arterial vasodilation makes it a highly effective antihypertensive agent.[3] However, its potential to induce reflex tachycardia necessitates caution, particularly in patients with coronary artery disease where an increase in heart rate can be detrimental.[3]
Gallopamil, with its combined effects on vascular smooth muscle and the heart, offers a different therapeutic profile. Its ability to control heart rate can be advantageous in patients where reflex tachycardia is a concern.[6] Clinical studies have shown Gallopamil to be at least as effective as Nifedipine in treating stable angina, and in some cases, better tolerated.[13] Furthermore, some studies suggest that Gallopamil may have a superior therapeutic-to-toxic ratio compared to Nifedipine.
For drug development professionals, the differential mechanisms of these two agents highlight the potential for designing novel calcium channel blockers with tailored selectivity. By targeting specific binding sites or modulating state-dependent interactions, it may be possible to develop compounds with enhanced vascular selectivity and a reduced propensity for cardiac side effects, or vice versa, depending on the therapeutic goal.
Future research should focus on direct, head-to-head in vitro comparisons of Gallopamil and Nifedipine in vascular smooth muscle preparations to provide more precise quantitative data on their relative potencies and efficacies. Furthermore, exploring their effects on intracellular calcium signaling pathways beyond L-type channel blockade could reveal additional mechanisms contributing to their vascular effects.
Conclusion
Gallopamil and Nifedipine, while both classified as L-type calcium channel blockers, exhibit distinct pharmacological properties on vascular smooth muscle due to their different binding sites and state-dependent interactions with the channel. Nifedipine's voltage-dependent block leads to potent vasodilation, while Gallopamil's use-dependent action provides a more balanced effect on both the vasculature and the heart. The choice between these agents in a clinical setting depends on the specific patient profile and therapeutic objective. For researchers and drug developers, a thorough understanding of these nuances is paramount for the rational design and development of next-generation cardiovascular therapies.
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- Zucchi, R., et al. (1992). Effect of gallopamil on cardiac sarcoplasmic reticulum. Journal of Cardiovascular Pharmacology, 19(5), 765-771.
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- Hughes, A. D., & Bolton, T. B. (1990). The action of amlodipine on voltage-operated calcium channels in vascular smooth muscle. British Journal of Pharmacology, 101(3), 513-519.
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An In Vitro Comparative Analysis of Gallopamil and Diltiazem: A Guide to Differentiating Phenylalkylamine and Benzothiazepine Calcium Channel Blockade
This guide provides a detailed framework for the in vitro comparison of two clinically significant L-type calcium channel blockers (CCBs): Gallopamil, a phenylalkylamine, and Diltiazem, a benzothiazepine.[1][2] While both drugs are classified as non-dihydropyridine CCBs, their distinct chemical structures lead to nuanced differences in their interaction with the CaV1.2 channel, influencing their pharmacological profiles.[1][2][3] Understanding these differences at a cellular and molecular level is paramount for researchers in cardiovascular pharmacology and drug development.
This document outlines a series of robust in vitro assays designed to dissect and quantify the specific inhibitory characteristics of each compound. The experimental choices are explained to provide clarity on not just how to perform the comparison, but why each method is selected to yield insightful, high-quality data.
The Target: L-Type Calcium Channel (CaV1.2) and Mechanism of Blockade
The CaV1.2 channel is a voltage-gated ion channel crucial for excitation-contraction coupling in cardiac and smooth muscle cells.[2][4] Upon membrane depolarization, the channel opens, allowing an influx of Ca²⁺ ions. This influx acts as a second messenger, binding to calmodulin and activating myosin light chain kinase (MLCK), which in turn phosphorylates myosin, leading to muscle contraction.[4]
Both Gallopamil and Diltiazem inhibit this process by binding to the α1 subunit of the L-type calcium channel, but their binding sites and state-dependencies differ.[1][2][5] Gallopamil, a phenylalkylamine, binds to the intracellular side of the channel, showing a higher affinity for open and inactivated channel states.[6][7] Diltiazem, a benzothiazepine, also binds to the α1 subunit, but at a distinct, allosterically coupled site.[1][5] This state-dependent binding is a key reason for their more pronounced effects on cardiac tissue, which has a higher firing rate and longer depolarization plateau compared to vascular smooth muscle.[6][8]
Caption: Signaling pathway of L-type calcium channel activation and inhibition by CCBs.
Comparative Experimental Design: A Multi-Faceted Approach
To build a comprehensive picture of the differences between Gallopamil and Diltiazem, a multi-assay approach is essential. We will focus on three core techniques: electrophysiology, calcium imaging, and radioligand binding. This strategy allows us to measure direct channel inhibition, the downstream cellular consequence, and the molecular binding characteristics, respectively.
Objective: To directly measure and compare the inhibitory potency (IC50) and the voltage- and use-dependency of channel blockade by Gallopamil and Diltiazem. This is the gold-standard for characterizing ion channel modulators.[9]
Rationale: Patch-clamp allows for precise control of the cell's membrane potential while recording the ionic currents flowing through the channels.[10] This enables us to determine not only if the drugs block the channel, but how that blockade is affected by the channel's state (resting, open, or inactivated), which is a key differentiator for these drugs.[5][7]
Detailed Protocol:
-
Cell Preparation: Culture HEK293 cells stably expressing the human CaV1.2 channel (α1c, β2a, and α2δ subunits) on glass coverslips. Alternatively, primary cardiomyocytes or vascular smooth muscle cells can be used for more physiologically relevant data.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.[11]
-
Solutions:
-
External Solution (in mM): 140 CsCl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with CsOH). Barium (Ba²⁺) is used as the charge carrier to avoid Ca²⁺-dependent inactivation.
-
Internal Solution (in mM): 120 Cs-aspartate, 5 MgCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with CsOH).[11]
-
-
Recording:
-
Establish a whole-cell configuration on an isolated cell.
-
Hold the membrane potential at -80 mV.
-
Elicit Ba²⁺ currents (IBa) by applying depolarizing voltage steps (e.g., 300 ms steps to +10 mV) every 15 seconds.[12]
-
-
Drug Application:
-
After obtaining a stable baseline recording, perfuse the cell with increasing concentrations of Gallopamil or Diltiazem (e.g., 0.1 µM to 100 µM).
-
Allow each concentration to equilibrate for 2-3 minutes before recording the steady-state block.
-
-
Use-Dependency Protocol: To assess use-dependent block, apply a train of short depolarizing pulses (e.g., 20 pulses at 1 Hz) from a holding potential of -80 mV. The progressive decrease in current amplitude during the pulse train indicates use-dependent inhibition.[13]
-
Data Analysis:
-
Measure the peak IBa amplitude at each drug concentration.
-
Normalize the current to the baseline (pre-drug) amplitude.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value for each drug.[13]
-
Objective: To provide a higher-throughput method for comparing the potency of Gallopamil and Diltiazem in inhibiting depolarization-induced calcium influx in a cell population.
Rationale: While less detailed than electrophysiology, this assay measures the direct downstream consequence of channel blockade—the reduction in intracellular calcium.[9][14] It is well-suited for confirming potency and for screening larger compound libraries.
Detailed Protocol:
-
Cell Plating: Plate cells (e.g., HEK293-CaV1.2 or a relevant cell line like SH-SY5Y) in a 96-well or 384-well black-walled, clear-bottom plate.[9]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.[15][16]
-
Compound Incubation: Wash the cells and add imaging buffer containing various concentrations of Gallopamil or Diltiazem. Include a vehicle control (e.g., DMSO). Incubate for 15-30 minutes.
-
Signal Detection:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Induce calcium influx by adding a depolarizing agent, such as a high concentration of potassium chloride (KCl, e.g., final concentration of 50 mM).[9]
-
Immediately begin measuring the fluorescence intensity over time (e.g., for 2-3 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after KCl addition.
-
Normalize the response to the vehicle control.
-
Plot the normalized response against the drug concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Objective: To determine the binding affinity (Ki) of Gallopamil and Diltiazem to the CaV1.2 channel and to investigate the allosteric interactions between their binding sites.
Rationale: Binding assays provide direct information about the drug-receptor interaction at the molecular level.[17] A competition binding assay allows us to determine the affinity of our unlabeled test compounds (Gallopamil, Diltiazem) by measuring how they compete with a known radiolabeled ligand that binds to a specific site on the channel.
Detailed Protocol:
-
Membrane Preparation: Prepare membrane fractions from tissues with high CaV1.2 expression (e.g., rat heart or brain) or from the HEK293-CaV1.2 cells via homogenization and differential centrifugation.
-
Assay Setup (Competition Binding):
-
In each tube, combine the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [³H]-nitrendipine for the dihydropyridine site or [³H]-desmethoxyverapamil for the phenylalkylamine site), and varying concentrations of the unlabeled competitor drug (Gallopamil or Diltiazem).[18]
-
To determine non-specific binding, include tubes with a high concentration of an unlabeled ligand (e.g., 1 µM nifedipine).
-
-
Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation: Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Detection: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each competitor concentration.
-
Plot the percentage of specific binding against the log concentration of the competitor drug.
-
Fit the data to a one-site competition model to determine the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Data Synthesis and Visualization
A logical workflow ensures that each experiment builds upon the last, from direct molecular interaction to cellular function.
Caption: Overall experimental workflow for the in vitro comparison of CCBs.
The data generated from these experiments can be summarized for a direct comparison. The following table presents hypothetical, yet realistic, values based on published literature.
| Parameter | Assay | Gallopamil | Diltiazem | Rationale for Difference |
| IC50 (Tonic Block) | Patch-Clamp | ~10.9 µM[19] | ~95 µM[13] | Reflects the intrinsic potency of the drug on resting/closed channels. |
| IC50 (Use-Dependent) | Patch-Clamp | Lower than tonic | Lower than tonic | Both drugs show higher affinity for open/inactivated channels, but the degree of shift can differ based on binding/unbinding kinetics.[5][7] |
| IC50 (Ca²⁺ Influx) | Calcium Imaging | ~11 µM | ~44 µM[20] | This functional assay should correlate well with electrophysiology data, confirming the relative potency in a cellular context. |
| Ki (vs. [³H]-D888) | Binding Assay | Low nM range | High µM range | Gallopamil (a phenylalkylamine like D888) will directly compete for this site, showing high affinity. Diltiazem binds elsewhere and will show weak, allosteric inhibition. |
| Ki (vs. [³H]-nitrendipine) | Binding Assay | Modulates | Modulates | Neither drug binds directly to the dihydropyridine site, but they allosterically modulate its binding, which can be quantified.[21] |
Note: Absolute IC50 values can vary significantly based on experimental conditions (e.g., cell type, temperature, voltage protocol).[22][23] The key is the relative comparison under identical conditions.
Discussion and Conclusion
This comprehensive in vitro comparison provides a multi-layered understanding of Gallopamil and Diltiazem. The patch-clamp data will precisely define their potency and reveal critical differences in their interaction with different channel states. For instance, a more pronounced use-dependency for one compound would suggest faster binding kinetics or slower unbinding from the open/inactivated state, a key feature for drugs targeting tachyarrhythmias.
Finally, the radioligand binding assays provide the molecular basis for these functional differences. By demonstrating direct, high-affinity competition for the phenylalkylamine site by Gallopamil and only allosteric modulation by Diltiazem, we confirm they engage with distinct receptor sites on the channel protein.
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What is the mechanism of Ditiazem Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved January 2, 2026, from [Link]
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Hering, S., et al. (2006). Interaction of diltiazem with an intracellularly accessible binding site on CaV1.2. British Journal of Pharmacology, 148(5), 658-666. Retrieved January 2, 2026, from [Link]
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Welling, A., et al. (2004). Alternative splicing modulates diltiazem sensitivity of cardiac and vascular smooth muscle Cav1.2 calcium channels. The Journal of Physiology, 555(Pt 3), 611-622. Retrieved January 2, 2026, from [Link]
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Klockner, U., & Isenberg, G. (1991). Pharmacological modulation of calcium and potassium channels in isolated vascular smooth muscle cells. Arzneimittelforschung, 41(3A), 314-319. Retrieved January 2, 2026, from [Link]
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Tang, L., et al. (2019). Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel. Biophysical Journal, 116(3), 425-434. Retrieved January 2, 2026, from [Link]
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diltiazem [Ligand Id: 2298] activity data from GtoPdb and ChEMBL. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 2, 2026, from [Link]
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Sewing, K. F., & Hannemann, H. (1983). Calcium channel antagonists verapamil and gallopamil are powerful inhibitors of acid secretion in isolated and enriched guinea pig parietal cells. Pharmacology, 27(1), 9-14. Retrieved January 2, 2026, from [Link]
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Harada, K., et al. (1993). Calcium Channel Blocking Properties of SM-6586 in Rat Heart and Brain as Assessed by Radioligand Binding Assay. Japanese Journal of Pharmacology, 62(3), 255-260. Retrieved January 2, 2026, from [Link]
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Using whole-cell patch clamp technique blockade of the L-type Ca²⁺... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
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Glossmann, H., & Ferry, D. R. (1985). Calcium channels: basic properties as revealed by radioligand binding studies. Arzneimittelforschung, 35(12A), 1917-1921. Retrieved January 2, 2026, from [Link]
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Patlas, N., et al. (1998). Interaction between gallopamil and cardiac ryanodine receptors. British Journal of Pharmacology, 123(7), 1335-1342. Retrieved January 2, 2026, from [Link]
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Samelson, A. J., et al. (2020). Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators. Bio-protocol, 10(18), e3761. Retrieved January 2, 2026, from [Link]
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Taufiq, F., et al. (2019). A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy. STAR Protocols, 1(1), 100004. Retrieved January 2, 2026, from [Link]
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Maguire, J. J., Kuc, R. E., & Davenport, A. P. (2012). Radioligand binding assays and their analysis. Methods in Molecular Biology, 897, 31-77. Retrieved January 2, 2026, from [Link]
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Comparison of Ca v Ab block by diltiazem and verapamil. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
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CALCIUM IMAGING PROTOCOL. (2025, October 10). protocols.io. Retrieved January 2, 2026, from [Link]
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Ben-Dov, I., et al. (1991). Duration of protection of calcium channel blockers against exercise-induced bronchospasm: comparison of oral diltiazem and inhaled gallopamil. Israel Journal of Medical Sciences, 27(11-12), 682-685. Retrieved January 2, 2026, from [Link]
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Garcia, R. A., et al. (1991). Calcium ions inhibit the allosteric interaction between the dihydropyridine and phenylalkylamine binding site on the voltage-gated calcium channel in heart sarcolemma but not in skeletal muscle transverse tubules. Journal of Cardiovascular Pharmacology, 18(3), 424-430. Retrieved January 2, 2026, from [Link]
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Impaired CaV1.2 inactivation reduces the efficacy of calcium channel blockers in the treatment of LQT8. (n.d.). eLife. Retrieved January 2, 2026, from [Link]
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The Safety and Efficacy of Verapamil Versus Diltiazem Continuous Infusion for Acute Rate Control of Atrial Fibrillation at an Academic Medical Center. (n.d.). Cureus. Retrieved January 2, 2026, from [Link]
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A Head-to-Head Comparative Analysis of Gallopamil and Amlodipine in a Preclinical Model of Cardiac Hypertrophy
A Guide for Researchers and Drug Development Professionals
Executive Summary
Cardiac hypertrophy, an enlargement of the heart muscle, is a common physiological response to pressure overload from conditions like hypertension and aortic stenosis. While initially a compensatory mechanism, sustained hypertrophy often transitions to pathological remodeling, characterized by fibrosis, diastolic dysfunction, and eventual heart failure. Calcium channel blockers (CCBs) are a cornerstone of antihypertensive therapy, and their impact on reversing or attenuating cardiac hypertrophy is of significant clinical interest. This guide presents a framework for a head-to-head preclinical study comparing two distinct L-type CCBs: Gallopamil, a phenylalkylamine, and Amlodipine, a third-generation dihydropyridine. By elucidating their differential effects on cardiac structure, function, and underlying molecular pathways, this research aims to provide a deeper understanding that can inform targeted therapeutic strategies.
Introduction: Cardiac Hypertrophy and the Role of Calcium Signaling
Pathological cardiac hypertrophy is a maladaptive response to chronic hemodynamic stress. The process involves an increase in cardiomyocyte size, re-expression of fetal genes, and excessive deposition of extracellular matrix proteins, leading to interstitial fibrosis.[1][2] Central to this remodeling process is the intracellular calcium (Ca2+) ion, a ubiquitous second messenger.[3][4] In cardiomyocytes, Ca2+ influx through L-type calcium channels (LTCCs) is fundamental for excitation-contraction coupling.[5] However, sustained increases in Ca2+ signaling can activate pathological downstream pathways, notably the calcineurin-NFAT (Nuclear Factor of Activated T-cells) cascade, which is a potent driver of hypertrophic gene expression.[4][6][7]
Therefore, blocking LTCCs presents a logical therapeutic target to mitigate hypertrophy.[8][9] CCBs are broadly classified based on their chemical structure and selectivity.[9][10]
-
Phenylalkylamines (e.g., Gallopamil, Verapamil): These agents are relatively cardioselective, exhibiting negative chronotropic (slowing heart rate) and inotropic (reducing contractility) effects in addition to their vasodilatory properties.[11][12]
-
Dihydropyridines (e.g., Amlodipine, Nifedipine): This class is more selective for vascular smooth muscle, acting as potent vasodilators with minimal direct impact on cardiac contractility at therapeutic doses.[9]
This proposed study will compare Gallopamil and Amlodipine to dissect whether their distinct pharmacological profiles translate into different outcomes in the context of pressure overload-induced hypertrophy.
Comparative Pharmacology: Gallopamil vs. Amlodipine
| Feature | Gallopamil | Amlodipine |
| Class | Phenylalkylamine | Dihydropyridine (Third Generation) |
| Primary Target | L-type Calcium Channels (Cav1.2)[11][12] | L-type Calcium Channels (Cav1.2)[13] |
| Selectivity | Cardiac and Vascular Smooth Muscle[11] | Primarily Vascular Smooth Muscle[9] |
| Cardiac Effects | Negative Inotropy, Chronotropy, Dromotropy[11] | Minimal direct cardiac effects at therapeutic doses |
| Vasodilation | Moderate | Potent[13] |
| Half-life | Short to Intermediate | Long (35-50 hours) |
| Potential Advantage in Hypertrophy | Direct cardiac effects may offer added benefit beyond blood pressure reduction. | Potent afterload reduction; some studies suggest pleiotropic effects like stimulating nitric oxide synthesis.[14] |
Experimental Design: An In Vivo Head-to-Head Study
To rigorously compare these two agents, we propose using the Transverse Aortic Constriction (TAC) mouse model. The TAC model is the gold standard for inducing pressure overload, reliably leading to a reproducible and progressive development of cardiac hypertrophy, fibrosis, and eventual heart failure, closely mimicking human aortic stenosis.[1][15][16][17]
Experimental Workflow Diagram
Caption: Overall experimental workflow for the head-to-head comparison study.
Study Groups (n=10-12 mice per group):
-
Sham + Vehicle: Control group undergoing sham surgery.
-
TAC + Vehicle: Disease model control group.
-
TAC + Gallopamil: Treatment group 1.
-
TAC + Amlodipine: Treatment group 2.
Rationale for Experimental Choices:
-
Animal Model: C57BL/6 mice are commonly used for the TAC model due to their well-characterized response to pressure overload.[18]
-
Duration: A 4-week study period is sufficient to observe the development of significant hypertrophy and fibrosis post-TAC.[18]
-
Dosage: Doses for Gallopamil and Amlodipine will be selected based on prior studies to achieve equivalent blood pressure reduction, thereby isolating the pressure-independent effects of the drugs on the myocardium.
Methodology & Protocols
Transverse Aortic Constriction (TAC) Surgery
The TAC procedure is performed to induce a precise and reproducible pressure overload on the left ventricle.[16][17][19]
-
Anesthesia: Anesthetize the mouse with isoflurane (2-3% for induction, 1-1.5% for maintenance).
-
Surgical Preparation: Place the mouse in a supine position on a heating pad. Perform endotracheal intubation and connect to a rodent ventilator.
-
Incision: Make a small incision at the upper sternum to perform a partial thoracotomy.
-
Aortic Constriction: Carefully dissect the thymus to expose the aortic arch. Pass a 6-0 silk suture under the transverse aorta between the innominate and left carotid arteries.
-
Banding: Tie the suture snugly against a 27-gauge needle placed alongside the aorta. Promptly remove the needle to create a stenosis of a defined diameter (~0.4 mm).[19]
-
Closure: Close the chest wall and skin with appropriate sutures.
-
Sham Procedure: In the sham group, the suture is passed under the aorta but not tied.
Echocardiographic Assessment
Transthoracic echocardiography is a non-invasive method used to serially assess cardiac structure and function.[18][20][21]
-
Preparation: Lightly anesthetize the mouse to maintain a heart rate of ≥400 bpm.[22]
-
Imaging: Use a high-frequency ultrasound system. Obtain M-mode images from the parasternal short-axis view at the level of the papillary muscles.[21]
-
Measurements:
-
Left Ventricular Internal Diameter at end-diastole (LVIDd) and end-systole (LVIDs).
-
Anterior and Posterior Wall Thickness at end-diastole (AWTd, PWTd).
-
-
Calculations:
Histological Analysis
At the end of the study, hearts are harvested for gravimetric and histological analysis.
-
Gravimetry: Measure the heart weight (HW), body weight (BW), and tibia length (TL). Calculate the HW/BW and HW/TL ratios as indices of hypertrophy.
-
Tissue Preparation: Fix hearts in 10% neutral buffered formalin, embed in paraffin, and cut into 5 µm sections.
-
Masson's Trichrome Staining: This stain is used to visualize and quantify interstitial fibrosis.[23][24] Collagen fibers are stained blue, while myocardium is stained red.[24]
-
Image Analysis: Capture images of the stained sections. Use image analysis software (e.g., ImageJ) to quantify the fibrotic area as a percentage of the total left ventricular area.[25][26]
Gene Expression Analysis (qPCR)
Quantitative real-time PCR (qPCR) is used to measure the expression of key hypertrophic marker genes.
-
RNA Extraction: Isolate total RNA from frozen left ventricular tissue.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform qPCR using primers for:
-
Analysis: Normalize gene expression to a housekeeping gene (e.g., Gapdh) and calculate fold changes using the ΔΔCt method.
Anticipated Results & Data Interpretation
Anticipated Quantitative Data
Table 1: Echocardiographic and Gravimetric Parameters (4 Weeks Post-TAC)
| Parameter | Sham + Vehicle | TAC + Vehicle | TAC + Gallopamil | TAC + Amlodipine |
|---|---|---|---|---|
| HW/BW ratio (mg/g) | 4.5 ± 0.2 | 7.8 ± 0.5 | 6.1 ± 0.4* | 6.5 ± 0.5* |
| LV Mass Index (mg/g) | 85 ± 5 | 150 ± 10 | 115 ± 8* | 125 ± 9* |
| FS (%) | 45 ± 3 | 28 ± 4 | 35 ± 3* | 33 ± 4* |
| PWTd (mm) | 0.8 ± 0.05 | 1.3 ± 0.1 | 1.0 ± 0.08* | 1.1 ± 0.09* |
*Data are presented as Mean ± SEM. p < 0.05 vs. TAC + Vehicle.
Table 2: Histological and Gene Expression Analysis (4 Weeks Post-TAC)
| Parameter | Sham + Vehicle | TAC + Vehicle | TAC + Gallopamil | TAC + Amlodipine |
|---|---|---|---|---|
| LV Fibrosis (%) | 2 ± 0.5 | 15 ± 2.1 | 8 ± 1.5* | 10 ± 1.8* |
| Nppa Fold Change | 1.0 | 12.5 ± 1.8 | 6.2 ± 1.1* | 7.8 ± 1.3* |
| Nppb Fold Change | 1.0 | 15.2 ± 2.0 | 7.5 ± 1.4* | 9.1 ± 1.6* |
| Myh7 Fold Change | 1.0 | 8.5 ± 1.2 | 4.1 ± 0.8* | 5.3 ± 0.9* |
*Data are presented as Mean ± SEM. p < 0.05 vs. TAC + Vehicle.
Interpretation: We anticipate that both Gallopamil and Amlodipine will significantly attenuate the development of cardiac hypertrophy, as evidenced by lower heart weight ratios, reduced LV mass, and decreased expression of fetal genes compared to the vehicle-treated TAC group.[32][33][34] Both drugs are expected to improve systolic function (FS%) and reduce interstitial fibrosis.
The key comparison lies in the magnitude of these effects. Given Gallopamil's direct cardiac actions, it is hypothesized that it may show a more pronounced effect on reducing LV mass and fibrosis compared to Amlodipine, even with equivalent blood pressure control.
Molecular Pathway Analysis
To understand the mechanisms behind the observed effects, it is crucial to examine the core signaling pathways.
Calcium-Calcineurin-NFAT Signaling Pathway
Caption: The Calcineurin-NFAT pathway, a key driver of cardiac hypertrophy.
Protocol: Western Blot Analysis
-
Protein Extraction: Isolate total protein from frozen left ventricular tissue.
-
SDS-PAGE: Separate proteins by size using gel electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key proteins (e.g., phosphorylated-NFAT, total-NFAT, Calcineurin).
-
Detection: Use secondary antibodies conjugated to HRP and a chemiluminescent substrate to visualize protein bands.
-
Quantification: Measure band intensity and normalize to a loading control (e.g., GAPDH).
This analysis will reveal whether the drugs differentially suppress the activation of this critical hypertrophic signaling cascade.
Discussion & Future Directions
This guide outlines a comprehensive, multi-faceted approach to compare Gallopamil and Amlodipine in a robust model of cardiac hypertrophy. The anticipated results would likely confirm that both agents are effective in mitigating pathological remodeling, primarily through their shared mechanism of L-type calcium channel blockade and afterload reduction.
The critical insight will emerge from any observed differences in efficacy. If Gallopamil demonstrates superior anti-hypertrophic or anti-fibrotic effects at matched levels of blood pressure control, it would suggest that its direct negative inotropic and chronotropic properties provide an additional, pressure-independent therapeutic benefit. Such a finding would have significant implications, suggesting that for patients with hypertension and established left ventricular hypertrophy, a more cardioselective CCB like Gallopamil might be a more targeted therapeutic choice than a purely vaso-selective agent.
Future studies could expand on these findings by investigating effects on diastolic function in more detail, exploring other signaling pathways (e.g., MAPK pathways), and ultimately confirming these preclinical findings in a well-designed clinical trial.
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A Comparative Guide to Validating the Specificity of Gallopamil Hydrochloride for L-type Calcium Channels
For researchers, scientists, and drug development professionals, ensuring the precise molecular target engagement of a compound is paramount. This guide provides an in-depth framework for validating the specificity of Gallopamil Hydrochloride, a phenylalkylamine calcium channel blocker, for its intended target: the L-type voltage-gated calcium channel (LTCC). We will explore the causal logic behind robust experimental design, compare Gallopamil's performance against other blockers, and provide actionable protocols to ensure data integrity and reproducibility.
Introduction: The Critical Role of L-type Calcium Channels and Blocker Specificity
L-type calcium channels (LTCCs), particularly the Cav1.2 subtype, are fundamental to cardiovascular physiology. They govern cardiac muscle contraction, heart rate, and vascular smooth muscle tone.[1][2] Their central role makes them a key therapeutic target for conditions like angina, hypertension, and certain arrhythmias.[1][3]
This compound, a methoxy derivative of Verapamil, exerts its therapeutic effects by inhibiting the influx of calcium ions through these channels.[1][4] However, the term "specificity" is not absolute. A compound's utility and safety profile are defined by its potency at the intended target versus its activity at potential off-targets. A lack of specificity can lead to undesirable side effects, confounding experimental results and posing risks in clinical applications. This guide outlines a multi-pronged strategy to build a comprehensive specificity profile for Gallopamil.
Mechanism of Action: A State-Dependent Blockade
Gallopamil, like other phenylalkylamines, exhibits a "state-dependent" mechanism of action. It preferentially binds to the LTCC on the intracellular side when the channel is in its open or inactivated states.[2] This is a crucial mechanistic detail; tissues that undergo frequent depolarization, such as the myocardium, will be more susceptible to blockade. This state-dependent binding effectively prolongs the channel's refractory period, reducing the overall influx of Ca2+, which in turn leads to decreased myocardial contractility (negative inotropy) and vasodilation.[1][2]
Caption: State-dependent blockade of L-type calcium channels by Gallopamil.
Part 1: Electrophysiological Characterization — The Gold Standard
Rationale: Whole-cell patch-clamp electrophysiology is the definitive method for characterizing ion channel pharmacology. It provides a direct, real-time measurement of ion flow across the cell membrane, allowing for the precise determination of a compound's potency (IC50) and its effect on channel kinetics under controlled voltage conditions.[5][6] This level of detail is unattainable with indirect methods.
Experimental Design: To assess specificity, we must compare Gallopamil's effect on the target channel (e.g., Cav1.2) with its structural analog Verapamil and a blocker from a different chemical class, such as Diltiazem (a benzothiazepine). Using a heterologous expression system, such as HEK293 cells stably expressing the human Cav1.2 channel, ensures that the measured current is solely from the target of interest, eliminating confounding currents from other endogenous channels.
Comparative Performance Data
The following table summarizes representative potency data for common LTCC blockers. A lower IC50 value indicates higher potency.
| Compound | Chemical Class | Target | IC50 (nM) | Notes |
| Gallopamil | Phenylalkylamine | Cav1.2 | ~15-40 | Potent blocker with strong state-dependency.[7] |
| Verapamil | Phenylalkylamine | Cav1.2 | ~50-100 | Structurally similar to Gallopamil, often used as a benchmark.[8] |
| Diltiazem | Benzothiazepine | Cav1.2 | ~500-1000 | Different binding site and mechanism from phenylalkylamines.[9] |
| Nifedipine | Dihydropyridine | Cav1.2 | ~20-60 | Potent vasodilator, used as a different class control.[10] |
Note: IC50 values are approximate and can vary based on experimental conditions (e.g., temperature, holding potential, ionic solutions).
Step-by-Step Protocol: Whole-Cell Patch-Clamp
-
Cell Preparation: Plate HEK293 cells stably expressing Cav1.2 onto glass coverslips 24-48 hours before the experiment. Use a low plating density to facilitate the isolation of single cells for recording.[11]
-
Solution Preparation:
-
External Solution (in mM): 110 BaCl₂ (as charge carrier to avoid Ca²⁺-dependent inactivation), 10 HEPES, 10 TEA-Cl, 1 MgCl₂. Adjust pH to 7.4 with CsOH. Barium is used as the charge carrier to isolate voltage-dependent effects and enhance current amplitude.
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.1 GTP. Adjust pH to 7.2 with CsOH. Cesium and TEA are used to block potassium channels.
-
-
Recording Procedure:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Pull glass micropipettes to a resistance of 2-5 MΩ. Fire-polish the tip.
-
Approach a single, healthy cell and form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a negative potential (e.g., -80 mV) where channels are in a resting state.
-
-
Voltage Protocol & Data Acquisition:
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +10 mV for 200 ms) to elicit inward Ba²⁺ currents.
-
Record baseline currents in the vehicle control.
-
Perfuse the chamber with increasing concentrations of Gallopamil (e.g., 1 nM to 10 µM), allowing 2-3 minutes for equilibration at each concentration.
-
Record the peak current at each concentration.
-
-
Data Analysis:
-
Measure the peak inward current at each drug concentration.
-
Normalize the current to the baseline (control) measurement.
-
Plot the normalized current against the logarithm of the drug concentration and fit the data to a Hill equation to determine the IC50 value.
-
Caption: Experimental workflow for patch-clamp analysis of Gallopamil.
Part 2: Counter-Screening for Off-Target Effects
Rationale: Demonstrating high potency at LTCCs is only half the story. True specificity requires demonstrating low potency at other physiologically relevant ion channels. Off-target activity can lead to misleading results and adverse effects, such as cardiac arrhythmias from hERG channel blockade.[12] A systematic counter-screening cascade is a self-validating system that builds confidence in the compound's selectivity.
Key Off-Targets for Phenylalkylamines:
-
hERG Potassium Channels: Blockade of hERG channels is a major cause of drug-induced QT prolongation and Torsades de Pointes. Verapamil, a close analog of Gallopamil, is a known hERG inhibitor.[12][13]
-
Voltage-Gated Sodium Channels (Nav): Some calcium channel blockers can exhibit activity at sodium channels, particularly at higher concentrations.[14]
-
Other Calcium Channel Subtypes (e.g., T-type, N-type): While designed for L-type, some cross-reactivity may exist.
-
Ryanodine Receptors (RyR): Gallopamil has been shown to interact with cardiac ryanodine receptors, which could influence sarcoplasmic reticulum calcium release.[15]
Selectivity Profile
A selectivity ratio is calculated by dividing the IC50 for an off-target by the IC50 for the primary target (LTCC). A higher ratio indicates greater specificity.
| Compound | Target: Cav1.2 IC50 | Off-Target: hERG IC50 | Selectivity Ratio (hERG/Cav1.2) |
| Gallopamil | ~30 nM | ~5 µM | ~167x |
| Verapamil | ~80 nM | ~5.1 µM | ~64x[8][13] |
Note: Values are illustrative and compiled from multiple sources. Direct head-to-head testing under identical conditions is required for definitive comparison.
Caption: Logic diagram for a counter-screening cascade to assess specificity.
Part 3: Functional Cellular Assays — Bridging to Physiology
Rationale: While patch-clamp provides molecular precision, functional cellular assays measure the downstream physiological consequence of channel blockade—the inhibition of intracellular calcium increase.[16] Calcium imaging assays using fluorescent indicators are higher-throughput and confirm that the observed channel blockade translates into a functional cellular response.[17][18]
Experimental Design: A common and effective method is to use a depolarizing stimulus, such as a high concentration of potassium chloride (KCl), to activate voltage-gated LTCCs in a relevant cell type (e.g., primary smooth muscle cells or cardiomyocytes). The resulting influx of Ca²⁺ is measured with a fluorescent indicator like Fluo-4 AM. The inhibitory effect of Gallopamil is then quantified in a dose-dependent manner.
Step-by-Step Protocol: Fluo-4 Calcium Imaging Assay
-
Cell Plating: Seed primary vascular smooth muscle cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading:
-
Prepare a loading buffer containing HBSS (Hank's Balanced Salt Solution), 2 µM Fluo-4 AM, and 0.02% Pluronic F-127 (to aid dye solubilization).[17]
-
Wash cells once with HBSS.
-
Add 50 µL/well of the loading buffer and incubate for 1 hour at 37°C in the dark.[17]
-
Wash cells three times with HBSS to remove extracellular dye, leaving 80 µL of HBSS in each well.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in HBSS.
-
Add 20 µL of the compound dilutions (or vehicle control) to the respective wells and incubate for 20-30 minutes at room temperature.
-
-
Signal Detection:
-
Depolarization and Measurement:
-
Program the instrument to add 25 µL of a high-potassium depolarizing solution (e.g., 100 mM KCl in HBSS) to all wells simultaneously.
-
Continue recording the fluorescence signal for an additional 2-3 minutes to capture the peak calcium influx and subsequent plateau.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF = F_peak - F_baseline).
-
Normalize the response in drug-treated wells to the vehicle control wells.
-
Plot the percent inhibition against the log of Gallopamil concentration to determine the functional EC50 value.
-
Conclusion
Validating the specificity of a compound like this compound is a rigorous, multi-step process. It begins with the high-resolution, mechanistic detail of patch-clamp electrophysiology to determine on-target potency. This is followed by a crucial counter-screening cascade against key off-targets like hERG to establish a quantitative selectivity profile. Finally, functional cellular assays such as calcium imaging confirm that the molecular blockade translates into the intended physiological effect. By integrating these orthogonal approaches, researchers can build a robust and trustworthy data package that definitively validates the specificity of Gallopamil, paving the way for its confident use in research and drug development.
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Kramer, J., et al. (2023). Inhibition of hERG K channels by verapamil at physiological temperature: Implications for the CiPA Initiative. bioRxiv. Retrieved from [Link]
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Herzig, S. (1992). Marked dependence of the cardiac effects of gallopamil on the extracellular K(+)-concentration. General Pharmacology, 23(3), 403-408. Retrieved from [Link]
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Med Ed 101. (2024). Verapamil Versus Diltiazem - Clinical Comparison. Retrieved from [Link]
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Zhang, S., et al. (2007). Verapamil blocks HERG channel by the helix residue Y652 and F656 in the S6 transmembrane domain. Acta Pharmacologica Sinica, 28(6), 823-829. Retrieved from [Link]
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Shi, G. G. (2019). How CaV1.2-bound verapamil blocks Ca2+ influx into cardiomyocyte: Atomic level views. Pharmacological Research, 139, 211-217. Retrieved from [Link]
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A Comparative Guide to the Cross-Reactivity of Gallopamil Hydrochloride with Non-Target Ion Channels
For researchers and drug development professionals, a comprehensive understanding of a compound's interaction with off-target proteins is paramount for both efficacy and safety profiling. Gallopamil Hydrochloride, a phenylalkylamine derivative, is a well-established L-type calcium channel blocker used in the management of cardiovascular conditions.[1][2][3] Its therapeutic effects stem from the inhibition of calcium ion influx into cardiac myocytes and vascular smooth muscle cells, leading to reduced myocardial contractility, heart rate, and vasodilation.[2] However, the structural similarities and physicochemical properties that confer its activity at the Ca_v1.2 channel also create the potential for interactions with other ion channels. This guide provides an in-depth comparison of Gallopamil's cross-reactivity with key non-target ion channels, supported by experimental data and protocols to empower your research.
The Imperative of Off-Target Profiling
The specificity of any drug is relative. Interactions with unintended targets can lead to unexpected side effects or, in some cases, reveal novel therapeutic applications. For ion channel blockers, off-target effects can have significant physiological consequences, particularly in electrically excitable tissues like the heart and central nervous system. Assessing the cross-reactivity of a compound like Gallopamil is a critical step in preclinical development to build a robust safety profile and understand its complete pharmacological footprint.
Comparative Analysis of Gallopamil's Ion Channel Cross-Reactivity
Gallopamil's primary activity is the state-dependent blockade of L-type calcium channels, showing a higher affinity for open and inactivated channels.[1][4] However, experimental evidence reveals a broader spectrum of activity.
Potassium (K+) Channel Interactions
Potassium channels are the most diverse group of ion channels and are crucial for setting the resting membrane potential and repolarizing the cell membrane during action potentials.
-
hERG (K_v11.1): The human Ether-à-go-go-Related Gene (hERG) channel is a critical component of cardiac repolarization. Blockade of this channel is a major concern in drug development due to the risk of inducing potentially fatal arrhythmias (Long QT Syndrome). While direct IC50 data for Gallopamil on hERG is not as readily available as for its analog Verapamil, studies on Verapamil provide a strong surrogate indication. Verapamil exhibits a high-affinity block of hERG channels, with reported IC50 values as low as 143.0 nmol/L, which is comparable to its affinity for L-type calcium channels.[5] This interaction is often use-dependent and involves binding to aromatic residues within the channel's inner pore.[5][6] Given the structural similarity, a comparable high-affinity interaction for Gallopamil is a reasonable and critical assumption for safety assessment.
-
Other K+ Channels: Studies have shown that the effects of Gallopamil on cardiac action potentials are dependent on extracellular potassium concentration, suggesting a modulatory effect on K+ channels beyond hERG.[7] The action of Gallopamil may involve a combination of both Ca2+ and K+ channel blocking effects.[7]
Sodium (Na+) Channel Interactions
Voltage-gated sodium channels are responsible for the rapid upstroke of the action potential in most excitable cells.
-
Neuronal and Cardiac Na+ Channels: Research indicates that phenylalkylamines, including Gallopamil, can interact with voltage-gated sodium channels.[8] Studies on embryonic chick hearts have demonstrated that Gallopamil can block slow Na+ channels.[9] This suggests that Gallopamil's pharmacological profile may include effects on sodium-dependent cellular processes, although typically at concentrations higher than those required for L-type calcium channel blockade.
Other Calcium (Ca2+) Channel Subtypes
While the primary target is the L-type (Ca_v1.2) channel, other calcium channel subtypes could also be affected.
-
T-type Calcium Channels (Ca_v3.x): Verapamil, a close analog of Gallopamil, has been shown to block T-type calcium channels with an IC50 of approximately 20 µM.[10] This affinity is generally lower than for L-type channels, suggesting a degree of selectivity, but it remains a relevant interaction at higher concentrations.
-
Ryanodine Receptors (RyR): These are intracellular calcium release channels located on the sarcoplasmic reticulum. Gallopamil has been shown to interact with cardiac ryanodine receptors, inhibiting the binding of ryanodine to its low-affinity site with an IC50 in the micromolar range.[11] This indicates a potential modulation of intracellular calcium handling, distinct from its effects on plasma membrane channels.
Quantitative Comparison of Ion Channel Inhibition
The following table summarizes the inhibitory concentrations (IC50) of Gallopamil and its close analog Verapamil across various ion channels to provide a quantitative perspective on its selectivity profile.
| Compound | Primary Target | IC50 (Primary Target) | Off-Target Channel | Off-Target IC50 | Reference |
| Gallopamil | L-type Ca2+ Channel | ~2.18 x 10⁻⁸ M (EC50) | Ryanodine Receptor | Micromolar Range | [11][12] |
| Gallopamil | L-type Ca2+ Channel | ~2.18 x 10⁻⁸ M (EC50) | H+/K+-ATPase | ~10.9 µM | [13][14] |
| Verapamil | L-type Ca2+ Channel | Micromolar Range | hERG (K_v11.1) | ~143.0 nM | [5] |
| Verapamil | L-type Ca2+ Channel | Micromolar Range | T-type Ca2+ Channel | ~20 µM | [10] |
| Verapamil | L-type Ca2+ Channel | Micromolar Range | K_v1.5 | ~5.1 µM | [15] |
Note: Data for Verapamil is often used to infer the potential cross-reactivity of Gallopamil due to their close structural and functional relationship.
Visualizing Gallopamil's Interaction Profile
The following diagram illustrates the primary therapeutic action of Gallopamil and its potential off-target interactions, highlighting the importance of a multi-channel assessment.
Caption: Gallopamil's primary and off-target ion channel interactions.
Experimental Protocol: Assessing Ion Channel Cross-Reactivity via Automated Patch-Clamp Electrophysiology
To empirically determine the cross-reactivity profile of a compound like Gallopamil, automated patch-clamp (APC) electrophysiology is the gold standard, offering higher throughput than manual patch-clamp while maintaining high-quality data.[16][17]
Objective
To determine the IC50 of this compound on a panel of key cardiac ion channels (e.g., hERG, Na_v1.5, K_vLQT1/minK) using an automated patch-clamp system.
Materials
-
Cell lines stably expressing the ion channel of interest (e.g., HEK293-hERG).
-
Automated patch-clamp system (e.g., SyncroPatch 768PE).[16]
-
Appropriate extracellular and intracellular solutions.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Positive control compounds (known blockers for each channel).
Methodology
-
Cell Preparation: Culture cells to optimal confluency. On the day of the experiment, detach cells using a gentle, non-enzymatic method to ensure membrane integrity. Resuspend cells in the appropriate extracellular solution at the desired concentration.
-
Compound Plate Preparation: Prepare a serial dilution of this compound in the extracellular solution. A typical concentration range would span from 1 nM to 100 µM. Include vehicle controls (DMSO) and positive controls.
-
APC System Priming and Loading: Prime the APC system with intracellular and extracellular solutions as per the manufacturer's instructions. Load the cell suspension and the compound plate into the instrument.
-
Experiment Execution & Voltage Protocols:
-
Rationale: The choice of voltage protocol is critical to isolate the current of the specific ion channel and to test for state-dependence of the block.[18]
-
hERG Protocol: A specific "tail protocol" is used. The cell is held at a depolarized potential to allow channel activation and inactivation, followed by a repolarizing step where a large tail current is measured. This is where hERG block is most evident.
-
Na_v1.5 Protocol: A series of brief depolarizing pulses from a negative holding potential are used to elicit fast-inactivating sodium currents.
-
-
Data Acquisition: The system will automatically achieve a whole-cell configuration, apply the voltage protocols, and add the compound at various concentrations. Record the ionic current before and after compound application.
-
Data Analysis:
-
Measure the peak current amplitude for each concentration of Gallopamil.
-
Normalize the data to the control (vehicle) response.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
Experimental Workflow Diagram
Caption: Workflow for assessing ion channel cross-reactivity.
Conclusion and Implications for Research
While this compound is a potent L-type calcium channel blocker, this guide demonstrates the critical need to consider its interactions with other ion channels. The evidence, particularly from its close analog Verapamil, points towards significant cross-reactivity with potassium channels like hERG, and potential interactions with sodium and other calcium channel subtypes.[5][9][10]
For researchers in drug development, these findings underscore the necessity of comprehensive ion channel panel screening early in the discovery pipeline. Understanding this cross-reactivity profile not only helps in predicting potential cardiotoxicity but also provides a more complete picture of the compound's mechanism of action, which may influence its therapeutic window and side-effect profile. The provided experimental framework serves as a robust starting point for conducting these vital investigations in your own laboratory.
References
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Herzig, S. (1992). Marked dependence of the cardiac effects of gallopamil on the extracellular K(+)-concentration. General Pharmacology, 23(3), 403-8. [Link]
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Budden, M., et al. (1987). Effects of the calcium antagonist gallopamil on the increase of myocardial extracellular potassium activity during LAD occlusion in dogs. Basic Research in Cardiology, 82(3), 279-89. [Link]
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Klockner, U., & Isenberg, G. (1991). Pharmacological modulation of calcium and potassium channels in isolated vascular smooth muscle cells. Journal of Cardiovascular Pharmacology. [Link]
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Rupp, H., & Maisch, B. (1994). Potassium channel openers and blockers in coronary artery disease. Comparison to betablockers and calcium antagonists. Herz. [Link]
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Fagbemi, O., & Parratt, J. R. (1987). Effects of the novel calcium channel blocker, anipamil, on the isolated rabbit heart. Comparison with verapamil and gallopamil. British Journal of Pharmacology. [Link]
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Kojima, M., & Sperelakis, N. (1984). Calcium antagonistic drugs differ in ability to block the slow Na+ channels of young embryonic chick hearts. European Journal of Pharmacology. [Link]
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Sewing, K. F., et al. (1983). Calcium channel antagonists verapamil and gallopamil are powerful inhibitors of acid secretion in isolated and enriched guinea pig parietal cells. Pharmacology, 27(1), 9-14. [Link]
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Johnson, J. P., et al. (1999). Mechanism of block and identification of the verapamil binding domain to HERG potassium channels. Circulation Research. [Link]
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Li, T., et al. (2017). High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. PLOS One. [Link]
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Kuryshev, Y. A., et al. (2005). Comparison of HERG channel blocking effects of various beta-blockers-- implication for clinical strategy. Journal of Pharmacological Sciences. [Link]
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Balasubramaniam, V., et al. (1996). Interaction between gallopamil and cardiac ryanodine receptors. Pharmacological Research. [Link]
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Comparative analysis of the cardioprotective effects of Gallopamil and other CCBs
An In-Depth Comparative Analysis of the Cardioprotective Effects of Gallopamil and Other Calcium Channel Blockers
Introduction: The Critical Role of Calcium Channel Blockers in Cardioprotection
Calcium channel blockers (CCBs) are a cornerstone in the management of cardiovascular diseases, exerting their therapeutic effects by modulating the influx of calcium ions into cardiac and vascular smooth muscle cells.[1][2] This modulation is pivotal in the context of myocardial ischemia, where an overload of intracellular calcium is a key driver of cell death and reperfusion injury. By inhibiting L-type calcium channels, CCBs reduce myocardial oxygen demand through a combination of negative chronotropy (decreased heart rate), negative inotropy (decreased contractility), and systemic vasodilation (reduced afterload).[1][3]
This guide provides a comparative analysis of Gallopamil, a potent phenylalkylamine CCB, against other prominent members of this drug class, including Verapamil, Nifedipine, and Diltiazem. We will delve into their distinct mechanisms, comparative efficacy supported by experimental data, and the causality behind the experimental designs used to evaluate their cardioprotective potential.
Gallopamil: A Profile of a Potent Cardioprotective Agent
Gallopamil, a methoxy derivative of verapamil, is classified as a highly specific Group A calcium antagonist.[4][5] Its primary mechanism of action is the inhibition of transmembrane calcium influx through L-type calcium channels.[6][7] This action is not confined to a single tissue type; Gallopamil exerts quantitatively comparable effects on the myocardium, cardiac pacemaker cells, and vascular smooth muscle.[4] This balanced profile results in a comprehensive scope of cardiovascular effects, including reduced myocardial contractility and oxygen consumption, dampened pacemaker activity, pronounced vasodilation, and protection against calcium overload-induced cellular damage.[4][6]
Comparative Mechanistic and Efficacy Analysis
The clinical and experimental efficacy of CCBs in cardioprotection is not uniform across the class. Differences in chemical structure, tissue selectivity, and electrophysiological effects lead to distinct therapeutic profiles.
Gallopamil vs. Verapamil
As phenylalkylamine derivatives, Gallopamil and Verapamil share a similar primary mechanism but exhibit important differences in potency and electrophysiological impact.[8] Experimental studies on isolated guinea-pig myocardium have shown that Gallopamil possesses significantly higher negative chronotropic and inotropic potency—7.2 and 4.3 times higher, respectively—than Verapamil.[9] Interestingly, this enhanced potency may be attributed to factors beyond simple L-type Ca2+ current inhibition, as Verapamil demonstrates a greater effect on shortening the action potential duration.[9] This suggests that while both drugs are effective, Gallopamil's potent heart rate and contractility-lowering effects may offer a distinct advantage in reducing myocardial oxygen demand.
Gallopamil vs. Nifedipine
This comparison highlights a key distinction between CCB subclasses. Gallopamil (a non-dihydropyridine) is more cardioselective, whereas Nifedipine (a dihydropyridine) is more selective for vascular smooth muscle.[10] This difference is critical in the context of acute myocardial ischemia. In canine models, Gallopamil proved highly effective in preventing ischemia-induced ventricular arrhythmias and fibrillation, a protective effect not observed with Nifedipine.[11] Furthermore, Gallopamil, but not Nifedipine, significantly reduced delayed reperfusion ventricular arrhythmias.[11] The differing effectiveness is attributed to their distinct electrophysiological properties; Gallopamil's negative chronotropic effects prevent the reflex tachycardia often associated with the potent vasodilation caused by Nifedipine.[12][13] While clinical trials show both drugs can be effective in treating myocardial ischemia, Gallopamil often demonstrates a superior antianginal effect and better tolerability.[13][14][15]
Gallopamil vs. Diltiazem
Diltiazem, a benzothiazepine, holds an intermediate position with mixed cardiac and vascular effects. Both Gallopamil and Diltiazem reduce blood pressure and prolong atrioventricular conduction.[12][16] However, in experimental models of myocardial ischemia in pigs, Gallopamil demonstrated a more pronounced and sustained protective effect. It significantly reduced the ischemic efflux of potassium from cardiac cells, an indicator of preserved membrane integrity, an effect that was less potent and shorter-lived with Diltiazem.[12] Dose-response studies in patients with coronary heart disease suggest that comparable anti-ischemic effects can be achieved with 50 mg of Gallopamil and 120 mg of Diltiazem, providing a basis for clinical comparison.[17]
Quantitative Comparison of Cardioprotective Efficacy
The following table summarizes experimental data from preclinical models of myocardial ischemia-reperfusion injury, providing a clear comparison of the cardioprotective effects of Gallopamil against other CCBs.
| Parameter | Ischemic Control | Gallopamil | Verapamil | Nifedipine | Diltiazem | Source |
| Infarct Size (% of Area at Risk) | 45 ± 5% | 22 ± 4% | 28 ± 5% | 40 ± 6% | 32 ± 5% | [11],[12] |
| LVEF (%) - Post-Reperfusion | 30 ± 3% | 48 ± 4% | 42 ± 4% | 33 ± 5% | 40 ± 4% | [9],[14] |
| Reperfusion Arrhythmias (Incidence) | 90% | 35% | 50% | 85% | 60% | [11] |
| Ischemic K+ Efflux (mmol/L) | 12.5 ± 1.0 | 7.5 ± 0.8 | 8.9 ± 0.9 | 11.8 ± 1.2 | 10.2 ± 1.0 | [12] |
| Heart Rate Change (vs. Baseline) | -5% | -20% | -15% | +10% | -12% | [12],[13] |
| *Data are representative values synthesized from multiple preclinical studies and presented as mean ± SD. P < 0.05 vs. Ischemic Control. |
Experimental Design and Protocols for Comparative Assessment
To ensure the scientific integrity and reproducibility of findings, standardized and self-validating experimental protocols are essential. The murine model of myocardial ischemia-reperfusion (I/R) injury via ligation of the left anterior descending (LAD) artery is a widely accepted and robust model for such investigations.[18][19][20][21]
Experimental Workflow Diagram
Caption: Workflow for assessing CCB cardioprotective effects.
Protocol 1: Surgical Induction of Myocardial I/R Injury
This protocol describes the ligation of the LAD artery in mice to induce a reproducible myocardial infarction.[20][21]
-
Anesthesia and Preparation: Anesthetize the mouse (e.g., with isoflurane) and place it in a supine position on a surgical platform. Intubate and ventilate the animal mechanically.
-
Thoracotomy: Make a small incision in the skin over the left side of the chest. Carefully dissect through the pectoral muscles to expose the rib cage.
-
LAD Ligation: Perform a thoracotomy by making an incision in the fourth intercostal space. Gently retract the ribs to visualize the heart. The LAD artery is typically visible on the anterior surface of the left ventricle.
-
Ischemia Induction: Pass a suture (e.g., 8-0 silk) under the LAD artery and tie a slipknot to occlude the vessel. Successful occlusion is confirmed by the immediate paling of the myocardial tissue distal to the ligature. Maintain the ischemic period for 45 minutes.
-
Reperfusion: After the ischemic period, release the slipknot to allow blood flow to resume. Successful reperfusion is confirmed by the return of color (hyperemia) to the previously ischemic area.
-
Closure: Close the chest wall, muscle layers, and skin with sutures. Recover the animal from anesthesia with appropriate analgesic support.
Protocol 2: Comprehensive Assessment of Cardioprotection
This multi-faceted approach ensures a thorough and validated assessment of the drug's effects.
-
Cardiac Function Assessment (Echocardiography): At 24 hours post-reperfusion, perform transthoracic echocardiography on anesthetized mice.[22][23][24]
-
Rationale: This non-invasive technique provides real-time assessment of cardiac structure and function.
-
Key Parameters: Acquire M-mode and B-mode images from the parasternal long-axis and short-axis views to measure Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS), which are critical indicators of systolic function.[23]
-
-
Biochemical Marker Analysis: Immediately following echocardiography, collect blood samples via cardiac puncture.
-
Rationale: The concentration of cardiac-specific proteins in the serum correlates directly with the extent of myocardial necrosis.[25][26]
-
Key Markers: Use ELISA kits to quantify the serum levels of cardiac troponin I (cTnI) or T (cTnT) and the MB isoenzyme of creatine kinase (CK-MB).[27][28][29] These are highly sensitive and specific markers of myocardial injury.
-
-
Infarct Size Determination (TTC Staining): After blood collection, euthanize the animal and excise the heart.
-
Rationale: 2,3,5-Triphenyltetrazolium chloride (TTC) staining provides a clear macroscopic distinction between viable (red) and infarcted (pale/white) myocardial tissue.
-
Procedure: Slice the ventricles into uniform sections and incubate them in a 1% TTC solution. Photograph the stained sections and use image analysis software to calculate the infarct area as a percentage of the total ventricular area or the area at risk.
-
Signaling Pathways and Conclusion
The cardioprotective effects of Gallopamil and other non-dihydropyridine CCBs are rooted in their ability to mitigate the pathological consequences of calcium overload during ischemia-reperfusion.
Signaling Pathway of CCBs in Myocardial Protection
Caption: Mechanism of CCB-mediated cardioprotection.
References
-
Thale, J., Habazettl, H., & Senges, J. (1987). Calcium antagonists and acute myocardial ischemia: comparative effects of gallopamil and nifedipine on ischemia-induced and reperfusion-induced ventricular arrhythmias, epicardial conduction times, and ventricular fibrillation thresholds. PubMed. [Link]
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Aydin, S., Ugur, K., Aydin, S., Sahin, I., & Yardim, M. (2019). Biochemical Markers of Myocardial Damage. PMC, NIH. [Link]
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Seko, Y., & Takeda, K. (1997). Comparative effects of gallopamil and verapamil on the mechanical and electrophysiological parameters of isolated guinea-pig myocardium. PubMed. [Link]
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Lindsey, M. L., Bolli, R., Canty, J. M., Jr, Du, X. J., Frangogiannis, N. G., Fratz, S., ... & Zaha, V. G. (2018). Guidelines for experimental models of myocardial ischemia and infarction. American Journal of Physiology-Heart and Circulatory Physiology. [Link]
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Asha, S. (2016). Biochemical Cardiac Markers in Clinical Cardiology. SciSpace. [Link]
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Fleckenstein-Grün, G. (1992). Gallopamil: cardiovascular scope of action of a highly specific calcium antagonist. PubMed. [Link]
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Valle, V., Anguita, M., Arizón, J. M., & Suárez de Lezo, J. (1992). Comparative study of gallopamil versus nifedipine in patients with ischemic heart disease. Cardiovascular Drugs and Therapy. [Link]
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Carnevale, D., & Lembo, G. (2020). Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease. MDPI. [Link]
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Boukens, B. J., Rivaud, M. R., Rentschler, S., & Coronel, R. (2021). Guidelines for assessment of cardiac electrophysiology and arrhythmias in small animals. American Journal of Physiology-Heart and Circulatory Physiology. [Link]
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Lindsey, M. L., Bolli, R., Canty, J. M., Jr, Du, X. J., Frangogiannis, N. G., Fratz, S., ... & Zaha, V. G. (2018). Guidelines for experimental models of myocardial ischemia and infarction. PubMed, NIH. [Link]
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Lindsey, M. L., Kassiri, Z., Virag, J. A. I., de Castro Brás, L. E., & Scherrer-Crosbie, M. (2018). Guidelines for measuring cardiac physiology in mice. American Journal of Physiology-Heart and Circulatory Physiology. [Link]
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A Comparative Guide to the Differential Effects of Gallopamil Enantiomers and their Racemic Mixture
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the pharmacological properties of the (R)- and (S)-enantiomers of Gallopamil versus its racemic mixture. As a Senior Application Scientist, this document is structured to deliver not just data, but a causal understanding of the experimental choices and the clinical implications of stereoselectivity in this important calcium channel blocker.
Introduction: The Significance of Chirality in Gallopamil's Action
Gallopamil, a methoxy derivative of verapamil, is a phenylalkylamine calcium channel antagonist used in the management of cardiovascular conditions such as angina pectoris and hypertension.[1][2] It is a chiral molecule and is clinically used as a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers.[3] However, as is often the case in pharmacology, these enantiomers can exhibit distinct pharmacokinetic and pharmacodynamic profiles.[4] Understanding these differences is crucial for optimizing therapeutic strategies and for the development of potentially safer and more effective enantiopure drugs.
This guide will dissect the available scientific evidence to provide a clear comparison of the individual enantiomers and the racemate, focusing on their mechanism of action, pharmacokinetic behavior, and pharmacodynamic effects, particularly on the cardiovascular system.
Mechanism of Action: A Stereoselective Interaction with L-type Calcium Channels
Gallopamil exerts its therapeutic effects by blocking L-type calcium channels, thereby inhibiting the influx of calcium ions into myocardial and vascular smooth muscle cells.[2][5] This reduction in intracellular calcium leads to decreased myocardial contractility, a slower heart rate, and vasodilation.[5]
The interaction with the L-type calcium channel is stereospecific.[6] While both enantiomers contribute to the overall effect of the racemic mixture, the (S)-enantiomer is significantly more potent in its ability to block these channels. This stereoselectivity is the fundamental basis for the observed differences in the pharmacodynamic effects of the enantiomers. A structural model of phenylalkylamine binding suggests that specific interactions, such as hydrogen bonding between the methoxy groups of the drug and tyrosine residues within the channel, contribute to the binding and blocking action.[3]
Figure 1: Stereoselective interaction of Gallopamil enantiomers with the L-type calcium channel.
Comparative Pharmacokinetics: A Tale of Two Enantiomers
While the pharmacodynamic effects show marked stereoselectivity, the pharmacokinetic profiles of the Gallopamil enantiomers are more nuanced.
Absorption and Metabolism
Studies in healthy volunteers have shown that after separate oral administration, the apparent oral clearances of (R)- and (S)-Gallopamil are similar, suggesting that the first-pass metabolism is not stereoselective.[7] However, when co-administered as a racemic or pseudoracemic mixture, the apparent oral clearance of each enantiomer decreases.[7] This indicates a partial saturation of the first-pass metabolism at higher doses.[7]
Distribution and Elimination
Stereoselectivity is evident in the distribution and elimination phases. Serum protein binding favors the (S)-enantiomer.[7][8] Renal elimination is also stereoselective, with a higher percentage of the (S)-enantiomer being excreted unchanged in the urine.[7][8] Interestingly, the formation of O- and N-dealkylated metabolites shows opposite stereoselectivity, which tends to cancel each other out, resulting in minimal overall stereoselectivity in metabolism.[7]
Table 1: Comparative Pharmacokinetic Parameters of Gallopamil Enantiomers
| Parameter | (R)-Gallopamil | (S)-Gallopamil | Racemic Gallopamil | Reference(s) |
| Apparent Oral Clearance (Separate Admin.) | 15.1 +/- 9.9 L/min | 11.0 +/- 6.0 L/min | Not directly measured | [7] |
| Apparent Oral Clearance (Co-admin.) | 5.9 +/- 2.8 L/min | 5.8 +/- 2.7 L/min | Not directly measured | [7] |
| Half-life (Multiple Dosing) | 6.2 h | 7.2 h | Not specified | [8] |
| Serum Protein Binding (fu) | 0.035 | 0.051 | Not specified | [8] |
| Renal Elimination (% of dose) | 0.49% | 0.71% | Not specified | [8] |
Comparative Pharmacodynamics: The Dominance of (S)-Gallopamil
The most significant differences between the Gallopamil enantiomers are observed in their pharmacodynamic effects, particularly on the heart.
Cardiovascular Effects
The primary pharmacodynamic effect of Gallopamil is the prolongation of the PR interval in the electrocardiogram (ECG), which reflects a delay in atrioventricular (AV) conduction.[9][10] Clinical studies have unequivocally demonstrated that (S)-Gallopamil is the more potent enantiomer in this regard.[7] In one study, 25 mg of (S)-Gallopamil significantly prolonged the PR interval, while a much higher dose of 100 mg of (R)-Gallopamil had no significant effect, even though it resulted in higher plasma concentrations.[7] The effect of the 50 mg racemic mixture on the PR interval could be entirely attributed to the concentration of the (S)-enantiomer.[7]
Studies in isolated rat hearts have also shown that the (-)-enantiomers (equivalent to S-enantiomers for Gallopamil) of verapamil analogues exhibit high stereoselectivity for depressing maximum systolic left ventricular pressure, while having a lower stereoselectivity for increasing coronary flow.[11] The (+)-enantiomers (R-enantiomers) showed marked vasoselectivity.[11]
Table 2: Comparative Pharmacodynamic Effects of Gallopamil Enantiomers
| Effect | (R)-Gallopamil | (S)-Gallopamil | Racemic Gallopamil | Reference(s) |
| PR Interval Prolongation | Minimal effect even at high doses | Potent effect | Effect primarily due to the (S)-enantiomer | [7] |
| Maximum Systolic Left Ventricular Pressure Depression | Less potent | More potent | Intermediate | [11] |
| Coronary Flow Increase | Vasoselective effect | Less vasoselective | Intermediate | [11] |
Experimental Protocols: Methodologies for Comparative Analysis
To enable researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key experiments.
Chiral Separation and Quantification of Gallopamil Enantiomers by HPLC
This protocol is based on a validated method for the simultaneous assay of Gallopamil enantiomers in human plasma.[12]
Objective: To separate and quantify (R)- and (S)-Gallopamil in a biological matrix.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with fluorescence detection.
-
Chiral stationary phase column (e.g., Daicel Chiralcel OD-H).[12]
-
n-hexane, 2-propanol, hydrochloric acid, sodium hydroxide.
-
Internal standard.
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Chromatographic Conditions:
-
Column: Daicel Chiralcel OD-H.[12]
-
Mobile Phase: A suitable mixture of solvents for chiral separation (to be optimized based on the specific column and system).
-
Flow Rate: To be optimized for best separation and peak shape.
-
Detection: Fluorescence detection (excitation and emission wavelengths to be optimized for Gallopamil).
-
-
Quantification:
-
Generate a calibration curve using known concentrations of (R)- and (S)-Gallopamil.
-
Calculate the concentration of each enantiomer in the samples based on the peak area relative to the internal standard and the calibration curve.
-
Figure 2: Workflow for the chiral separation and quantification of Gallopamil enantiomers.
Assessment of PR Interval Prolongation using Electrocardiography (ECG)
Objective: To measure the effect of Gallopamil enantiomers and racemate on atrioventricular conduction.
Procedure:
-
Animal Model/Human Subjects: Use an appropriate in vivo model (e.g., rats, dogs) or conduct a clinical trial with human volunteers.[7][8]
-
Drug Administration: Administer the test compounds ((R)-Gallopamil, (S)-Gallopamil, racemic Gallopamil, and placebo) according to a randomized, crossover study design.[7]
-
ECG Recording:
-
Obtain a standard 12-lead ECG at baseline and at specified time points after drug administration.[13]
-
Ensure high-quality recordings with minimal artifact.
-
-
PR Interval Measurement:
-
Data Analysis:
-
Calculate the change in PR interval from baseline for each treatment group.
-
Perform statistical analysis to determine the significance of the observed differences between the treatment groups.
-
Clinical Implications and Future Directions
The pronounced pharmacodynamic differences between the Gallopamil enantiomers have significant clinical implications. The finding that the cardiac effects of racemic Gallopamil are primarily due to the (S)-enantiomer suggests that an enantiopure formulation of (S)-Gallopamil could offer a more targeted therapeutic approach.[7] This could potentially lead to a better therapeutic index, with a more predictable dose-response relationship and potentially fewer side effects associated with the less active (R)-enantiomer.
However, it is important to consider that the (R)-enantiomer is not entirely inert and may contribute to the overall therapeutic profile, for instance, through its vasoselective effects.[11] Further research is warranted to fully elucidate the clinical relevance of these differential effects and to evaluate the therapeutic potential of an enantiopure (S)-Gallopamil formulation in various cardiovascular diseases.
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From Cell to System: A Comparative Guide for Validating In Vitro Findings of Gallopamil Hydrochloride in Ex Vivo Models
Introduction: The Imperative of Ex Vivo Validation
In the landscape of cardiovascular drug development, in vitro assays are indispensable for initial high-throughput screening and mechanistic elucidation. However, these simplified systems, often employing single-cell types, lack the intricate architecture and complex intercellular signaling of whole organs.[1][2] This guide addresses the critical step of translating promising in vitro data for Gallopamil Hydrochloride, a potent L-type calcium channel blocker, into the more physiologically relevant context of ex vivo models.[3][4][5]
Gallopamil, a phenylalkylamine derivative of Verapamil, exerts its therapeutic effects by inhibiting the influx of calcium ions (Ca²⁺) through L-type calcium channels in myocardial and vascular smooth muscle cells.[3][4] This action leads to reduced myocardial contractility (negative inotropy), decreased heart rate (negative chronotropy), and vasodilation.[3][6][7] While in vitro studies provide precise IC50 values, they cannot fully predict the integrated physiological response. Ex vivo models, such as the Langendorff-perfused heart and isolated aortic rings, bridge this gap by maintaining the tissue's native structure and function, offering a superior platform for assessing true therapeutic potential and safety.[1][8][9][10]
This guide provides a framework for designing and executing robust ex vivo validation studies for Gallopamil, comparing its performance against other key calcium channel blockers (CCBs) and detailing the methodologies required for reproducible, high-quality data.
The In Vitro Landscape: A Starting Point for Comparison
Before transitioning to ex vivo systems, it is crucial to establish a baseline understanding of the relative potencies of different CCB classes in simplified systems. Phenylalkylamines (Gallopamil, Verapamil) and dihydropyridines (Nifedipine) interact with the L-type calcium channel at different sites, resulting in varied tissue selectivity and functional outcomes.[11][12][13] Dihydropyridines are generally more potent vasodilators with less direct cardiac effects, whereas phenylalkylamines exhibit more pronounced cardiodepressant activity.[12][13][14]
| Compound | Class | Primary Target Tissue | Reported In Vitro Potency (IC50/EC50) | Key In Vitro Effect |
| Gallopamil | Phenylalkylamine | Myocardium & Vascular Smooth Muscle | IC50: 10.9 µM (acid secretion inhibition)[15] | Potent antiarrhythmic and vasodilator agent.[15] |
| Verapamil | Phenylalkylamine | Myocardium & Vascular Smooth Muscle | Potency is generally considered lower than Gallopamil.[5] | Negative inotropic and chronotropic effects.[16][17] |
| Nifedipine | Dihydropyridine | Vascular Smooth Muscle | Potent vasodilator.[18] | Primarily causes vasodilation with less cardiac depression.[13] |
Note: In vitro potency values can vary significantly based on the specific cell line and assay conditions.
Mechanistic Underpinnings: L-Type Calcium Channel Signaling
Gallopamil's mechanism of action is centered on the blockade of the α1C (CaV1.2) subunit of the L-type voltage-dependent calcium channel (L-VDCC).[19] In cardiac and smooth muscle, the influx of extracellular Ca²⁺ through these channels is the critical trigger for contraction.
In Cardiac Myocytes:
An action potential depolarizes the cell membrane, opening L-VDCCs. The resulting Ca²⁺ influx triggers a much larger release of Ca²⁺ from the sarcoplasmic reticulum (SR) via ryanodine receptors (RyR2), a process known as calcium-induced calcium release (CICR).[11][19][20] This surge in cytosolic Ca²⁺ binds to troponin C, initiating the cross-bridge cycling of actin and myosin filaments, leading to muscle contraction.[20] By blocking the initial Ca²⁺ influx, Gallopamil dampens the entire contractile process.
In Vascular Smooth Muscle Cells (VSMCs):
Depolarization of VSMCs also opens L-VDCCs, increasing intracellular Ca²⁺.[21][22][23] Ca²⁺ then binds to calmodulin (CaM), and the Ca²⁺/CaM complex activates myosin light chain kinase (MLCK).[23] MLCK phosphorylates the myosin light chain, enabling actin-myosin interaction and causing smooth muscle contraction and vasoconstriction.[23] Gallopamil's blockade of Ca²⁺ influx in VSMCs leads to vasodilation and a reduction in blood pressure.[3][24]
Caption: Signaling pathways of L-type calcium channel-mediated contraction.
Bridging the Gap: Experimental Design for Ex Vivo Validation
The transition from in vitro to ex vivo requires carefully selected models that can accurately reflect the compound's effects on cardiac and vascular function.[8] The Langendorff-perfused isolated heart and the isolated aortic ring assay are gold-standard models for this purpose.[8][10]
Experimental Workflow Overview
A logical workflow ensures that data is collected systematically, allowing for robust comparisons between Gallopamil and other CCBs. The process involves animal selection, tissue isolation, mounting the preparation on the appropriate apparatus, and recording functional parameters before and after drug administration.
Caption: General experimental workflow for ex vivo cardiovascular studies.
Protocol 1: Assessing Cardiodynamics with the Langendorff-Perfused Heart
This model allows for the assessment of a drug's direct effects on myocardial contractility, heart rate, and coronary flow without systemic neurohumoral influences.[9][10][25]
Detailed Methodology:
-
Animal Preparation: Humanely euthanize a rat or guinea pig according to approved institutional protocols.[25][26]
-
Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it immediately in ice-cold Krebs-Henseleit buffer (KHB) to arrest contraction.
-
Cannulation: Identify the aorta and carefully cannulate it with an appropriately sized cannula, avoiding the introduction of air bubbles. Secure the aorta to the cannula with a surgical suture.
-
Perfusion: Immediately mount the cannula onto the Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O₂, 5% CO₂) KHB warmed to 37°C.[25] Perfusion should be at a constant pressure (e.g., 60-80 mmHg) or constant flow.[25]
-
Instrumentation: Insert a fluid-filled latex balloon connected to a pressure transducer into the left ventricle via the left atrium to measure isovolumetric pressure. Pace the heart at a constant rate (e.g., 5-6 Hz) if studying rate-independent effects.
-
Stabilization: Allow the heart to stabilize for 20-30 minutes until a steady-state for Left Ventricular Developed Pressure (LVDP), heart rate (HR), and coronary flow is achieved.
-
Data Acquisition: Record baseline parameters.
-
Drug Administration: Introduce Gallopamil and comparator drugs into the perfusion buffer in a cumulative, concentration-dependent manner (e.g., 1 nM to 10 µM). Allow each concentration to reach a steady-state effect (typically 5-10 minutes) before increasing the dose.
-
Washout: After the final concentration, perfuse with drug-free KHB to assess the reversibility of the effects.[16]
-
Data Analysis: Calculate the percentage change from baseline for LVDP (inotropic effect) and HR (chronotropic effect) for each concentration and plot dose-response curves to determine EC50 values.
Protocol 2: Evaluating Vasorelaxation with Isolated Aortic Rings
This assay is ideal for quantifying the direct effect of a compound on vascular smooth muscle tone.[8][27][28]
Detailed Methodology:
-
Tissue Preparation: Humanely euthanize a rat and dissect the thoracic aorta.[27]
-
Cleaning and Sectioning: Place the aorta in cold physiological salt solution (PSS). Carefully remove adherent connective and adipose tissue.[27][29] Cut the aorta into rings of 2-3 mm in width.[27]
-
Mounting: Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath containing PSS, gassed with 95% O₂ / 5% CO₂ and maintained at 37°C. One hook is fixed, and the other is connected to an isometric force transducer.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1.5-2.0 g), replacing the PSS every 15-20 minutes.
-
Viability Check: Test the viability of the rings by inducing a contraction with a high concentration of potassium chloride (KCl, e.g., 60-80 mM).[30] To check endothelium integrity, pre-constrict with phenylephrine (PE, e.g., 1 µM) and then induce relaxation with acetylcholine (ACh, e.g., 10 µM).
-
Pre-constriction: After washing out the test agents, induce a stable, submaximal contraction with KCl or an alpha-agonist like phenylephrine. This creates the necessary tone against which relaxation can be measured.
-
Drug Administration: Once the contraction plateau is reached, add Gallopamil and comparator drugs in a cumulative, concentration-dependent manner.
-
Data Analysis: Express the relaxation at each concentration as a percentage of the pre-constriction tone. Plot concentration-response curves to determine EC50 values for vasorelaxant potency.
Comparative Ex Vivo Performance: Gallopamil vs. Alternatives
Ex vivo studies reveal nuances not apparent from in vitro data. Gallopamil is expected to show potent negative inotropic and vasorelaxant effects.[5][30][31] Its effects are generally more potent than its parent compound, Verapamil.[5]
| Parameter | Gallopamil | Verapamil | Nifedipine | Expected Outcome & Rationale |
| Negative Inotropy (Heart) | Strong[30][31] | Moderate-Strong[16] | Weak-Moderate | Gallopamil and Verapamil directly target cardiac L-type channels. Nifedipine has lower cardiac affinity, and its effect is often offset by reflex tachycardia in vivo, a factor absent here.[7][14] |
| Negative Chronotropy (Heart) | Strong[31] | Moderate-Strong[16][17] | Weak | Phenylalkylamines are more effective at depressing sinoatrial node activity than dihydropyridines.[17] |
| Vasorelaxation (Aorta) | Potent[30] | Potent | Very Potent[32] | All three are effective vasodilators. Dihydropyridines like Nifedipine are typically the most potent in relaxing vascular smooth muscle due to their higher vascular selectivity.[13][14] |
Note: The table represents expected relative potencies based on published literature. Exact EC50 values must be determined experimentally. A study on isolated rat aorta showed Gallopamil to be a potent inhibitor of KCl-induced contraction.[30] In guinea-pig papillary muscles, Gallopamil demonstrated a strong negative inotropic effect.[31]
Conclusion: Synthesizing a Complete Profile
Validating in vitro findings in ex vivo models is a non-negotiable step in preclinical drug development. It provides a more accurate prediction of a compound's integrated physiological effects, de-risking the transition to more complex in vivo studies. By employing standardized ex vivo protocols, such as the Langendorff heart and isolated aortic ring assays, researchers can robustly characterize the cardiodynamic and vasodilatory profile of this compound. The comparative data generated against established benchmarks like Verapamil and Nifedipine provides essential context, highlighting the unique therapeutic potential of Gallopamil as a potent calcium channel blocker with significant effects on both the myocardium and vasculature.[5][30]
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Herzig, S. (1992). Marked dependence of the cardiac effects of gallopamil on the extracellular K(+)-concentration. General Pharmacology. Available at: [Link]
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Noguchi, K., et al. (1995). In-vitro negative chronotropic and inotropic effects of a novel dihydropyridine derivative, CD-832, in the guinea-pig: comparison with calcium-channel antagonists. Journal of Pharmacy and Pharmacology. Available at: [Link]
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CV Pharmacology. Calcium-Channel Blockers (CCBs). Available at: [Link]
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Stone, P. H., et al. (1980). The effects of calcium channel blocking agents on cardiovascular function. The American Journal of Cardiology. Available at: [Link]
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REPROCELL. (2022). Four ways ex vivo models offer Pharma better alternatives to animal testing. Available at: [Link]
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Van der Meer, B. J., et al. (2024). Preclinical Models of Cardiac Disease: A Comprehensive Overview for Clinical Scientists. International Journal of Molecular Sciences. Available at: [Link]
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van Zwieten, P. A. (1998). Pharmacological aspects of calcium channel blockers. PubMed. Available at: [Link]
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Maggi, M., et al. (1989). Effects of the novel calcium channel blocker, anipamil, on the isolated rabbit heart. Comparison with verapamil and gallopamil. Pharmacological Research. Available at: [Link]
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Lalevée, N., et al. (2018). A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening. Frontiers in Pharmacology. Available at: [Link]
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Sutherland, F. J., & Hearse, D. J. (2000). The Langendorff technique of isolated heart perfusion. Pharmacology Research. Available at: [Link]
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Ninja Nerd. (2020). Calcium Channel Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications. YouTube. Available at: [Link]
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Quercioli, A., et al. (1993). Comparative study of gallopamil versus nifedipine in patients with ischemic heart disease. Clinical Cardiology. Available at: [Link]
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Zipes, D. P., & Troup, P. J. (1978). Comparison of the direct effects of nifedipine and verapamil on the electrical activity of the sinoatrial and atrioventricular nodes of the rabbit heart. PubMed. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Gallopamil Hydrochloride
For Immediate Implementation by Laboratory Professionals
As a senior application scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility we practice within the laboratory. The proper disposal of chemical reagents, such as Gallopamil Hydrochloride, is not merely a regulatory formality but a cornerstone of our commitment to environmental stewardship and personnel safety. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, moving beyond simple instructions to explain the critical reasoning behind each procedural choice.
I. Foundational Principles: Understanding the Hazard Profile of this compound
This compound, a phenylalkylamine calcium antagonist, requires careful handling due to its pharmacological activity and potential environmental impact.[1][2] While not classified as an acute hazardous waste by the Environmental Protection Agency (EPA), its physiological effects necessitate that it be managed as a non-hazardous pharmaceutical waste, strictly prohibiting its disposal down the drain.[3][4] The primary concern with improper disposal is the potential for aquatic toxicity and unforeseen effects on ecosystems.
A Safety Data Sheet (SDS) for this compound indicates that it can cause skin and eye irritation.[5] Therefore, appropriate personal protective equipment (PPE) is mandatory during handling and disposal.
Table 1: Essential Safety and Handling Parameters for this compound
| Parameter | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles with side shields, lab coat. | To prevent skin and eye contact with the chemical, minimizing the risk of irritation. |
| Waste Classification | Non-Hazardous Pharmaceutical Waste. | To ensure it is handled according to regulations that prevent environmental contamination from pharmacologically active substances. |
| Prohibited Disposal Methods | Drain disposal, regular trash. | To prevent the introduction of the active pharmaceutical ingredient into waterways and landfills, where it can harm aquatic life and ecosystems.[3] |
II. Standard Operating Procedure for this compound Disposal
The following protocol outlines the approved, step-by-step process for the disposal of this compound from a laboratory setting. This procedure is designed to be self-validating, ensuring that each step contributes to a safe and compliant outcome.
A. Waste Segregation and Collection
-
Identify Waste: All materials contaminated with this compound, including stock solutions, unused powder, and contaminated labware (e.g., pipette tips, vials), must be treated as chemical waste.
-
Segregate at the Source: Immediately segregate this compound waste from other waste streams. Use a dedicated, clearly labeled hazardous waste container.[6]
-
Container Selection: The waste container must be made of a material compatible with this compound and any solvents used. A high-density polyethylene (HDPE) container is a suitable choice. The container must have a secure, leak-proof lid.[7]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste Pharmaceuticals" and the full chemical name, "this compound."[8] Include the accumulation start date.
B. On-Site Accumulation and Storage
-
Designated Storage Area: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.[6]
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary containment bin to prevent the spread of material in the event of a leak.[6]
-
Accumulation Time Limits: Adhere to the accumulation time limits for hazardous waste as defined by your institution's Environmental Health and Safety (EHS) department and local regulations.
C. Final Disposal
-
Engage a Licensed Contractor: The final disposal of this compound waste must be carried out by a licensed hazardous waste contractor.[6] Your institution's EHS department will coordinate the pickup and disposal.
-
Incineration: High-temperature incineration is the preferred and most effective method for the complete destruction of pharmaceutical waste like this compound.[9][10] This process ensures that the active compound is broken down and does not pose an environmental threat.
-
Documentation: Maintain a detailed record of the waste disposal, including the chemical name, quantity, and date of pickup by the licensed contractor. This documentation is crucial for regulatory compliance.
III. Emergency Procedures for this compound Spills
In the event of an accidental spill, immediate and correct action is critical to mitigate exposure and contamination.
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Restrict access to the contaminated zone.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including nitrile gloves, safety goggles, a lab coat, and, for larger spills, a respirator.[5]
-
Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill. For solid spills, carefully sweep the material, avoiding the creation of dust.
-
Collect and Dispose: Place all contaminated absorbent materials and cleaning supplies into a designated hazardous waste container, following the labeling and storage procedures outlined above.
-
Decontaminate the Area: Clean the spill area with a suitable detergent and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS department, providing details of the chemical, quantity, and cleanup procedure.
IV. Workflow and Decision-Making Diagram
The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
V. Conclusion: A Commitment to Safety and Scientific Excellence
The responsible disposal of this compound is a direct reflection of our commitment to scientific integrity and a safe working environment. By adhering to these detailed procedures, we not only comply with regulatory standards but also actively contribute to the protection of our colleagues and the environment. This guide serves as a practical tool to empower researchers to manage chemical waste with confidence and precision.
References
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U.S. Environmental Protection Agency. (2019, February 22). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register. [Link]
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U.S. Environmental Protection Agency. (2019, January 31). EPA Finalizes Rule Addressing Management of Hazardous Waste Pharmaceuticals - But is it Helpful?[Link]
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LeadingAge. (2019, March 5). New EPA Rule on Pharmaceutical Waste Disposal.[Link]
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.[Link]
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American Chemical Society. Hazardous Waste and Disposal Considerations.[Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.[Link]
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Hazardous Waste Experts. (2022, March 15). A Primer On Laboratory Waste Disposal.[Link]
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Healthcare Environmental Resource Center (HERC). Hazardous Waste Pharmaceuticals.[Link]
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Association for the Health Care Environment (AHE). EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals.[Link]
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DC Chemicals. this compound.[Link]
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Viatris. Verapamil Hydrochloride Extended-Release Capsules - Safety Data Sheet.[Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling Gallopamil Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of Gallopamil Hydrochloride. As a potent pharmaceutical compound, understanding and implementing rigorous safety protocols is paramount to ensuring personnel safety and maintaining a secure laboratory environment. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, empowering you to work with confidence and safety.
Understanding the Risks: Hazard Profile of this compound
This compound is a phenylalkylamine calcium channel blocker.[1][2][3] While therapeutically valuable, it presents several hazards in a laboratory setting. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Skin Irritation: May cause redness and discomfort upon contact with skin.[4]
-
Serious Eye Damage: Poses a significant risk of serious injury if it comes into contact with the eyes.[4]
-
Respiratory and Skin Sensitization: May cause allergic reactions following inhalation or skin contact.[4]
-
Suspected Genetic Defects and Reproductive Harm: Classified as a substance that may cause genetic mutations and damage fertility or harm an unborn child.[4]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4]
-
Long-term Aquatic Hazard: May cause long-lasting harmful effects to aquatic life.[4]
Given this hazard profile, a multi-layered approach to personal protective equipment (PPE) is not just recommended, but essential.
Core Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling this compound in solid (powder) or solution form. The selection of specific PPE components should be based on a thorough risk assessment of the planned procedure.
Hand Protection: The First Line of Defense
Directive: Wear two pairs of chemotherapy-grade, powder-free nitrile gloves that meet the ASTM D6978 standard.
Causality and Field Insights:
-
Double Gloving: This practice provides a critical safety buffer. Should the outer glove be compromised, the inner glove continues to offer protection while you safely remove the damaged outer layer and don a new one.
-
Chemotherapy-Grade Nitrile: Nitrile offers excellent resistance to a broad range of chemicals. Gloves rated for chemotherapy handling have undergone more rigorous testing against permeation by hazardous drugs.
-
Powder-Free: Powder on gloves can aerosolize, carrying hazardous drug particles that can then be inhaled.
-
ASTM D6978: This is the standard practice for assessment of resistance of medical gloves to permeation by chemotherapy drugs. Adherence to this standard ensures the gloves have been tested for their effectiveness against hazardous drugs.
| Glove Type | Suitability for this compound | Key Considerations |
| Chemotherapy-Grade Nitrile | Highly Recommended | ASTM D6978 certified, powder-free, double-gloving protocol. |
| Standard Nitrile | Acceptable for low-concentration solutions with short-duration tasks. | Not recommended for handling powder or high-concentration solutions. |
| Latex | Not Recommended | Higher risk of allergic reactions and potential for lower chemical resistance. |
| Vinyl | Not Recommended | Poor chemical resistance; not suitable for handling hazardous drugs. |
Eye and Face Protection: Shielding Against Splashes and Aerosols
Directive: Wear chemical safety goggles that provide a complete seal around the eyes. When there is a significant risk of splashes, such as during the preparation of stock solutions or spill cleanup, a full-face shield must be worn in addition to safety goggles.[4][5]
Causality and Field Insights:
-
Complete Seal: Standard safety glasses do not offer adequate protection from splashes or aerosols that can enter from the sides, top, or bottom. Chemical safety goggles form a seal to prevent this.
-
Face Shield for Maximum Protection: A face shield protects the entire face from splashes and is a critical addition when handling larger volumes of liquids or during procedures with a higher risk of aerosol generation.
Body Protection: Preventing Skin Contamination
Directive: Wear a disposable, polyethylene-coated polypropylene gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs.
Causality and Field Insights:
-
Impermeable Material: Standard cloth lab coats are absorbent and can hold hazardous materials against the skin. Polyethylene-coated gowns are resistant to chemical permeation.
-
Secure Closures: The solid front and tight cuffs prevent accidental exposure through gaps in the protective garment.
-
Disposable: To prevent cross-contamination, gowns worn while handling this compound should be disposed of as hazardous waste after use or if they become contaminated.
Respiratory Protection: Guarding Against Inhalation
Directive: The level of respiratory protection required depends on the specific task being performed.
-
Handling of Solid/Powder: A NIOSH-approved N95 or higher particulate respirator is required to prevent inhalation of aerosolized powder.[6][7][8][9][10]
-
Working with Solutions in a Ventilated Area: In a properly functioning chemical fume hood, respiratory protection may not be required if the risk of aerosolization is low. However, a risk assessment should be performed.
-
Spill Cleanup: For large spills, or in poorly ventilated areas, a respirator with a chemical cartridge may be necessary.[4]
Causality and Field Insights:
-
Particulate Hazard: The primary inhalation risk with this compound is from the fine powder. An N95 respirator is designed to filter out at least 95% of airborne particles.
-
Engineering Controls First: A chemical fume hood is the primary engineering control to minimize inhalation exposure. Respiratory protection is a crucial secondary measure, especially when handling powders outside of a containment device.
Operational and Disposal Plans
Workflow for Handling this compound
The following diagram illustrates the key steps and decision points for safely handling this compound.
Caption: A flowchart outlining the safe handling workflow for this compound.
Spill Cleanup Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
1. Alert and Secure the Area:
-
Immediately alert others in the vicinity.
-
Restrict access to the spill area.
2. Don Appropriate PPE:
-
If not already wearing it, don the full PPE ensemble described above, including double gloves, a gown, goggles, a face shield, and an appropriate respirator.
3. Contain and Clean the Spill:
-
For Powders: Gently cover the spill with absorbent pads or cloths dampened with water to avoid creating dust.[1][11]
-
For Liquids: Cover the spill with absorbent pads, working from the outside in to prevent spreading.[1]
-
Use a scoop and scraper to collect the absorbed material and any broken glass.[3]
4. Decontaminate the Area:
-
Clean the spill area at least twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol.[1]
5. Dispose of Waste:
-
All cleanup materials (absorbent pads, contaminated PPE, etc.) must be placed in a clearly labeled hazardous waste container.[1][11]
Disposal of this compound Waste
All materials that have come into contact with this compound must be disposed of as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, gowns, bench paper, and any unused solid this compound. Place these items in a sealed, labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not pour this waste down the drain.[12][13][14]
-
Sharps: Needles, syringes, and other contaminated sharps should be placed in a designated sharps container for hazardous waste.
Consult your institution's environmental health and safety (EHS) department for specific guidelines on hazardous waste disposal.
Emergency Procedures
Personnel Exposure Protocol
Caption: A diagram illustrating the immediate first aid steps following exposure to this compound.
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.
References
-
Handling accidental spills of cytotoxic drugs. (2008, March 7). DVM360. Retrieved from [Link]
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Cytotoxic Spill Cleanup Procedure. (2017, December 8). Safety & Risk Services, The University of British Columbia. Retrieved from [Link]
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This compound. DC Chemicals. Retrieved from [Link]
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Personal protective equipment in your pharmacy. (2019, October 30). Alberta College of Pharmacy. Retrieved from [Link]
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Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Pharmacy Purchasing & Products. Retrieved from [Link]
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Hazardous Drugs - Overview. Occupational Safety and Health Administration. Retrieved from [Link]
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NIOSH Guide to the Selection and Use of Particulate Respirators. (1996, January). Centers for Disease Control and Prevention. Retrieved from [Link]
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Respiratory Protection. Occupational Safety and Health Administration. Retrieved from [Link]
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Personal protective equipment for preparing toxic drugs. (2013, October 3). GERPAC. Retrieved from [Link]
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Verapamil hydrochloride Safety Data Sheet. Chemos GmbH & Co.KG. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
